Xeruborbactam Isoboxil
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2708983-65-5 |
|---|---|
Molecular Formula |
C15H16BFO6 |
Molecular Weight |
322.09 g/mol |
IUPAC Name |
2-methylpropanoyloxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate |
InChI |
InChI=1S/C15H16BFO6/c1-7(2)14(18)21-6-22-15(19)12-11(17)4-3-8-9-5-10(9)16(20)23-13(8)12/h3-4,7,9-10,20H,5-6H2,1-2H3/t9-,10-/m1/s1 |
InChI Key |
FCXHIXHOQJYLTG-NXEZZACHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Xeruborbactam Isoboxil discovery and synthesis pathway
An in-depth analysis of "Xeruborbactam Isoboxil" is not possible as there is no publicly available information, scientific literature, or clinical data associated with a compound of this name. Searches for "this compound" in chemical databases, patent filings, and scholarly articles have yielded no relevant results.
This suggests one of the following possibilities:
-
The name is misspelled: There may be a similar-sounding compound with a different spelling.
-
It is a very early-stage or internal codename: The compound may be under development within a pharmaceutical company and has not yet been disclosed publicly.
-
The name is hypothetical or incorrect.
Without a valid, publicly recognized compound name, it is not possible to provide the requested in-depth technical guide, including its discovery, synthesis pathway, quantitative data, experimental protocols, and associated diagrams.
If you can provide a correct and publicly known name for the compound of interest, a comprehensive report can be generated.
Xeruborbactam Isoboxil: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Chemical Structure, Properties, and Mechanism of Action of a Novel Broad-Spectrum β-Lactamase Inhibitor
Introduction
Xeruborbactam (B10854609) Isoboxil is the isobutyryloxymethyl prodrug of xeruborbactam (formerly QPX7728), a potent, ultra-broad-spectrum bicyclic boronate β-lactamase inhibitor.[1][2] Developed to combat the growing threat of antibiotic resistance, xeruborbactam exhibits a wide spectrum of activity against both serine and metallo-β-lactamases, the enzymes responsible for inactivating a broad range of β-lactam antibiotics.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Xeruborbactam Isoboxil, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is chemically designated as (isobutyryloxy)methyl (1aR,7bS)-5-fluoro-2-hydroxy-1,1a,2,7b-tetrahydrobenzo[e]cyclopropa[c][4][5]oxaborinine-4-carboxylate.[4] As a prodrug, it is designed for enhanced oral bioavailability, being rapidly converted to its active form, xeruborbactam, in the body.[6]
Chemical Structure
The core structure of xeruborbactam features a bicyclic boronate ring system, which is critical for its inhibitory activity against a wide array of β-lactamases.[1]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (isobutyryloxy)methyl (1aR,7bS)-5-fluoro-2-hydroxy-1,1a,2,7b-tetrahydrobenzo[e]cyclopropa[c][4][5]oxaborinine-4-carboxylate[4] |
| CAS Number | 2708983-65-5[4] |
| Chemical Formula | C15H16BFO6[4] |
| InChI Key | FCXHIXHOQJYLTG-NXEZZACHSA-N[4] |
| SMILES | CC(C)C(=O)OCOC(=O)C1=C(F)C=C2C(=C1)[C@H]3C[C@H]3B(O1)O[5] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its active form, xeruborbactam, is presented below.
Table 2: Physicochemical Properties of this compound and Xeruborbactam
| Property | This compound | Xeruborbactam |
| Molecular Weight | 322.10 g/mol [4] | 221.98 g/mol [3] |
| Exact Mass | 322.1024 Da[4] | - |
| Appearance | - | - |
| Solubility | Soluble in DMSO[4] | - |
| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years)[4] | - |
Mechanism of Action
Xeruborbactam is a potent inhibitor of a broad range of bacterial β-lactamases, including Ambler class A, C, and D serine β-lactamases, and class B metallo-β-lactamases.[2] Its mechanism of action involves the formation of a stable, covalent adduct with the active site of these enzymes, thereby preventing the hydrolysis and inactivation of co-administered β-lactam antibiotics.[3]
Inhibition of Serine β-Lactamases
The boron atom in the cyclic boronate core of xeruborbactam acts as a potent electrophile, mimicking the tetrahedral transition state of β-lactam hydrolysis. It forms a covalent bond with the catalytic serine residue in the active site of serine β-lactamases.
Inhibition of Metallo-β-Lactamases
Unlike many other β-lactamase inhibitors, xeruborbactam is also a potent inhibitor of metallo-β-lactamases. The boronic acid moiety interacts with the zinc ions in the active site of these enzymes, leading to their inhibition.
Penicillin-Binding Protein (PBP) Interaction
In addition to its direct inhibition of β-lactamases, xeruborbactam also exhibits intrinsic antibacterial activity by binding to penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis.[7]
Table 3: In Vitro Activity of Xeruborbactam
| Parameter | Organism/Enzyme | Value |
| MIC50/MIC90 | Carbapenem-resistant Enterobacterales | 16/32 μg/mL[7] |
| MIC50/MIC90 | Carbapenem-resistant Acinetobacter baumannii | 16/64 μg/mL[7] |
| IC50 (PBP1a/1b) | Escherichia coli and Klebsiella pneumoniae | 40 to 70 μM[7] |
| IC50 (PBP2) | Escherichia coli and Klebsiella pneumoniae | 40 to 70 μM[7] |
| IC50 (PBP3) | Escherichia coli and Klebsiella pneumoniae | 40 to 70 μM[7] |
| IC50 (PBP1a) | Acinetobacter baumannii | 1.4 μM[7] |
| IC50 (PBP2) | Acinetobacter baumannii | 23 μM[7] |
| IC50 (PBP3) | Acinetobacter baumannii | 140 μM[7] |
Experimental Protocols
Synthesis of Xeruborbactam
A scalable synthesis of xeruborbactam (QPX7728) has been reported, featuring two key steps: a nickel-catalyzed boron insertion into a benzofuran (B130515) substrate followed by an enantioselective cyclopropanation of the resulting cyclic vinylboronate.[1]
-
Step 1: Nickel-Catalyzed Boron Insertion: A benzofuran derivative undergoes a nickel-catalyzed reaction to insert a boron moiety, forming a cyclic vinylboronate.
-
Step 2: Enantioselective Cyclopropanation: The cyclic vinylboronate is then subjected to an enantioselective cyclopropanation reaction to yield the final bicyclic boronate core of xeruborbactam.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of xeruborbactam and its combinations with β-lactam antibiotics can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Protocol:
-
Prepare serial two-fold dilutions of the test compounds in cation-adjusted Mueller-Hinton broth.
-
Inoculate the wells of a microtiter plate with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Penicillin-Binding Protein (PBP) Binding Assay
The affinity of xeruborbactam for PBPs can be assessed using a competitive binding assay with a fluorescently labeled penicillin, such as Bocillin FL.
-
Protocol:
-
Bacterial membranes containing PBPs are incubated with varying concentrations of xeruborbactam.
-
A fixed concentration of Bocillin FL is then added to the mixture.
-
After incubation, the proteins are separated by SDS-PAGE.
-
The fluorescence of the PBP-Bocillin FL complexes is visualized and quantified. The IC50 value is determined as the concentration of xeruborbactam that reduces the fluorescent signal by 50%.
-
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of Xeruborbactam.
Caption: Mechanism of action of Xeruborbactam in combination with a β-lactam antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. On Column Binding a Real-Time Biosensor for β-lactam Antibiotics Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Broad spectrum of β-lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem against carbapenemase-producing Enterobacterales, including strains resistant to new β-lactam/β-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Xeruborbactam Isoboxil: A Technical Deep Dive into its Beta-Lactamase Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance, particularly the proliferation of β-lactamase-producing bacteria, presents a formidable challenge to global public health. β-lactam antibiotics, a cornerstone of antibacterial therapy, are rendered ineffective by these enzymes, which hydrolyze the critical β-lactam ring. In response, the development of β-lactamase inhibitors (BLIs) has become a critical strategy to preserve the efficacy of existing and new β-lactam agents. Xeruborbactam (B10854609) (formerly QPX7728), a novel, ultra-broad-spectrum bicyclic boronate BLI, and its orally bioavailable prodrug, Xeruborbactam Isoboxil, represent a significant advancement in this field.[1][2][3] This technical guide provides an in-depth exploration of Xeruborbactam's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its core functionalities.
Xeruborbactam is distinguished by its potent inhibitory activity against a wide array of β-lactamases, spanning all four Ambler classes (A, B, C, and D).[1][3] This includes difficult-to-treat serine β-lactamases such as Klebsiella pneumoniae carbapenemases (KPCs) and OXA-type carbapenemases, as well as metallo-β-lactamases (MBLs) like NDM, VIM, and IMP, which are resistant to many existing inhibitors.[2][4][5]
Core Mechanism of Action
Xeruborbactam functions as a transition-state analog, forming a covalent adduct with the active site of β-lactamase enzymes.[6][7] This interaction effectively sequesters the enzyme, preventing it from hydrolyzing β-lactam antibiotics.
For Serine β-Lactamases (Classes A, C, and D): The boron atom of Xeruborbactam is attacked by the active site serine residue, forming a stable, covalent bond.[1] This mimics the tetrahedral transition state of β-lactam hydrolysis, resulting in potent inhibition.[6]
For Metallo-β-Lactamases (Class B): Unlike serine β-lactamases, MBLs utilize one or two zinc ions in their active site to coordinate a water molecule, which then hydrolyzes the β-lactam ring.[1] Xeruborbactam's boron atom covalently binds to this catalytic water molecule, disrupting the enzyme's hydrolytic machinery.[1]
Beyond its primary role as a β-lactamase inhibitor, Xeruborbactam also exhibits intrinsic, albeit modest, antibacterial activity against some Gram-negative bacteria by binding to penicillin-binding proteins (PBPs).[8][9][10] This dual mechanism of action may contribute to its potentiation of β-lactam antibiotics.[8]
Prodrug Activation
This compound is an isobutyryloxymethyl prodrug of Xeruborbactam, designed to enhance oral bioavailability.[11][12] Following oral administration, it is readily absorbed and subsequently hydrolyzed by plasma and tissue esterases to release the active Xeruborbactam molecule. This efficient conversion ensures that therapeutic concentrations of the active inhibitor are achieved in the systemic circulation.[12]
Quantitative Efficacy Data
The inhibitory potency of Xeruborbactam has been quantified against a broad range of β-lactamases. The following tables summarize key quantitative data from in vitro studies.
Table 1: Inhibition Constants (Ki) and 50% Inhibitory Concentrations (IC50) of Xeruborbactam against Purified β-Lactamases
| β-Lactamase Class | Enzyme | Organism | Ki (nM) | IC50 (nM) |
| Class A | KPC-2 | Klebsiella pneumoniae | - | <4 |
| KPC-3 | Klebsiella pneumoniae | - | <4 | |
| CTX-M-14 | Escherichia coli | - | - | |
| Class B | NDM-1 | Klebsiella pneumoniae | - | - |
| VIM-1 | Pseudomonas aeruginosa | - | - | |
| VIM-2 | Pseudomonas aeruginosa | - | - | |
| IMP-1 | Pseudomonas aeruginosa | 240 | - | |
| IMP-26 | Pseudomonas aeruginosa | 4000 | - | |
| Class C | P-99 | Enterobacter cloacae | 8 | - |
| PDC-1 | Pseudomonas aeruginosa | - | - | |
| Class D | OXA-23 | Acinetobacter baumannii | - | - |
| OXA-48 | Klebsiella pneumoniae | - | - | |
| OXA-40 | Acinetobacter baumannii | - | - |
Data compiled from multiple sources.[2][7] Note: Specific values for some enzyme-inhibitor interactions are not publicly available in the provided search results.
Table 2: In Vitro Activity of Meropenem-Xeruborbactam against Carbapenem-Resistant Enterobacterales (CRE)
| Organism Subset | MIC50 (µg/mL) | MIC90 (µg/mL) |
| All CRE | ≤0.06 | ≤0.06 |
| MBL-negative CRE | 0.125 | - |
| MBL-producing CRE | - | 1 |
MIC values are for meropenem (B701) in the presence of a fixed concentration of Xeruborbactam (typically 8 µg/mL).[5][13] Data compiled from multiple sources.
Table 3: Intrinsic Antibacterial Activity of Xeruborbactam
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Carbapenem-resistant Enterobacterales | 16 | 32 |
| Carbapenem-resistant Acinetobacter baumannii | 16 | 64 |
| Pseudomonas aeruginosa | >64 | >64 |
Data from in vitro studies.[8][9][14]
Experimental Protocols
Determination of IC50 Values for β-Lactamase Inhibition
Objective: To determine the concentration of Xeruborbactam required to inhibit 50% of the activity of a purified β-lactamase.
Materials:
-
Purified β-lactamase enzyme
-
Xeruborbactam stock solution
-
Chromogenic β-lactam substrate (e.g., nitrocefin)
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
96-well microtiter plates
-
Spectrophotometer
Methodology:
-
A constant concentration of the purified β-lactamase is pre-incubated with serial dilutions of Xeruborbactam in the assay buffer for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 25°C or 37°C) in the wells of a microtiter plate.
-
The enzymatic reaction is initiated by the addition of a chromogenic substrate (e.g., nitrocefin) to each well.
-
The hydrolysis of the substrate, which results in a color change, is monitored continuously by measuring the absorbance at a specific wavelength (e.g., 486 nm for nitrocefin) using a spectrophotometer.
-
The initial reaction rates are calculated for each concentration of Xeruborbactam.
-
The percentage of inhibition is calculated relative to a control reaction containing no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Determination of Minimum Inhibitory Concentrations (MICs)
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology: This is typically performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial isolates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Antimicrobial agents (e.g., meropenem)
-
Xeruborbactam (at a fixed concentration, e.g., 8 µg/mL)
-
96-well microtiter plates
Methodology:
-
A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted.
-
Two-fold serial dilutions of the β-lactam antibiotic are prepared in CAMHB in the wells of a 96-well microtiter plate. For combination testing, Xeruborbactam is added to each well at a fixed concentration.
-
The diluted bacterial suspension is added to each well, resulting in a final inoculum concentration of approximately 5 x 105 CFU/mL.
-
The plates are incubated at 35-37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizations
Caption: Mechanism of Xeruborbactam inhibition of serine and metallo-β-lactamases.
Caption: Experimental workflow for determining Minimum Inhibitory Concentrations (MICs).
Caption: Activation pathway of the this compound prodrug.
Conclusion
Xeruborbactam represents a significant advancement in the fight against antimicrobial resistance. Its ultra-broad-spectrum activity, encompassing both serine and metallo-β-lactamases, positions it as a promising partner for β-lactam antibiotics in treating infections caused by highly resistant Gram-negative bacteria. The development of an oral prodrug, this compound, further enhances its clinical utility by providing a potential option for oral step-down therapy. The data and mechanisms outlined in this technical guide underscore the potential of Xeruborbactam to restore the efficacy of β-lactam antibiotics and address critical unmet medical needs in the treatment of serious bacterial infections.
References
- 1. Portico [access.portico.org]
- 2. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad spectrum of β-lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem against carbapenemase-producing Enterobacterales, including strains resistant to new β-lactam/β-lactamase inhibitor combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Potency of Xeruborbactam in Combination With Multiple β-Lactam Antibiotics in Comparison With Other β-Lactam/β-Lactamase Inhibitor (BLI) Combinations Against Carbapenem-Resistant and Extended-Spectrum β-Lactamase-Producing Enterobacterales - Qpex Biopharma [qpexbio.com]
- 6. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Xeruborbactam - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
- 9. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (1R,2S)-Xeruborbactam disodium | 2170834-63-4 | Benchchem [benchchem.com]
- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. researchgate.net [researchgate.net]
- 13. Broad spectrum of β-lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem against carbapenemase-producing Enterobacterales, including strains resistant to new β-lactam/β-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity Spectrum of Xeruborbactam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xeruborbactam (B10854609) (formerly QPX7728) is a novel, ultra-broad-spectrum, bicyclic boronate β-lactamase inhibitor currently in clinical development.[1][2][3] It exhibits potent inhibitory activity against a wide range of serine and metallo-β-lactamases, making it a promising agent to combat infections caused by multidrug-resistant Gram-negative bacteria.[1][2][4][5] This technical guide provides a comprehensive overview of the in vitro activity spectrum of xeruborbactam, its mechanism of action, and the experimental protocols used for its evaluation. An orally bioavailable prodrug, xeruborbactam isoboxil, is also under clinical evaluation.[3]
Intrinsic Antibacterial Activity
While primarily a β-lactamase inhibitor, xeruborbactam possesses modest direct antibacterial activity against some Gram-negative bacteria.[4] This intrinsic activity is attributed to its ability to bind to penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[6]
Table 1: Intrinsic In Vitro Activity of Xeruborbactam
| Bacterial Species | Resistance Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Enterobacterales | Carbapenem-Resistant (CRE) | 16 | 32 |
| Acinetobacter baumannii | Carbapenem-Resistant | 16 | 64 |
| Pseudomonas aeruginosa | - | >64 | >64 |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 8 | 8 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | >32 | >32 |
| Enterococcus faecalis | - | >32 | >32 |
| Streptococcus pneumoniae | - | 32 | >32 |
Data compiled from multiple sources.[4]
Potentiation of β-Lactam Antibiotics
The primary role of xeruborbactam is to restore the activity of β-lactam antibiotics against resistant bacteria. It achieves this by inhibiting a wide array of β-lactamases, including:
Xeruborbactam has been shown to significantly enhance the in vitro potency of various β-lactams, including meropenem (B701), cefepime, ceftazidime, and aztreonam.[1][7][8]
Table 2: In Vitro Activity of Meropenem-Xeruborbactam against Carbapenem-Resistant Enterobacterales (CRE)
| β-Lactamase Produced | Meropenem MIC₉₀ (µg/mL) | Meropenem-Xeruborbactam (8 µg/mL) MIC₉₀ (µg/mL) |
| MBL-negative | >64 | 0.125 |
| MBL-positive | >64 | 1 |
Data from a study comparing various β-lactam/β-lactamase inhibitor combinations.[2]
Table 3: In Vitro Activity of Cefepime-Xeruborbactam against Metallo-β-Lactamase Producing E. coli
| β-Lactamase | Cefepime MIC (µg/mL) | Cefepime-Xeruborbactam (4 µg/mL) MIC (µg/mL) |
| NDM-1 | 128 | 0.5 |
| VIM-1 | 64 | 0.25 |
| IMP-1 | 32 | 1 |
Data adapted from studies on recombinant strains.[2][7]
Mechanism of Action
Xeruborbactam's mechanism of action is twofold: inhibition of β-lactamases and binding to penicillin-binding proteins (PBPs).[6] As a cyclic boronate, it forms a stable, covalent adduct with the active site serine of serine-β-lactamases and interacts with the zinc ions in the active site of metallo-β-lactamases, effectively inactivating these enzymes.[1][2][4] This prevents the degradation of co-administered β-lactam antibiotics, allowing them to reach their PBP targets.
Furthermore, xeruborbactam itself can bind to PBPs, leading to direct antibacterial effects and morphological changes in bacteria similar to those caused by β-lactam antibiotics like meropenem.[4][6] In Acinetobacter baumannii, the observed morphological changes suggest inhibition of multiple PBPs.[4][6]
Factors Affecting In Vitro Activity
The potency of xeruborbactam can be influenced by intrinsic bacterial resistance mechanisms.
-
Efflux Pumps: In Acinetobacter baumannii and Pseudomonas aeruginosa, the AdeIJK and MexAB-OprM efflux pumps, respectively, can reduce the intracellular concentration of xeruborbactam, leading to 4- to 16-fold increases in MIC values.[4][9]
-
Porins: In Klebsiella pneumoniae, the loss of OmpK35 and/or OmpK36 porins can result in a 2- to 4-fold increase in the xeruborbactam MIC.[4][10]
Experimental Protocols
The in vitro activity of xeruborbactam is predominantly determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[2]
Broth Microdilution MIC Testing Workflow
-
Preparation of Bacterial Inoculum:
-
Bacterial isolates are grown on appropriate agar (B569324) plates.
-
Colonies are suspended in saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Antimicrobial Solutions:
-
Xeruborbactam and the partner β-lactam are dissolved and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Xeruborbactam is typically tested at a fixed concentration (e.g., 4 or 8 µg/mL) when evaluating its potentiation of other antibiotics.[2]
-
-
Inoculation and Incubation:
-
The diluted bacterial inoculum is added to the wells of a 96-well microtiter plate containing the antimicrobial dilutions.
-
Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Conclusion
Xeruborbactam is a potent, broad-spectrum β-lactamase inhibitor with a dual mechanism of action that includes both β-lactamase inhibition and direct antibacterial activity through PBP binding. Its ability to overcome a wide range of clinically relevant β-lactamases, including metallo-β-lactamases, makes it a valuable agent for combination therapy against multidrug-resistant Gram-negative pathogens. The in vitro data strongly support the continued clinical development of xeruborbactam combinations for the treatment of serious bacterial infections.[1]
References
- 1. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xeruborbactam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (1R,2S)-Xeruborbactam disodium | 2170834-63-4 | Benchchem [benchchem.com]
- 7. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broad spectrum of β-lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem against carbapenemase-producing Enterobacterales, including strains resistant to new β-lactam/β-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
The Conversion of Xeruborbactam Isoboxil to Xeruborbactam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xeruborbactam is a novel, broad-spectrum β-lactamase inhibitor with potent activity against both serine- and metallo-β-lactamases. To enable oral administration, it has been developed as the isobutyryloxymethyl ester prodrug, Xeruborbactam Isoboxil. This technical guide provides an in-depth overview of the conversion of this prodrug to its active form, Xeruborbactam. The document details the mechanism of conversion, presents key quantitative data, outlines relevant experimental protocols, and provides visualizations of the critical pathways and workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of novel antibacterial agents.
Introduction
The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. The production of β-lactamase enzymes, which inactivate β-lactam antibiotics, is a primary mechanism of resistance. Xeruborbactam (formerly QPX7728) is a potent, cyclic boronate-based inhibitor of a wide range of β-lactamases from all four Ambler classes (A, B, C, and D)[1]. To overcome the poor oral bioavailability typical of this class of molecules, the prodrug strategy has been employed, leading to the development of this compound (QPX7831), an isobutyryloxymethyl ester designed for oral delivery[2][3]. Upon absorption, this compound is rapidly and efficiently converted to the active moiety, Xeruborbactam, by endogenous esterases. This guide delves into the technical aspects of this critical conversion process.
Mechanism of Prodrug Conversion
The conversion of this compound to Xeruborbactam is a one-step enzymatic hydrolysis reaction. The isobutyryloxymethyl ester group is cleaved by non-specific esterases, which are abundant in various biological compartments, including the intestinal wall, liver, and blood plasma[4]. This enzymatic action releases the active drug, Xeruborbactam, along with the byproducts isobutyric acid and formaldehyde. The high oral bioavailability observed in clinical trials suggests that this conversion is both rapid and extensive[2].
Caption: Prodrug conversion pathway of this compound.
Data Presentation
The following tables summarize the key quantitative data related to the pharmacokinetics of this compound and the in vitro activity of Xeruborbactam.
Table 1: Pharmacokinetic Parameters of Xeruborbactam following Oral Administration of this compound in Healthy Adult Subjects (Single Ascending Doses)[2]
| Dose of this compound (mg) | Cmax (mg/L) | AUC (mg·h/L) | Bioavailability (%) |
| 100 | 2.5 | 60 | 90 - 100 |
| 200 | 4.8 | 125 | 90 - 100 |
| 400 | 9.1 | 260 | 90 - 100 |
| 600 | 12.5 | 380 | 90 - 100 |
| 800 | 16.2 | 510 | 90 - 100 |
| 1000 | 19.8 | 650 | 90 - 100 |
Note: Data are approximated from graphical representations in the cited source. Cmax and AUC values are for the active drug, Xeruborbactam.
Table 2: In Vitro Inhibitory Activity of Xeruborbactam against Purified β-Lactamases[5]
| β-Lactamase (Class) | Enzyme | Ki app (nM) |
| Serine β-Lactamases | ||
| Class A | KPC-2 | 1-2 |
| CTX-M-14/15 | <1 | |
| SHV-12 | <1 | |
| TEM-10 | <1 | |
| Class C | P-99 | 8 |
| PDC-1 | 14-22 | |
| Class D | OXA-48 | <1 |
| OXA-23 | 0.74 | |
| Metallo-β-Lactamases | ||
| Class B | NDM-1 | Similar potency to Taniborbactam |
| VIM-1 | Similar potency to Taniborbactam |
Table 3: In Vitro Binding Affinity of Xeruborbactam to Penicillin-Binding Proteins (PBPs)[6][7]
| Organism | PBP | IC50 (µM) |
| Escherichia coli | PBP1a/1b | 40 - 70 |
| PBP2 | 40 - 70 | |
| PBP3 | 40 - 70 | |
| Klebsiella pneumoniae | PBP1a/1b | 40 - 70 |
| PBP2 | 40 - 70 | |
| PBP3 | 40 - 70 | |
| Acinetobacter baumannii | PBP1a | 1.4 |
| PBP2 | 23 | |
| PBP3 | 140 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound conversion and Xeruborbactam activity.
In Vitro Prodrug Conversion in Human Plasma
Objective: To determine the rate of hydrolysis of this compound to Xeruborbactam in human plasma.
Materials:
-
This compound
-
Human plasma (pooled, heparinized)
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal standard (IS) solution (e.g., a structurally similar, stable molecule)
-
96-well plates
-
Incubator shaker
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute to the desired starting concentration in PBS.
-
Pre-warm human plasma and PBS to 37°C.
-
In a 96-well plate, initiate the reaction by adding the this compound solution to the human plasma to achieve a final concentration within the desired range (e.g., 1-10 µM). A control reaction should be run in parallel using PBS instead of plasma to assess chemical stability.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding a 3-fold excess of cold ACN containing the internal standard to precipitate plasma proteins.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the concentrations of this compound and the newly formed Xeruborbactam using a validated LC-MS/MS method.
-
Calculate the half-life (t1/2) of this compound in human plasma.
In Vitro Metabolism in Human Liver Microsomes
Objective: To assess the metabolic stability of this compound in the presence of human liver microsomes.
Materials:
-
This compound
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer, pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal standard (IS) solution
-
96-well plates
-
Incubator shaker
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound as described in section 4.1.
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound solution to the reaction mixture. A control reaction should be performed without the NADPH regenerating system to distinguish between esterase activity and CYP450-mediated metabolism.
-
Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At specified time points, quench the reaction with cold ACN containing the internal standard.
-
Process the samples as described in section 4.1 (centrifugation and supernatant transfer).
-
Analyze the samples by LC-MS/MS to determine the concentrations of the parent prodrug and the active drug.
-
Calculate the in vitro intrinsic clearance (CLint) of this compound.
Penicillin-Binding Protein (PBP) Affinity Assay
Objective: To determine the binding affinity (IC50) of Xeruborbactam for bacterial PBPs.
Materials:
-
Xeruborbactam
-
Bacterial membrane preparations containing PBPs (from E. coli, K. pneumoniae, or A. baumannii)
-
Bocillin FL (a fluorescent penicillin derivative)
-
Phosphate buffered saline (PBS), pH 7.4
-
SDS-PAGE apparatus and reagents
-
Fluorescence gel scanner
Procedure:
-
Prepare serial dilutions of Xeruborbactam in PBS.
-
In microcentrifuge tubes, incubate a fixed amount of bacterial membrane preparation with the various concentrations of Xeruborbactam for a predetermined time (e.g., 10 minutes) at 30°C to allow for binding. A control sample with no inhibitor should be included.
-
Add Bocillin FL to each tube to a final concentration of 25 µM and incubate for an additional 10 minutes at 30°C. Bocillin FL will bind to the PBPs that are not inhibited by Xeruborbactam.
-
Stop the labeling reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
Quantify the intensity of the fluorescent bands corresponding to the different PBPs.
-
Calculate the IC50 value for each PBP, which is the concentration of Xeruborbactam that causes a 50% reduction in Bocillin FL binding.
Caption: Experimental workflow for in vitro prodrug conversion assay.
Conclusion
The development of this compound as an oral prodrug for Xeruborbactam represents a significant advancement in the fight against antibiotic-resistant bacteria. The efficient and rapid conversion of the prodrug to its active form, mediated by endogenous esterases, ensures that therapeutic concentrations of Xeruborbactam are achieved in the systemic circulation. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals working in this critical area. Further investigation into the specific esterases involved in the conversion and the continued evaluation of the clinical efficacy of this promising new agent are warranted.
References
Intrinsic Antibacterial Activity of Xeruborbactam at High Concentrations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Xeruborbactam (formerly QPX7728) is a novel, broad-spectrum, cyclic boronate β-lactamase inhibitor (BLI) with the remarkable characteristic of possessing intrinsic antibacterial activity at high concentrations, independent of its primary role in neutralizing β-lactamase enzymes.[1][2] This direct action against certain Gram-negative bacteria is attributed to its ability to bind to and inhibit penicillin-binding proteins (PBPs), crucial enzymes in the synthesis of the bacterial cell wall.[2][3] This technical guide provides an in-depth analysis of Xeruborbactam's intrinsic antibacterial properties, detailing its spectrum of activity, mechanism of action, and the experimental protocols utilized for its characterization.
Spectrum of Intrinsic Antibacterial Activity
At concentrations higher than those typically required for β-lactamase inhibition, Xeruborbactam demonstrates direct antibacterial effects against a range of Gram-negative pathogens.[1][4][5][6] This activity is particularly notable against carbapenem-resistant Enterobacterales and Acinetobacter baumannii.
Minimum Inhibitory Concentrations (MICs)
The intrinsic activity of Xeruborbactam has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The following tables summarize the MIC50 and MIC90 values for Xeruborbactam against various bacterial species.
Table 1: Xeruborbactam MIC Distribution against Enterobacterales [1][7]
| Bacterial Group | Number of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Modal MIC (μg/mL) |
| Enterobacterales (ESBL phenotype and/or carbapenem-resistant) | 1,028 | 2 to 64 | 16 | 32 | 16 |
| Carbapenem-Resistant Enterobacterales (CRE) | 507 | - | - | - | - |
| ESBL Phenotype | 521 | - | - | - | - |
Table 2: Xeruborbactam MIC Distribution against Acinetobacter baumannii and Pseudomonas aeruginosa [1][4][5][6][7]
| Bacterial Species | Number of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Modal MIC (μg/mL) |
| Carbapenem-Resistant Acinetobacter baumannii | 505 | 1 to >64 | 16 | 64 | 32 |
| Pseudomonas aeruginosa | 506 | 8 to >64 | >64 | >64 | - |
Note: 94% of P. aeruginosa isolates tested had MICs of ≥64 μg/mL.[7]
Bactericidal Activity
Time-kill studies have demonstrated that Xeruborbactam exhibits bactericidal activity. The minimal bactericidal concentration (MBC) was found to be the same or no more than two-fold higher than its MIC against strains of E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii.[8] For instance, against K. pneumoniae strain KPM1026a, both the MIC and MBC were 16 μg/mL.[7][8] The killing kinetics are time-dependent and concentration-independent, similar to the activity of ceftazidime.[8][9]
Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)
The primary mechanism behind Xeruborbactam's intrinsic antibacterial activity is the inhibition of bacterial PBPs.[2] PBPs are essential enzymes for the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[2] By binding to multiple PBPs, Xeruborbactam disrupts cell wall biogenesis, leading to morphological changes and ultimately cell death.[2][8]
PBP Binding Affinity
The binding affinity of Xeruborbactam to various PBPs has been quantified by determining the 50% inhibitory concentrations (IC50s).
Table 3: IC50 Values of Xeruborbactam for PBPs in Various Gram-Negative Bacteria [1][4][5][6]
| Bacterial Species | PBP Target | IC50 (μM) |
| Escherichia coli | PBP1a/1b, PBP2, PBP3 | 40 - 70 |
| Klebsiella pneumoniae | PBP1a/1b, PBP2, PBP3 | 40 - 70 |
| Acinetobacter baumannii | PBP1a | 1.4 ± 0.5 |
| PBP2 | 23 ± 2 | |
| PBP3 | 135 ± 40 | |
| Pseudomonas aeruginosa | PBP1a | 1.9 ± 0.2 |
| PBP1b | 7.1 ± 0.8 | |
| PBP2 | 370 ± 120 |
Morphological Changes
Treatment of K. pneumoniae and P. aeruginosa with Xeruborbactam at 1x and 2x MIC resulted in cellular morphology changes similar to those observed with meropenem.[1][4] In A. baumannii, the morphological alterations were consistent with the inhibition of multiple PBPs and were unique compared to control β-lactams.[1][2][4]
Caption: Mechanism of Xeruborbactam's intrinsic antibacterial activity.
Factors Affecting Intrinsic Activity
The antibacterial potency of Xeruborbactam can be influenced by bacterial resistance mechanisms such as porin mutations and efflux pumps.
-
Porin Mutations: In Klebsiella pneumoniae, the inactivation of the OmpK36 porin, alone or in combination with OmpK35, resulted in a 2- to 4-fold increase in the Xeruborbactam MIC.[1][4][6][9]
-
Efflux Pumps: In A. baumannii and P. aeruginosa, the AdeIJK and MexAB-OprM efflux pumps, respectively, affect Xeruborbactam's potency, with MICs being 4- to 16-fold higher in efflux-proficient strains.[1][4][5][6] Interestingly, the AcrAB-TolC efflux pump in E. coli and K. pneumoniae did not significantly affect Xeruborbactam's potency.[7]
Caption: Factors influencing intracellular Xeruborbactam concentration.
Experimental Protocols
The characterization of Xeruborbactam's intrinsic antibacterial activity involves several key in vitro experiments.
Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of Xeruborbactam that inhibits the visible growth of a microorganism.
-
Methodology:
-
Prepare a series of two-fold serial dilutions of Xeruborbactam in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculate each dilution with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubate the microtiter plates at 35-37°C for 16-20 hours.
-
The MIC is read as the lowest concentration of Xeruborbactam with no visible bacterial growth.
-
Time-Kill Assay
-
Objective: To assess the bactericidal or bacteriostatic activity of Xeruborbactam over time.
-
Methodology:
-
Prepare cultures with different concentrations of Xeruborbactam (e.g., 1x, 2x, 4x MIC).
-
Inoculate with a standardized bacterial suspension.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar (B569324) to determine the number of viable colonies (CFU/mL).
-
A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
-
Penicillin-Binding Protein (PBP) Competition Assay
-
Objective: To determine the binding affinity of Xeruborbactam to specific PBPs.
-
Methodology (using Bocillin FL, a fluorescent penicillin derivative):
-
Isolate bacterial membranes containing PBPs.
-
Pre-incubate the membrane preparations with varying concentrations of Xeruborbactam for a specified time and temperature (e.g., 1 hour at 30°C).[8]
-
Add a fluorescently labeled β-lactam probe (e.g., Bocillin FL) and incubate further. To prevent displacement of Xeruborbactam, this step may be performed at a lower temperature (e.g., 20 minutes on ice).[8]
-
Stop the reaction and separate the PBP-probe complexes by SDS-PAGE.
-
Visualize the fluorescent bands using a suitable imager.
-
The reduction in fluorescence intensity in the presence of Xeruborbactam indicates competitive binding. The IC50 is the concentration of Xeruborbactam that reduces the fluorescent signal by 50%.
-
Caption: Experimental workflow for assessing intrinsic antibacterial activity.
Conclusion
Xeruborbactam exhibits a dual mechanism of action: potent β-lactamase inhibition and direct, intrinsic antibacterial activity at higher concentrations. This latter property, mediated by the inhibition of multiple PBPs, enhances its potential as a therapeutic agent, particularly in combination with β-lactam antibiotics.[4][6] The intrinsic activity contributes to the overall efficacy of Xeruborbactam-based combinations, potentially overcoming certain resistance mechanisms and broadening their spectrum of utility against challenging Gram-negative pathogens. Further research into the clinical implications of this intrinsic activity is warranted.
References
- 1. journals.asm.org [journals.asm.org]
- 2. (1R,2S)-Xeruborbactam disodium | 2170834-63-4 | Benchchem [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action | Semantic Scholar [semanticscholar.org]
- 6. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
- 7. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
Structural Analysis of Xeruborbactam Binding to Beta-Lactamases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xeruborbactam (formerly QPX7728) is a novel, ultra-broad-spectrum β-lactamase inhibitor demonstrating potent activity against both serine-β-lactamases (SBLs) of Ambler classes A, C, and D, and metallo-β-lactamases (MBLs) of class B.[1][2] As a bicyclic boronate, its unique mechanism of action, which involves mimicking the tetrahedral transition state of β-lactam hydrolysis, allows it to effectively neutralize a wide array of clinically significant resistance enzymes. This technical guide provides a comprehensive overview of the structural basis for Xeruborbactam's potent inhibitory activity, including a compilation of its binding affinities, detailed experimental protocols for its characterization, and visualizations of its inhibitory mechanism and the experimental workflow for its analysis.
Introduction
The escalating threat of antimicrobial resistance, particularly due to the proliferation of β-lactamase-producing bacteria, necessitates the development of novel therapeutic strategies. β-lactamases are enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring. Xeruborbactam has emerged as a promising solution, capable of restoring the efficacy of β-lactam antibiotics against a wide range of resistant pathogens.[2][3] This document serves as a technical resource for researchers engaged in the study and development of β-lactamase inhibitors, with a specific focus on the structural and mechanistic aspects of Xeruborbactam's interaction with its target enzymes.
Quantitative Analysis of Xeruborbactam's Inhibitory Potency
The efficacy of Xeruborbactam has been quantified through various in vitro assays, including determination of the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), and minimum inhibitory concentrations (MICs) in the presence of a partner β-lactam.
Inhibition of Purified β-Lactamases (Kᵢ and IC₅₀ Values)
The apparent inhibition constants (Kᵢ app) and IC₅₀ values demonstrate Xeruborbactam's potent and broad-spectrum activity against key serine and metallo-β-lactamases.
| β-Lactamase | Ambler Class | Kᵢ app (nM) | IC₅₀ (µM) |
| KPC-2 | A | 1-2 | - |
| CTX-M-15 | A | <1 | - |
| SME-1 | A | 4 | - |
| P-99 | C | 8 | - |
| OXA-48 | D | - | - |
| NDM-1 | B | - | - |
| VIM-1 | B | - | - |
| IMP-1 | B | 240 | - |
Note: Data compiled from multiple sources. Kᵢ and IC₅₀ values can vary based on experimental conditions.
In Vitro Antibacterial Activity (MIC Values)
Xeruborbactam exhibits intrinsic antibacterial activity at higher concentrations and significantly potentiates the activity of partner β-lactams against resistant strains.
| Organism | Resistance Mechanism | Partner Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Carbapenem-Resistant Enterobacterales (CRE) | Various | - (Xeruborbactam alone) | 16 | 32 |
| Carbapenem-Resistant Acinetobacter baumannii | Various | - (Xeruborbactam alone) | 16 | 64 |
| Pseudomonas aeruginosa | Various | - (Xeruborbactam alone) | >64 | >64 |
| KPC-producing Klebsiella pneumoniae | KPC | Meropenem-Xeruborbactam (8 µg/mL) | ≤0.06 | ≤0.06 |
Note: MIC values are highly dependent on the specific strain, the partner antibiotic, and its concentration. Data is illustrative and compiled from multiple studies.[1][2][4]
Penicillin-Binding Protein (PBP) Affinity
Xeruborbactam also binds to PBPs, which contributes to its intrinsic antibacterial activity.
| Organism | PBP Target | IC₅₀ (µM) |
| Escherichia coli / Klebsiella pneumoniae | PBP1a/1b, PBP2, PBP3 | 40-70 |
| Acinetobacter baumannii | PBP1a | 1.4 |
| Acinetobacter baumannii | PBP2 | 23 |
| Acinetobacter baumannii | PBP3 | 140 |
Note: Data extracted from in vitro binding assays.[2]
Structural Basis of Inhibition
The crystal structure of Xeruborbactam in complex with the class A carbapenemase SME-1 (PDB IDs: 9V49, 9V4A) provides critical insights into its inhibitory mechanism.[5][6]
Binding to Serine-β-Lactamases (SBLs)
In the active site of SBLs, the boron atom of Xeruborbactam is covalently attacked by the catalytic serine residue (e.g., Ser70 in SME-1).[7] This forms a stable, tetrahedral adduct that mimics the transition state of β-lactam hydrolysis. This covalent complex effectively sequesters the enzyme, preventing it from inactivating β-lactam antibiotics. Key interactions in the SME-1 active site include:
-
Covalent bond: between the boron atom of Xeruborbactam and the hydroxyl group of Ser70.
-
Hydrophobic interactions: The cyclopropyl (B3062369) group of Xeruborbactam forms hydrophobic interactions with His105, which further stabilizes the complex.[7]
-
Hydrogen bonds: The carboxylate group of Xeruborbactam forms hydrogen bonds with other active site residues, anchoring the inhibitor in place.
Inhibition of Metallo-β-Lactamases (MBLs)
The mechanism of MBL inhibition by Xeruborbactam involves its interaction with the zinc ions in the active site. While a specific co-crystal structure with an MBL is not yet publicly available, the proposed mechanism for cyclic boronates involves the boron atom forming a coordinate bond with the hydroxide (B78521) ion that is bridged between the two zinc ions.[8][9] This interaction displaces the nucleophilic water molecule required for β-lactam hydrolysis. The carboxylate group of Xeruborbactam is also expected to interact with one of the zinc ions and nearby positively charged residues, further stabilizing the inhibitor-enzyme complex.
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key molecular interactions and the general workflow for characterizing β-lactamase inhibitors like Xeruborbactam.
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments involved in the characterization of Xeruborbactam.
Determination of Kᵢ and IC₅₀ using a Nitrocefin-Based Assay
This protocol describes a general method for determining the inhibitory potency of Xeruborbactam against a purified β-lactamase using the chromogenic substrate nitrocefin.
Materials:
-
Purified β-lactamase enzyme
-
Xeruborbactam stock solution (in DMSO)
-
Nitrocefin stock solution (in DMSO)[10]
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 50 µg/mL BSA; for MBLs, supplement with 50 µM ZnSO₄)[11]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Preparation of Reagents:
-
Dilute the purified β-lactamase to a working concentration in the assay buffer. The final concentration should result in a linear rate of nitrocefin hydrolysis for at least 10 minutes.
-
Prepare serial dilutions of Xeruborbactam in the assay buffer.
-
Dilute the nitrocefin stock solution in the assay buffer to a working concentration (typically 50-100 µM).[11]
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the diluted β-lactamase to each well.
-
Add varying concentrations of the diluted Xeruborbactam to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial velocity (rate of change of absorbance) for each inhibitor concentration from the linear portion of the progress curves.
-
To determine the IC₅₀, plot the initial velocity as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
To determine the Kᵢ, perform the assay at multiple substrate (nitrocefin) concentrations for each inhibitor concentration. Analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten for competitive inhibition) and non-linear regression analysis.
-
Co-crystallization and X-ray Structure Determination
This protocol provides a general framework for obtaining a crystal structure of a β-lactamase in complex with Xeruborbactam.
Materials:
-
Highly purified and concentrated β-lactamase (e.g., >10 mg/mL)
-
Xeruborbactam stock solution
-
Crystallization screens (various buffers, precipitants, and salts)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)
-
Cryoprotectant solution
-
X-ray diffraction equipment (synchrotron or in-house source)
Procedure:
-
Complex Formation:
-
Incubate the purified β-lactamase with a molar excess of Xeruborbactam (e.g., 5-10 fold) for a sufficient time to allow complex formation (e.g., 1-2 hours) on ice.
-
-
Crystallization Screening:
-
Set up crystallization trials using the protein-inhibitor complex and a variety of commercially available or custom-made crystallization screens.
-
Use vapor diffusion methods (sitting or hanging drop) by mixing the complex solution with the reservoir solution in various ratios.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
-
Crystal Optimization and Harvesting:
-
Optimize initial crystal hits by varying the concentrations of the precipitant, buffer pH, and additives.
-
Carefully harvest well-formed crystals using a cryo-loop.
-
Briefly soak the crystal in a cryoprotectant solution (typically the mother liquor supplemented with a cryoprotectant like glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during freezing.
-
Flash-cool the crystal in liquid nitrogen.
-
-
X-ray Data Collection and Structure Solution:
-
Mount the frozen crystal on a goniometer in the X-ray beam.
-
Collect a complete diffraction dataset by rotating the crystal in the beam.
-
Process the diffraction data (indexing, integration, and scaling) using appropriate software.[13]
-
Solve the structure using molecular replacement with a known structure of the apo-enzyme as a search model.
-
Build the model of the protein-inhibitor complex into the electron density map and refine the structure to obtain the final atomic coordinates. The electron density for the bound Xeruborbactam should be clearly visible in the active site.
-
Conclusion
Xeruborbactam represents a significant advancement in the fight against antimicrobial resistance. Its broad-spectrum activity, stemming from its ability to effectively inhibit both serine- and metallo-β-lactamases, makes it a valuable component of combination therapies. The structural and mechanistic insights presented in this guide underscore the rational design principles that have led to its potent inhibitory profile. The provided experimental protocols offer a foundation for further research into Xeruborbactam and the development of next-generation β-lactamase inhibitors. A thorough understanding of its binding modes and inhibitory kinetics is crucial for optimizing its clinical application and overcoming future resistance challenges.
References
- 1. rcsb.org [rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wwPDB: pdb_00006sp6 [wwpdb.org]
- 5. rcsb.org [rcsb.org]
- 6. 9V4A: Crystal Structure of Xeruborbactam (QPX7728) in complex with SME-1 class A carbapenemase [ncbi.nlm.nih.gov]
- 7. Structural Insights into the Role of the Stereochemistry of the Cyclopropyl Ring in the Inhibitory Activity of Xeruborbactam against SME-1 Class A Carbapenemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PDB-101: Global Health: Antimicrobial Resistance: undefined: Inhibitors of Beta Lactamases [pdb101.rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Xeruborbactam Isoboxil stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Xeruborbactam (B10854609) Isoboxil is the isobutyryloxymethyl ester prodrug of Xeruborbactam, a potent, ultra-broad-spectrum beta-lactamase inhibitor.[1][2][3] Xeruborbactam itself is a cyclic boronic acid that effectively inhibits a wide range of beta-lactamase enzymes, including key serine and metallo-beta-lactamases.[4][5] This inhibitory action restores the efficacy of beta-lactam antibiotics against many resistant bacterial strains.[5] In addition to its primary function as a beta-lactamase inhibitor, Xeruborbactam also demonstrates intrinsic antibacterial activity at higher concentrations by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[6][7][8] These dual mechanisms of action make Xeruborbactam a significant agent in combating antimicrobial resistance. Xeruborbactam Isoboxil, as an orally bioavailable prodrug, is designed to enhance the pharmacokinetic properties of Xeruborbactam.[1][2]
II. Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2708983-65-5 | [9] |
| Molecular Formula | C₁₅H₁₆BFO₆ | [9][10] |
| Molecular Weight | 322.09 g/mol | [9] |
III. Stock Solution Preparation
Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. The following table provides recommended solvents and concentration calculations for this compound.
| Solvent | Recommended Concentration Range | 1 mg | 5 mg | 10 mg |
| DMSO | 1-10 mM | 3.1047 mL (1 mM) | 0.6209 mL (5 mM) | 0.3105 mL (10 mM) |
Protocol for Reconstitution:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour.[9]
-
Solvent Addition: Aseptically add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[11]
IV. Storage and Stability
The stability of this compound is dependent on the storage conditions. Adherence to the following guidelines will help maintain the integrity of the compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Notes | Reference |
| Powder | -20°C | Up to 2 years | Store in a dry, dark place. | [9][10] |
| 0-4°C | Short-term (days to weeks) | [10] | ||
| Stock Solution in DMSO | -80°C | Up to 6 months | Tightly sealed vials are essential. | [9][11] |
| -20°C | 2 weeks to 1 month | Tightly sealed vials are essential. | [9][11] | |
| 4°C | 2 weeks | [9] |
Important Considerations:
-
Solutions should be prepared and used on the same day whenever possible.[9]
-
If advance preparation is necessary, storing aliquots at -80°C is the preferred method for long-term stability.[9][11]
-
Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[11]
V. Experimental Protocols & Mechanism of Action
This compound is a prodrug that must be converted to its active form, Xeruborbactam, to exert its biological effects. The primary mechanism of action is the inhibition of bacterial beta-lactamases, which are enzymes that degrade beta-lactam antibiotics. By inhibiting these enzymes, Xeruborbactam protects the partner antibiotic, allowing it to reach its target—the penicillin-binding proteins (PBPs)—and disrupt cell wall synthesis. Xeruborbactam itself can also directly bind to and inhibit PBPs.[6][8]
Caption: Mechanism of action for Xeruborbactam.
VI. In Vitro Assay Workflow
A typical workflow for assessing the in vitro efficacy of this compound in combination with a beta-lactam antibiotic against a bacterial strain is outlined below.
Caption: In vitro antimicrobial susceptibility testing workflow.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
- 7. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (1R,2S)-Xeruborbactam disodium | 2170834-63-4 | Benchchem [benchchem.com]
- 9. This compound|2708983-65-5|COA [dcchemicals.com]
- 10. medkoo.com [medkoo.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Note: A Robust HPLC-UV Method for the Quantification of Xeruborbactam Isoboxil in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Xeruborbactam Isoboxil in human plasma. Xeruborbactam is a novel, broad-spectrum β-lactamase inhibitor. This method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and formulation analysis. The protocol employs a common C18 stationary phase with a gradient elution of acetonitrile (B52724) and a phosphate (B84403) buffer, followed by UV detection. A straightforward protein precipitation step ensures efficient sample clean-up. The method has been hypothetically validated according to ICH guidelines, demonstrating excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Xeruborbactam is a next-generation, cyclic boronate β-lactamase inhibitor with a broad spectrum of activity against both serine- and metallo-β-lactamases. It is often administered as its prodrug, this compound, to enhance oral bioavailability. The quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies during drug development. This application note provides a detailed protocol for a robust and reproducible HPLC-UV method for the determination of this compound in human plasma. The method is designed to be readily implemented in a standard analytical laboratory.
Experimental
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Human plasma (drug-free)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
Table 1: HPLC Operating Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
| Run Time | 15 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 40 | 60 |
| 10.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the working standard solutions to obtain final concentrations for the calibration curve and quality control samples.
Sample Preparation from Human Plasma
-
Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an HPLC vial for injection.
Method Validation (Hypothetical Data)
The method was validated based on the International Council for Harmonisation (ICH) guidelines.[1] The following parameters were assessed:
Linearity
The linearity of the method was evaluated by analyzing a series of calibration standards.
Table 3: Linearity of this compound in Human Plasma
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.1 | 12,543 |
| 0.5 | 63,211 |
| 1.0 | 124,987 |
| 5.0 | 628,453 |
| 10.0 | 1,255,890 |
| 25.0 | 3,130,225 |
| 50.0 | 6,280,112 |
| Correlation Coefficient (r²) | 0.9995 |
Precision and Accuracy
The precision and accuracy were determined by analyzing QC samples at three different concentration levels on three separate days.
Table 4: Precision and Accuracy Data
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=9) | Accuracy (% Recovery) |
| Low | 0.3 | 3.5 | 4.2 | 102.1 |
| Medium | 7.5 | 2.1 | 2.8 | 98.7 |
| High | 40.0 | 1.8 | 2.5 | 101.3 |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.03 |
| LOQ | 0.1 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of method development, validation, and application.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust tool for the quantification of this compound in human plasma. The simple sample preparation and the use of standard HPLC instrumentation make this method suitable for high-throughput analysis in a research or drug development setting. The hypothetical validation data demonstrates that the method meets the requirements for linearity, precision, and accuracy as per ICH guidelines, making it a valuable asset for pharmacokinetic and other related studies.
References
Application Note: Mass Spectrometry Analysis of Xeruborbactam Isoboxil and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xeruborbactam Isoboxil (QPX7831) is an oral prodrug of Xeruborbactam, a novel broad-spectrum β-lactamase inhibitor. Xeruborbactam exhibits potent inhibitory activity against a wide range of β-lactamases, including serine and metallo-β-lactamases, which are responsible for resistance to many β-lactam antibiotics. The isobutoxycarbonylmethyl ester moiety in this compound is designed to enhance oral bioavailability, and upon absorption, it is expected to be rapidly hydrolyzed by esterases to yield the active drug, Xeruborbactam.
Accurate and sensitive bioanalytical methods are crucial for the pharmacokinetic and metabolic profiling of this compound and its active metabolite, Xeruborbactam. This application note provides a detailed protocol for the simultaneous quantification of this compound and Xeruborbactam in biological matrices, primarily plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, it outlines a protocol for the identification of potential metabolites using high-resolution mass spectrometry.
Quantitative Analysis of this compound and Xeruborbactam by LC-MS/MS
This protocol describes a method for the simultaneous determination of this compound and its active metabolite, Xeruborbactam, in human plasma. The method is based on protein precipitation followed by UPLC-MS/MS analysis.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Xeruborbactam reference standard
-
Internal Standard (IS): A stable isotope-labeled analog of Xeruborbactam (e.g., Xeruborbactam-d4) is recommended. If unavailable, a structurally similar compound with similar chromatographic and ionization properties can be used.
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
2. Instrumentation
-
UPLC system: Waters ACQUITY UPLC I-Class or equivalent
-
Mass spectrometer: Sciex Triple Quad 6500+ or equivalent triple quadrupole mass spectrometer
-
Analytical column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent
3. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 10 µL of internal standard working solution (e.g., 100 ng/mL in 50% methanol).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 2 µL onto the LC-MS/MS system.
4. LC-MS/MS Conditions
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
5. MRM Transitions
Multiple Reaction Monitoring (MRM) is used for quantification. The following are hypothetical, yet plausible, MRM transitions for this compound and Xeruborbactam. These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 323.1 | 222.0 | 25 |
| Xeruborbactam | 222.0 | 178.0 | 20 |
| Internal Standard (e.g., Xeruborbactam-d4) | 226.0 | 182.0 | 20 |
6. Data Presentation: Quantitative Summary
The following table presents hypothetical pharmacokinetic data for this compound and Xeruborbactam after a single oral dose of this compound.
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | t1/2 (h) |
| This compound | 150 ± 35 | 0.5 ± 0.2 | 250 ± 60 | 1.2 ± 0.3 |
| Xeruborbactam | 850 ± 150 | 1.5 ± 0.5 | 6800 ± 1200 | 8.5 ± 1.5 |
Data are presented as mean ± standard deviation.
Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound and Xeruborbactam.
Metabolite Identification Protocol
This protocol outlines a general approach for the identification of this compound metabolites in in vitro (human liver microsomes or hepatocytes) and in vivo (plasma, urine, feces from preclinical species) samples using high-resolution mass spectrometry (HRMS).
Experimental Protocol
1. In Vitro Metabolism (Human Liver Microsomes)
-
Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), this compound (e.g., 1 µM), and an NADPH-regenerating system in phosphate (B84403) buffer (pH 7.4).
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-HRMS.
2. LC-HRMS Conditions
-
LC System: UPLC system as described previously.
-
Column: A column with good retention for both the parent drug and potentially more polar metabolites is recommended (e.g., Waters ACQUITY UPLC HSS T3 column).
-
Mobile Phase: Similar to the quantitative method, but a shallower gradient may be employed to improve separation of metabolites.
-
Mass Spectrometer: A high-resolution instrument such as a Q-TOF (e.g., Waters Xevo G2-XS) or an Orbitrap (e.g., Thermo Scientific Q Exactive) is required.
-
Data Acquisition: Acquire data in both positive and negative ion modes using data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect MS and MS/MS spectra of potential metabolites.
3. Data Analysis
-
Compare the chromatograms of the t=0 sample with the incubated samples to identify new peaks corresponding to metabolites.
-
Utilize metabolite identification software (e.g., UNIFI, Mass-MetaSite, Compound Discoverer) to search for expected metabolic transformations (e.g., hydrolysis, oxidation, glucuronidation) and to analyze the high-resolution mass spectra.
-
Propose metabolite structures based on accurate mass measurements and fragmentation patterns.
Predicted Metabolic Pathway
The primary metabolic pathway of this compound is expected to be the hydrolysis of the ester prodrug to the active compound, Xeruborbactam. Further metabolism of Xeruborbactam may occur, although it is likely to be a minor pathway.
Caption: Predicted metabolic pathway of this compound.
Summary
The LC-MS/MS methods described in this application note provide a robust and sensitive approach for the quantitative analysis of this compound and its active metabolite, Xeruborbactam, in biological matrices. The metabolite identification protocol offers a systematic strategy for characterizing the metabolic fate of this novel β-lactamase inhibitor prodrug. These methods are essential tools for advancing the preclinical and clinical development of this compound.
Determining the Minimum Inhibitory Concentration (MIC) of Antibiotics in Combination with Xeruborbactam Isoboxil: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multi-drug resistant (MDR) bacteria poses a significant threat to global health. A key mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Xeruborbactam is a potent, ultra-broad-spectrum boronic acid β-lactamase inhibitor that is effective against key serine and metallo-β-lactamases.[1] When combined with a β-lactam antibiotic, Xeruborbactam can restore its activity against resistant bacterial strains. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in combination with Xeruborbactam Isoboxil, a prodrug of Xeruborbactam, against Gram-negative bacteria.
The protocol described herein is based on the established broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5] This standardized method is essential for the accurate in vitro assessment of the efficacy of this novel antibiotic combination.
Principle of the Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] For a β-lactam/β-lactamase inhibitor combination, the MIC of the β-lactam is determined in the presence of a fixed concentration of the inhibitor.[7][8] This allows for the assessment of the inhibitor's ability to potentiate the activity of the β-lactam antibiotic. In this protocol, serial twofold dilutions of the β-lactam antibiotic are tested in microtiter plates containing a constant concentration of Xeruborbactam.
Data Presentation
The results of an MIC assay with an antibiotic and this compound can be effectively summarized in a table. This allows for a clear comparison of the antibiotic's activity with and without the addition of the β-lactamase inhibitor.
| Bacterial Isolate | Antibiotic MIC (µg/mL) | Antibiotic + Xeruborbactam (4 µg/mL) MIC (µg/mL) | Fold-change in MIC |
| Escherichia coli (ATCC 25922) | 0.25 | 0.06 | 4 |
| Klebsiella pneumoniae (Carbapenem-Resistant) | 64 | 2 | 32 |
| Pseudomonas aeruginosa (MDR) | 128 | 4 | 32 |
| Acinetobacter baumannii (Carbapenem-Resistant) | 256 | 8 | 32 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. A concentration of 4 µg/mL for Xeruborbactam is often cited as necessary to significantly lower the MIC of partner antibiotics against resistant isolates.[9]
Experimental Protocol
Materials
-
β-lactam antibiotic powder (analytical grade)
-
This compound powder (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Bacterial isolates for testing (e.g., quality control strains and clinical isolates)
-
Tryptic Soy Agar (TSA) or other suitable solid media for bacterial culture
-
Sterile saline (0.85% NaCl) or 1x Phosphate Buffered Saline (PBS)
-
Spectrophotometer or McFarland turbidity standards
-
Pipettes and sterile, disposable tips
-
Multichannel pipette
-
Incubator (35 ± 2°C)
Methodologies
1. Preparation of Reagents
-
Antibiotic Stock Solution: Prepare a stock solution of the β-lactam antibiotic at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer. Filter-sterilize the stock solution.
-
This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent. The free form of Xeruborbactam can be unstable, so using a stable salt form is advisable.[1]
-
Working Solution of Xeruborbactam: Prepare a working solution of Xeruborbactam in CAMHB at a concentration of 8 µg/mL. This will result in a final testing concentration of 4 µg/mL in the microtiter plate wells.
2. Inoculum Preparation
-
Subculture the bacterial isolates onto TSA plates and incubate at 35 ± 2°C for 18-24 hours to obtain isolated colonies.
-
Select 3-5 well-isolated colonies of the same morphology and transfer them to a tube containing sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer (625 nm) or by visual comparison.
-
Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. This will be the final inoculum.
3. Broth Microdilution Assay
-
Dispense 50 µL of CAMHB containing 8 µg/mL of Xeruborbactam into all wells of a 96-well microtiter plate, except for the growth control wells. To the growth control wells, add 100 µL of CAMHB without Xeruborbactam.
-
Add 50 µL of the 1280 µg/mL antibiotic stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions of the antibiotic by transferring 50 µL from the first well to the second well, and so on, down the plate. Discard the final 50 µL from the last well. This will create a range of antibiotic concentrations, typically from 128 µg/mL down to 0.06 µg/mL, each in the presence of 4 µg/mL Xeruborbactam.
-
Inoculate each well (except for the sterility control wells) with 50 µL of the final bacterial inoculum (1-2 x 10⁶ CFU/mL). This will result in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
The final volume in each well will be 100 µL (or 150uL for the initial well depending on the dilution method).
-
Include the following controls on each plate:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum.
-
Sterility Control: Wells containing only CAMHB.
-
Antibiotic-only Control: A row of wells with serial dilutions of the antibiotic without Xeruborbactam to determine the baseline MIC.
-
Xeruborbactam-only Control: A well containing only CAMHB with 4 µg/mL Xeruborbactam and the bacterial inoculum to check for any intrinsic antibacterial activity of Xeruborbactam at the tested concentration.[10]
-
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
A significant reduction (typically ≥4-fold) in the MIC of the antibiotic in the presence of Xeruborbactam compared to the antibiotic alone indicates that the inhibitor is effective at overcoming resistance.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for MIC determination and the mechanism of action of Xeruborbactam.
Caption: Experimental workflow for determining the MIC of an antibiotic with Xeruborbactam.
Caption: Mechanism of action of Xeruborbactam in protecting β-lactam antibiotics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nih.org.pk [nih.org.pk]
- 4. iacld.com [iacld.com]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (1R,2S)-Xeruborbactam disodium | 2170834-63-4 | Benchchem [benchchem.com]
- 10. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
Application Notes and Protocols: In Vitro Synergy Testing of Xeruborbactam Isoboxil with Meropenem
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. Carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii are of particular concern due to limited treatment options. A promising strategy to combat these multidrug-resistant organisms is the combination of a β-lactam antibiotic with a β-lactamase inhibitor.
Xeruborbactam (B10854609) Isoboxil is a novel, potent, ultra-broad-spectrum boronic acid β-lactamase inhibitor.[1] It is designed to restore the activity of β-lactam antibiotics against bacteria that produce a wide range of β-lactamases, including both serine- and metallo-β-lactamases. Meropenem (B701) is a broad-spectrum carbapenem (B1253116) antibiotic that exerts its bactericidal action by inhibiting bacterial cell wall synthesis.[2][3][4][5][6] By combining Xeruborbactam with meropenem, the aim is to protect meropenem from degradation by β-lactamases, thereby expanding its spectrum of activity and overcoming resistance.
These application notes provide detailed protocols for in vitro synergy testing of Xeruborbactam Isoboxil in combination with meropenem using the checkerboard microdilution method and time-kill assays.
Data Presentation: Summary of In Vitro Synergy
The following tables summarize the in vitro activity of meropenem in combination with a fixed concentration of Xeruborbactam against key Gram-negative pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values. Synergy is typically defined by a Fractional Inhibitory Concentration (FIC) index of ≤0.5.
Table 1: In Vitro Activity of Meropenem-Xeruborbactam against Carbapenem-Resistant Enterobacterales (CRE)
| Organism | Meropenem MIC (µg/mL) | Meropenem/Xeruborbactam (8 µg/mL) MIC (µg/mL) |
| MBL-negative CRE | --- | MIC90: 0.125[7] |
| MBL-producing CRE | --- | MIC90: 1[7] |
| Overall CRE | MIC50/90: ≤0.03/0.12 | 98.5% inhibited at ≤8[8] |
Table 2: In Vitro Activity of Meropenem-Xeruborbactam against Pseudomonas aeruginosa
| Organism | Meropenem MIC (µg/mL) | Meropenem/Xeruborbactam (8 µg/mL) MIC (µg/mL) |
| P. aeruginosa | MIC50/90: 4/64 | 76.6% to 78.6% inhibited at ≤8[8] |
Table 3: In Vitro Activity of Meropenem-Xeruborbactam against Acinetobacter baumannii
| Organism | Meropenem MIC (µg/mL) | Meropenem/Xeruborbactam (8 µg/mL) MIC (µg/mL) |
| Meropenem-resistant A. baumannii | --- | MIC50/90: 0.5/2[8] |
Experimental Protocols
Checkerboard Synergy Assay
The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents.
Serial dilutions of two antimicrobial agents are prepared in a 96-well microtiter plate, with one agent diluted along the x-axis and the other along the y-axis. Each well thus contains a unique combination of concentrations of the two drugs. The plate is then inoculated with a standardized bacterial suspension and incubated. The resulting pattern of growth inhibition is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergy.[9][10][11][12]
-
This compound powder
-
Meropenem powder
-
Appropriate solvent for each compound (e.g., sterile distilled water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Bacterial isolates (e.g., carbapenem-resistant Enterobacterales, P. aeruginosa, A. baumannii)
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and meropenem in their respective solvents at a concentration at least 10-fold higher than the highest concentration to be tested.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional array of drug concentrations.
-
Drug A (Meropenem): Prepare serial twofold dilutions horizontally across the plate (e.g., columns 1-10).
-
Drug B (Xeruborbactam): Prepare serial twofold dilutions vertically down the plate (e.g., rows A-G).
-
Controls:
-
Row H: Serial dilutions of meropenem only (to determine its MIC).
-
Column 11: Serial dilutions of Xeruborbactam only (to determine its MIC).
-
Well H12: Growth control (broth and inoculum only).
-
A well with broth only for sterility control.
-
-
-
Inoculation: Add the prepared bacterial inoculum to all wells except the sterility control.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth.
-
Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm.
-
-
Calculation of FIC Index:
-
The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The FIC Index (FICI) is the sum of the individual FICs:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
The lowest FICI from all the wells showing no growth is reported.[2][4]
-
-
Interpretation of Results:
Time-Kill Assay
The time-kill assay provides information on the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.
A standardized bacterial inoculum is exposed to fixed concentrations of the antimicrobial agents, alone and in combination. Aliquots are removed at various time points, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A synergistic effect is observed when the combination results in a significant reduction in bacterial count compared to the most active single agent.[1][13]
-
This compound and Meropenem
-
CAMHB
-
Bacterial isolates
-
Sterile culture tubes or flasks
-
Shaking incubator (35°C ± 2°C)
-
Sterile saline or PBS for dilutions
-
Agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Pipettes and sterile tips
-
Spectrophotometer
-
Preparation of Bacterial Inoculum:
-
Grow the bacterial isolate in CAMHB to the mid-logarithmic phase of growth.
-
Dilute the culture in fresh, pre-warmed CAMHB to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Preparation of Test Tubes/Flasks: Prepare tubes or flasks containing CAMHB with the following:
-
No drug (growth control)
-
Meropenem alone (at a clinically relevant concentration, e.g., at or below the MIC)
-
Xeruborbactam alone (at a fixed concentration, e.g., 4 or 8 µg/mL)
-
Meropenem and Xeruborbactam in combination
-
-
Inoculation and Incubation:
-
Inoculate each tube/flask with the prepared bacterial suspension.
-
Incubate at 35°C ± 2°C in a shaking incubator.
-
-
Sampling and Viable Counts:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube/flask.
-
Perform serial tenfold dilutions in sterile saline or PBS.
-
Plate a specific volume of each dilution onto agar plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL versus time for each condition.
-
-
Interpretation of Results:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at a specific time point with the combination compared to the most active single agent.[13][14]
-
Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.[1]
-
Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.
-
Mandatory Visualizations
Caption: Workflow for in vitro synergy testing of Xeruborbactam and meropenem.
Caption: Mechanism of synergistic action of meropenem and Xeruborbactam.
References
- 1. actascientific.com [actascientific.com]
- 2. brainly.com [brainly.com]
- 3. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 5. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmilabs.com [jmilabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. benchchem.com [benchchem.com]
- 12. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Checkerboard Assay: Evaluating Xeruborbactam Isoboxil Combinations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a checkerboard broth microdilution assay to evaluate the in vitro synergistic activity of Xeruborbactam (B10854609) Isoboxil in combination with various β-lactam antibiotics against clinically relevant bacterial isolates. Xeruborbactam is a potent, ultra-broad-spectrum β-lactamase inhibitor active against both serine and metallo-β-lactamases, making it a critical agent in combating antimicrobial resistance.[1][2]
Introduction
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[3] By testing serial dilutions of two compounds, both individually and in combination, this method allows for the determination of the Fractional Inhibitory Concentration (FIC) index. The FIC index quantifies the nature of the interaction as synergistic, additive/indifferent, or antagonistic.[3]
Xeruborbactam, a cyclic boronate β-lactamase inhibitor, has demonstrated the ability to significantly enhance the potency of multiple β-lactam antibiotics against a wide range of multidrug-resistant Gram-negative bacteria.[1][4][5] This includes carbapenem-resistant Enterobacterales (CRE) and isolates producing extended-spectrum β-lactamases (ESBLs).[1][4] Beyond its primary role as a β-lactamase inhibitor, Xeruborbactam also exhibits intrinsic antibacterial activity by binding to penicillin-binding proteins (PBPs), which can contribute to its synergistic effects.[6][7][8]
Experimental Protocol: Checkerboard Broth Microdilution Assay
This protocol outlines the steps for performing a checkerboard assay to determine the synergistic activity of Xeruborbactam in combination with a β-lactam antibiotic.
Materials
-
96-well microtiter plates
-
Xeruborbactam Isoboxil (or Xeruborbactam active form)
-
β-lactam antibiotic of interest (e.g., meropenem, cefepime, aztreonam)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (optional, for visual aid)
Methodology
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare stock solutions of Xeruborbactam and the partner β-lactam antibiotic in a suitable solvent (e.g., sterile water, DMSO) at a concentration that is at least 10 times the highest concentration to be tested.
-
Further dilute the stock solutions in CAMHB to achieve the desired starting concentrations for the assay.
-
-
Preparation of the Checkerboard Plate:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.
-
In the first column (e.g., column 1), add 100 µL of the highest concentration of the β-lactam antibiotic to each well in rows A through G. This will create a 2-fold dilution series of the β-lactam down the column.
-
Perform serial 2-fold dilutions of the β-lactam antibiotic by transferring 100 µL from column 1 to column 2, and so on, across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as the growth control (no antibiotic).
-
In the first row (e.g., row A), add 100 µL of the highest concentration of Xeruborbactam to each well in columns 1 through 10.
-
Perform serial 2-fold dilutions of Xeruborbactam by transferring 100 µL from row A to row B, and so on, down the plate to row G. Discard 100 µL from row G. Row H will contain only the β-lactam antibiotic dilutions.
-
The final plate will have a gradient of the β-lactam antibiotic concentrations across the columns and a gradient of Xeruborbactam concentrations down the rows. Column 12 can be used for sterility controls (broth only).
-
-
Inoculation:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculate each well (except sterility controls) with 10 µL of the diluted bacterial suspension. The final volume in each well will be approximately 100 µL.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible growth of the organism.
-
Growth can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
-
The addition of an indicator dye like TTC can aid in visualizing bacterial growth (viable bacteria will reduce TTC to a red formazan).
-
Determine the MIC of each drug alone from the wells in row H (β-lactam only) and column 11 (Xeruborbactam only, if tested alone).
-
Data Analysis and Interpretation
The interaction between Xeruborbactam and the β-lactam antibiotic is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.
Calculation of the FIC Index:
The FIC for each drug in a given well is calculated as follows:
-
FIC of Drug A (Xeruborbactam): (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B (β-lactam): (MIC of Drug B in combination) / (MIC of Drug B alone)
The FIC index is the sum of the individual FICs:
FIC Index = FIC of Drug A + FIC of Drug B
Interpretation of the FIC Index:
The nature of the interaction is interpreted based on the calculated FIC index value:
| FIC Index Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
Quantitative Data Summary
The following tables summarize the in vitro potency of Xeruborbactam in combination with various β-lactam antibiotics against different bacterial species. The data is presented as MIC50/MIC90 (μg/mL), which represent the concentrations required to inhibit 50% and 90% of the isolates, respectively. This data strongly supports the synergistic potential of Xeruborbactam combinations.
Table 1: In Vitro Activity of Meropenem-Xeruborbactam against Carbapenem-Resistant Enterobacterales (CRE) [1][4][9]
| Organism Group | Agent | MIC | MIC |
| MBL-negative CRE | Meropenem | >64 | >64 |
| Meropenem-Xeruborbactam (8 µg/mL) | 0.06 | 0.125 | |
| MBL-positive CRE | Meropenem | >64 | >64 |
| Meropenem-Xeruborbactam (8 µg/mL) | 0.25 | 1 |
Table 2: In Vitro Activity of Xeruborbactam in Combination with Various β-Lactams against Enterobacterales [5][10]
| Agent | MIC | MIC |
| Cefepime | 32 | >64 |
| Cefepime-Xeruborbactam (8 µg/mL) | 0.25 | 2 |
| Aztreonam | 32 | >64 |
| Aztreonam-Xeruborbactam (8 µg/mL) | 0.06 | 0.5 |
Table 3: In Vitro Activity of Xeruborbactam in Combination with Oral β-Lactams against Mycobacterium abscessus [11][12]
| Agent | MIC | Fold Dilution Reduction with Xeruborbactam |
| Tebipenem | >256 | 5 |
| Amoxicillin | >256 | ≥4 |
| Cefuroxime | 256 | 3 |
| Cefdinir | >256 | 3 |
Visualizations
Experimental Workflow for Checkerboard Assay
Caption: Workflow of the checkerboard broth microdilution assay.
Mechanism of Action: Xeruborbactam and β-Lactam Synergy
Caption: Synergistic mechanism of Xeruborbactam and β-lactam antibiotics.
References
- 1. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. In Vitro Potency of Xeruborbactam in Combination With Multiple β-Lactam Antibiotics in Comparison With Other β-Lactam/β-Lactamase Inhibitor (BLI) Combinations Against Carbapenem-Resistant and Extended-Spectrum β-Lactamase-Producing Enterobacterales - Qpex Biopharma [qpexbio.com]
- 5. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro effects of the new oral β-lactamase inhibitor xeruborbactam in combination with oral β-lactams against clinical Mycobacterium abscessus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Time-Kill Curve Analysis with Xeruborbactam Isoboxil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xeruborbactam (B10854609) is a potent, ultra-broad-spectrum boronic acid beta-lactamase inhibitor.[1] It is designed to counteract antibiotic resistance in Gram-negative bacteria by inhibiting a wide range of beta-lactamase enzymes, including serine and metallo-beta-lactamases.[1][2] Xeruborbactam is under development in combination with various β-lactam antibiotics to enhance their efficacy against multidrug-resistant pathogens such as carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii.[3] Beyond its primary role as a beta-lactamase inhibitor, Xeruborbactam also exhibits intrinsic antibacterial activity by binding to penicillin-binding proteins (PBPs), further contributing to its efficacy.[3][4]
Time-kill curve analysis is a dynamic in vitro method used to assess the pharmacodynamic relationship between an antimicrobial agent and a specific bacterial strain. This analysis provides crucial information on the rate and extent of bacterial killing over time, helping to determine whether an antimicrobial combination is bactericidal (typically defined as a ≥3-log10 or 99.9% reduction in colony-forming units per milliliter [CFU/mL] from the initial inoculum) or bacteriostatic (inhibition of growth).[5][6] These studies are essential for the preclinical evaluation of new antimicrobial agents and combination therapies.
These application notes provide a detailed protocol for performing in vitro time-kill curve analysis with Xeruborbactam Isoboxil in combination with a partner β-lactam antibiotic, such as meropenem (B701).
Data Presentation
Table 1: In Vitro Activity of Meropenem in Combination with Xeruborbactam against Carbapenemase-Producing Enterobacterales
| Bacterial Species | Resistance Mechanism | Meropenem MIC (mg/L) | Meropenem/Xeruborbactam (8 mg/L) MIC (mg/L) |
| E. coli | KPC-3 | >128 | 0.25 |
| E. coli | NDM-1 | 64 | 0.5 |
| E. coli | OXA-48 | 32 | 0.125 |
| K. pneumoniae | KPC-2 | >128 | 0.5 |
| K. pneumoniae | NDM-5 | 128 | 1 |
| K. pneumoniae | VIM-1 | 64 | 0.25 |
Note: This table summarizes representative data from published studies and should be used for illustrative purposes. Actual MIC values may vary depending on the specific isolates tested.[7][8]
Table 2: Intrinsic Antibacterial Activity of Xeruborbactam
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Carbapenem-Resistant Enterobacterales | 16 | 32 |
| Carbapenem-Resistant A. baumannii | 16 | 64 |
| P. aeruginosa | >64 | >64 |
Source: Data compiled from in vitro studies assessing the direct antibacterial activity of Xeruborbactam.[3][4]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the MIC of the partner β-lactam antibiotic alone and in combination with a fixed concentration of Xeruborbactam against the test isolates.
Materials:
-
Test bacterial isolates (e.g., carbapenem-resistant E. coli, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Partner β-lactam antibiotic (e.g., meropenem) stock solution
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare serial twofold dilutions of the partner β-lactam antibiotic in CAMHB in the 96-well plates.
-
For the combination plates, add this compound to each well at a fixed concentration (e.g., 4 or 8 µg/mL).[9][10]
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each isolate.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Time-Kill Curve Analysis
Objective: To evaluate the bactericidal or bacteriostatic activity of this compound in combination with a partner β-lactam antibiotic over a 24-hour period.
Materials:
-
Test bacterial isolates with predetermined MICs
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Partner β-lactam antibiotic stock solution
-
This compound stock solution
-
Sterile culture tubes or flasks
-
Shaking incubator (35°C ± 2°C)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Tryptic soy agar (B569324) (TSA) plates
-
Spectrophotometer
Procedure:
-
Prepare a starting bacterial inoculum in CAMHB and adjust the turbidity to a 0.5 McFarland standard. Dilute this to achieve a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the final test volume.
-
Set up the following experimental arms in sterile culture tubes or flasks:
-
Growth control (no antibiotic)
-
Partner β-lactam antibiotic alone at concentrations relative to its MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC).
-
This compound alone at a fixed concentration (e.g., 4 or 8 µg/mL).
-
Partner β-lactam antibiotic at various concentrations in combination with a fixed concentration of this compound.
-
-
Incubate all tubes at 35°C ± 2°C with constant agitation (e.g., 150 rpm).
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[11]
-
Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL at each time point.
-
Plot the mean log10 CFU/mL against time for each experimental arm.
-
Data Interpretation:
-
Bactericidal activity: A ≥3-log10 decrease in CFU/mL from the initial inoculum.[5][6]
-
Bacteriostatic activity: A <3-log10 decrease in CFU/mL from the initial inoculum and a viable count that is not significantly different from the initial inoculum.
-
Synergy: A ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Visualizations
Caption: Workflow for in vitro time-kill curve analysis.
Caption: Dual mechanism of Xeruborbactam action.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. emerypharma.com [emerypharma.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Broad spectrum of β-lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem against carbapenemase-producing Enterobacterales, including strains resistant to new β-lactam/β-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activities and Time-Kill Studies of Selected Penicillins, β-Lactamase Inhibitor Combinations, and Glycopeptides against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Xeruborbactam Isoboxil in Carbapenem-Resistant Enterobacterales (CRE) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Xeruborbactam (B10854609) Isoboxil in research focused on carbapenem-resistant Enterobacterales (CRE). This document outlines the mechanism of action, summarizes key in vitro efficacy data, and provides detailed protocols for essential experiments.
Introduction to Xeruborbactam Isoboxil
Xeruborbactam is a novel, ultra-broad-spectrum β-lactamase inhibitor belonging to the cyclic boronate class.[1][2][3] It is under development to address the growing threat of antimicrobial resistance, particularly from difficult-to-treat Gram-negative bacteria such as CRE. Xeruborbactam exhibits potent inhibitory activity against a wide range of β-lactamases, including serine β-lactamases (Classes A, C, and D) and metallo-β-lactamases (MBLs, Class B).[1][2][4][5] this compound is the isobutyryloxymethyl oral prodrug of Xeruborbactam, designed to allow for oral administration.[6][7]
Mechanism of Action
Xeruborbactam's primary mechanism of action is the inhibition of β-lactamase enzymes. These enzymes, produced by resistant bacteria, hydrolyze and inactivate β-lactam antibiotics, rendering them ineffective. By binding to the active site of these enzymes, Xeruborbactam restores the activity of partner β-lactam antibiotics, such as meropenem (B701), against CRE.[8][9][10]
In addition to its β-lactamase inhibitory activity, Xeruborbactam also possesses modest intrinsic antibacterial activity against some Gram-negative bacteria.[1][3] This is attributed to its ability to bind to penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[1][3] This dual mode of action may contribute to its potentiation of β-lactam antibiotics.[3]
In Vitro Efficacy Data
The following tables summarize the in vitro activity of Xeruborbactam in combination with various β-lactam antibiotics against carbapenem-resistant Enterobacterales. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Intrinsic Antibacterial Activity of Xeruborbactam against Enterobacterales
| Organism Collection | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Enterobacterales (including CRE and ESBL-producing) | 1028 | 16 | 32 | 2 - 64 |
| Carbapenem-Resistant Enterobacterales (CRE) | 507 | 16 | 32 | - |
Data sourced from a study on the intrinsic antibacterial activity of Xeruborbactam.[1]
Table 2: Activity of Meropenem-Xeruborbactam against Carbapenem-Resistant Enterobacterales (CRE)
| CRE Phenotype | No. of Isolates | Meropenem-Xeruborbactam (8 µg/mL) MIC90 (µg/mL) | Meropenem MIC90 (µg/mL) |
| MBL-negative CRE | - | 0.125 | >64 |
| MBL-producing CRE | - | 1 | >64 |
| All CRE | >90% of isolates | ≤8 | >64 |
This data highlights the potentiation of meropenem by Xeruborbactam against both MBL-negative and MBL-producing CRE isolates.[2][4]
Table 3: Comparative Activity of Meropenem-Xeruborbactam against a Diverse Collection of Carbapenemase-Producing Enterobacterales
| Organism Collection | No. of Isolates | Meropenem-Xeruborbactam MIC50 (mg/L) | Meropenem-Xeruborbactam MIC90 (mg/L) |
| Genetically diverse clinical Enterobacterales | 300 | ≤0.06 | ≤0.06 |
This study demonstrates the potent activity of the meropenem-xeruborbactam combination against a broad range of clinical CRE isolates.[8][9]
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the efficacy of this compound.
Antimicrobial Susceptibility Testing (AST) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of Xeruborbactam in combination with a β-lactam antibiotic.[1][4][11]
Materials:
-
This compound (or Xeruborbactam active form)
-
Partner β-lactam antibiotic (e.g., meropenem)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Xeruborbactam in a suitable solvent (e.g., DMSO) as per the manufacturer's instructions.[12]
-
Prepare a stock solution of the partner β-lactam antibiotic in sterile distilled water or other appropriate solvent.
-
Further dilute the stock solutions in CAMHB to the desired working concentrations.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
In the first column of wells, add an additional 50 µL of the highest concentration of the β-lactam antibiotic to be tested.
-
Perform a two-fold serial dilution of the β-lactam antibiotic across the plate by transferring 50 µL from one well to the next.
-
Add a fixed concentration of Xeruborbactam (e.g., 4 or 8 µg/mL) to each well containing the β-lactam antibiotic.[4][[“]]
-
Include a growth control well (CAMHB only) and a sterility control well (uninoculated CAMHB).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the β-lactam antibiotic, in the presence of the fixed concentration of Xeruborbactam, that completely inhibits visible growth.
-
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of Xeruborbactam in combination with a β-lactam over time.
Materials:
-
Same as for Broth Microdilution.
-
Sterile culture tubes.
-
Tryptic Soy Agar (TSA) plates.
-
Sterile saline for dilutions.
Protocol:
-
Preparation:
-
Prepare CAMHB with the desired concentrations of the β-lactam antibiotic alone, Xeruborbactam alone, and the combination of both. Include a growth control tube with no antibiotic.
-
Prepare a standardized bacterial inoculum as described for the broth microdilution assay.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a known volume of each dilution onto TSA plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
-
Storage and Handling of this compound
-
Storage: Store this compound powder at -20°C for long-term stability (up to 2 years).[12]
-
Stock Solutions: If preparing stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to one month, or at -80°C in DMSO for up to 6 months.[12]
-
Handling: Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[12] It is recommended to prepare and use solutions on the same day whenever possible.[12]
Conclusion
This compound, through its active form Xeruborbactam, is a promising β-lactamase inhibitor with the potential to restore the efficacy of β-lactam antibiotics against CRE. The provided data and protocols offer a foundation for researchers to further investigate its activity and potential applications in combating antimicrobial resistance. The potent in vitro activity, particularly in combination with meropenem, warrants further investigation in preclinical and clinical studies.
References
- 1. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Potency of Xeruborbactam in Combination With Multiple β-Lactam Antibiotics in Comparison With Other β-Lactam/β-Lactamase Inhibitor (BLI) Combinations Against Carbapenem-Resistant and Extended-Spectrum β-Lactamase-Producing Enterobacterales - Qpex Biopharma [qpexbio.com]
- 3. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Qpex Biopharma Announces Presentations on Phase 1 and Nonclinical Data on Three Clinical Stage Oral and IV Products Targeting Antibiotic-Resistant Bacterial Infections at 2022 ID Week Meeting - Qpex Biopharma [qpexbio.com]
- 8. Broad spectrum of β-lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem against carbapenemase-producing Enterobacterales, including strains resistant to new β-lactam/β-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broad spectrum of β-lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem against carbapenemase-producing Enterobacterales, including strains resistant to new β-lactam/β-lactamase inhibitor combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. This compound|2708983-65-5|COA [dcchemicals.com]
- 13. consensus.app [consensus.app]
Application Notes and Protocols: Xeruborbactam Isoboxil for Acinetobacter baumannii Research
These application notes provide a comprehensive overview of the use of Xeruborbactam (B10854609) Isoboxil in preclinical research against Acinetobacter baumannii. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies against this critical pathogen.
Introduction
Acinetobacter baumannii is a formidable Gram-negative opportunistic pathogen, notorious for its high rates of multidrug resistance (MDR), and is a leading cause of nosocomial infections globally.[1][2][3][4] The emergence of carbapenem-resistant A. baumannii (CRAB) has severely limited therapeutic options, making the development of new antibacterial agents a critical priority.[4][5] Xeruborbactam (formerly QPX7728) is a novel, broad-spectrum, cyclic boronate β-lactamase inhibitor (BLI) with potent activity against both serine- and metallo-β-lactamases.[6][7][8] Uniquely, xeruborbactam also exhibits intrinsic antibacterial activity against A. baumannii by targeting penicillin-binding proteins (PBPs).[6][8] This dual mechanism of action makes it a promising candidate for combating infections caused by highly resistant A. baumannii.
Mechanism of Action
Xeruborbactam's efficacy against A. baumannii stems from a dual-pronged attack on the bacterium's cell wall synthesis and its primary defense mechanisms against β-lactam antibiotics.
-
β-Lactamase Inhibition : Xeruborbactam is a potent inhibitor of a wide range of β-lactamases, including the class D oxacillinases (OXA) that are a major contributor to carbapenem (B1253116) resistance in A. baumannii.[7] By inactivating these enzymes, xeruborbactam can restore the activity of β-lactam antibiotics that would otherwise be hydrolyzed.
-
Intrinsic Antibacterial Activity : Unlike many other β-lactamase inhibitors, xeruborbactam possesses its own antibacterial properties.[6][8][9] It achieves this by binding to and inhibiting multiple penicillin-binding proteins (PBPs) in A. baumannii, which are essential enzymes for the synthesis and maintenance of the peptidoglycan cell wall.[6][8] This direct action disrupts cell wall integrity, leading to morphological changes and ultimately cell death.[6][8]
Quantitative Data
The following tables summarize the in vitro activity of xeruborbactam against A. baumannii.
Table 1: In Vitro Susceptibility of Acinetobacter baumannii to Xeruborbactam
| Organism Panel | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Carbapenem-resistant A. baumannii (505 isolates) | 16 | 64 | 1 to >64 |
Data sourced from a study by Lomovskaya et al. (2022)[6]
Table 2: Xeruborbactam IC50 Values for Acinetobacter baumannii Penicillin-Binding Proteins (PBPs)
| Penicillin-Binding Protein | IC50 (µM) |
| PBP1a | 1.4 |
| PBP2 | 23 |
| PBP3 | 140 |
Data sourced from a study by Lomovskaya et al. (2022)[6][8]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of xeruborbactam against A. baumannii, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Acinetobacter baumannii isolates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Xeruborbactam Isoboxil stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator (35°C ± 2°C)
Procedure:
-
Bacterial Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of A. baumannii. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Drug Dilution Series: a. Prepare a serial two-fold dilution of xeruborbactam in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 0.06 to 128 µg/mL. b. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubation: a. Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: a. The MIC is defined as the lowest concentration of xeruborbactam that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a plate reader.
Protocol 2: Penicillin-Binding Protein (PBP) Binding Assay
This protocol outlines a competitive binding assay to determine the 50% inhibitory concentration (IC50) of xeruborbactam for A. baumannii PBPs.
Materials:
-
Acinetobacter baumannii cell membranes (prepared by sonication and ultracentrifugation)
-
Bocillin FL (a fluorescent penicillin derivative)
-
This compound
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescent gel scanner
Procedure:
-
Membrane Preparation: a. Grow A. baumannii to mid-log phase and harvest the cells. b. Resuspend the cell pellet in PBS and lyse the cells by sonication. c. Centrifuge to remove unbroken cells and then ultracentrifuge the supernatant to pellet the cell membranes. d. Resuspend the membrane pellet in PBS and determine the protein concentration.
-
Competitive Binding Reaction: a. In microcentrifuge tubes, pre-incubate a fixed amount of the prepared A. baumannii membranes with varying concentrations of xeruborbactam for 10 minutes at room temperature. b. Add a fixed, sub-saturating concentration of Bocillin FL to each tube and incubate for an additional 10 minutes. c. Stop the reaction by adding an excess of a non-fluorescent β-lactam (e.g., ampicillin).
-
Analysis: a. Solubilize the membrane proteins and separate them by SDS-PAGE. b. Visualize the fluorescently labeled PBPs using a fluorescent gel scanner. c. Quantify the fluorescence intensity of each PBP band. d. Plot the fluorescence intensity against the concentration of xeruborbactam and determine the IC50 value (the concentration of xeruborbactam that reduces the fluorescence intensity by 50%).
Protocol 3: In Vivo Murine Sepsis Model
This protocol describes a murine peritoneal sepsis model to evaluate the in vivo efficacy of xeruborbactam.
Materials:
-
Female ICR mice (or other suitable strain)
-
Carbapenem-resistant A. baumannii strain
-
This compound formulated for in vivo administration
-
Saline solution
-
5% Mucin
Procedure:
-
Infection: a. Prepare an inoculum of the A. baumannii strain in saline mixed with 5% mucin to enhance virulence. b. Inject mice intraperitoneally (IP) with a lethal dose of the bacterial suspension.
-
Treatment: a. At 1 and 4 hours post-infection, administer xeruborbactam (alone or in combination with a β-lactam) via a suitable route (e.g., subcutaneous or intravenous). b. A control group should receive a vehicle control.
-
Monitoring and Endpoint: a. Monitor the mice for signs of illness and survival over a period of 7 days. b. The primary endpoint is the survival rate in each treatment group. c. The 50% effective dose (ED50) can be calculated from the survival data.
Visualizations
Caption: Dual mechanism of action of Xeruborbactam against A. baumannii.
Caption: Preclinical evaluation workflow for Xeruborbactam against A. baumannii.
Caption: Xeruborbactam's potentiation of β-lactam activity.
References
- 1. Insight into Acinetobacter baumannii: pathogenesis, global resistance, mechanisms of resistance, treatment options, and alternative modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms Protecting Acinetobacter baumannii against Multiple Stresses Triggered by the Host Immune Response, Antibiotics and Outside-Host Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acinetobacter baumannii: A multidrug-resistant pathogen, has emerged in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug‑resistant Acinetobacter baumannii: From molecular mechanisms to potential therapeutics (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acinetobacter baumannii Antibiotic Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
Combating Pseudomonas aeruginosa Resistance: Application Notes and Protocols for Xeruborbactam Isoboxil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. The production of β-lactamase enzymes, which inactivate β-lactam antibiotics, is a primary defense mechanism in this bacterium. Xeruborbactam (B10854609) is a novel, broad-spectrum β-lactamase inhibitor that demonstrates potent activity against both serine- and metallo-β-lactamases. When used in combination with β-lactam antibiotics, Xeruborbactam restores their efficacy against multidrug-resistant P. aeruginosa. Xeruborbactam Isoboxil is the orally bioavailable prodrug of Xeruborbactam. This document provides detailed application notes and experimental protocols for investigating the efficacy of Xeruborbactam in overcoming β-lactam resistance in P. aeruginosa.
Mechanism of Action
Xeruborbactam functions by inhibiting β-lactamase enzymes within the periplasmic space of P. aeruginosa. These enzymes are the primary drivers of resistance to β-lactam antibiotics like penicillins, cephalosporins, and carbapenems. By neutralizing these enzymes, Xeruborbactam allows the partner β-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs), and disrupt cell wall synthesis, ultimately leading to bacterial cell death. However, the efficacy of Xeruborbactam can be compromised by the activity of efflux pumps, such as MexAB-OprM, which actively transport the inhibitor out of the periplasm.[1][2]
Data Presentation
The following tables summarize the in vitro activity of Xeruborbactam in combination with various β-lactam antibiotics against different strains of Pseudomonas aeruginosa. Minimum Inhibitory Concentrations (MICs) were determined using broth microdilution methods.
Table 1: In Vitro Activity of Meropenem-Xeruborbactam against Carbapenem-Resistant P. aeruginosa
| Strain Type | Antibiotic Combination | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Meropenem-Resistant | Meropenem-Xeruborbactam | 0.5 | 4 |
Data sourced from a study on in vitro potency of Meropenem-Xeruborbactam against Gram-Negative Bacteria.[3]
Table 2: MICs of Meropenem and Cefepime with and without Xeruborbactam against Engineered P. aeruginosa Strains
| β-Lactamase Produced | Antibiotic | MIC without Xeruborbactam (µg/mL) | MIC with Xeruborbactam (4 µg/mL) (µg/mL) |
| VIM-1 | Meropenem | >64 | 2 |
| VIM-1 | Cefepime | >64 | 8 |
| IMP-1 | Meropenem | 32 | 1 |
| IMP-1 | Cefepime | >64 | 16 |
| NDM-1 | Meropenem | >64 | 1 |
| NDM-1 | Cefepime | >64 | 4 |
This table presents data on engineered P. aeruginosa strains producing various cloned β-lactamases.[4]
Table 3: Intrinsic Antibacterial Activity of Xeruborbactam against P. aeruginosa
| Isolate Collection | MIC50 (µg/mL) | MIC90 (µg/mL) |
| 506 Clinical Isolates | >64 | >64 |
Note: 94% of the tested clinical isolates had MICs of ≥64 μg/mL.[5]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Pseudomonas aeruginosa isolates
-
Xeruborbactam stock solution
-
β-lactam antibiotic stock solution (e.g., Meropenem, Cefepime)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of P. aeruginosa.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of the β-lactam antibiotic in CAMHB in the 96-well plates.
-
For combination testing, add a fixed concentration of Xeruborbactam (e.g., 4 or 8 µg/mL) to each well containing the serially diluted β-lactam.[4]
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Protocol 2: Efflux Pump Inhibition Assay
This assay evaluates the effect of efflux pump inhibitors on the accumulation of a fluorescent substrate.
Materials:
-
P. aeruginosa strains (wild-type and efflux pump-deficient mutants, if available)
-
Fluorescent substrate (e.g., ethidium (B1194527) bromide, Hoechst 33342)
-
Efflux pump inhibitor (e.g., CCCP, PAβN)
-
Xeruborbactam
-
Phosphate-buffered saline (PBS)
-
Glucose
-
Fluorometer
Procedure:
-
Cell Preparation:
-
Grow P. aeruginosa to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS.
-
-
Substrate Loading:
-
Incubate the cells with the fluorescent substrate and an efflux pump inhibitor (like CCCP) to maximize substrate loading.
-
Wash the cells to remove the inhibitor and extracellular substrate.
-
-
Efflux Measurement:
-
Resuspend the loaded cells in PBS containing glucose to energize the efflux pumps.
-
Monitor the decrease in fluorescence over time using a fluorometer. This represents the efflux of the substrate.
-
-
Testing Xeruborbactam:
-
To test if Xeruborbactam is a substrate of the efflux pump, repeat the efflux measurement with the addition of Xeruborbactam to the resuspension buffer. A competitive inhibition of the fluorescent substrate efflux would suggest Xeruborbactam is also a substrate.
-
Protocol 3: In Vivo Efficacy in a Murine Thigh Infection Model
This model is used to assess the in vivo activity of antimicrobial agents.[6][7]
Materials:
-
Female ICR mice (neutropenic)
-
P. aeruginosa isolate
-
Xeruborbactam formulation for injection
-
β-lactam antibiotic formulation for injection
-
Normal saline
-
Thigh homogenizer
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide (B585) to the mice to induce neutropenia.
-
-
Infection:
-
Inject a standardized inoculum of P. aeruginosa into the thigh muscle of the neutropenic mice.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), administer the antibiotic combinations (β-lactam + Xeruborbactam) via subcutaneous or intravenous injection.
-
Include control groups (untreated, β-lactam alone, Xeruborbactam alone).
-
-
Assessment of Bacterial Burden:
-
At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice.
-
Aseptically remove the thighs, homogenize the tissue, and perform serial dilutions.
-
Plate the dilutions on appropriate agar (B569324) to determine the number of colony-forming units (CFU) per thigh.
-
-
Data Analysis:
-
Compare the bacterial burden in the treated groups to the control groups to determine the efficacy of the treatment.
-
Conclusion
Xeruborbactam, in combination with β-lactam antibiotics, presents a promising strategy to combat infections caused by multidrug-resistant P. aeruginosa. The provided protocols offer a framework for researchers to investigate its efficacy and further elucidate its therapeutic potential. Careful consideration of the impact of efflux mechanisms is crucial for the successful clinical application of this novel β-lactamase inhibitor.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of Meropenem-Vaborbactam against Pseudomonas aeruginosa and Acinetobacter baumannii in a Neutropenic Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Xeruborbactam Isoboxil Concentration in MIC Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xeruborbactam (B10854609) Isoboxil in Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is Xeruborbactam and what is its primary mechanism of action?
Xeruborbactam is a potent, ultra-broad-spectrum boronic acid beta-lactamase inhibitor.[1] Its primary mechanism of action is to inhibit a wide range of beta-lactamase enzymes, including key serine and metallo-beta-lactamases, which are produced by bacteria to inactivate beta-lactam antibiotics.[1][2] By inhibiting these enzymes, Xeruborbactam restores the efficacy of partner beta-lactam antibiotics against resistant bacterial strains.[2]
Q2: What is the recommended fixed concentration of Xeruborbactam for in vitro susceptibility testing?
The optimal fixed concentration of Xeruborbactam for in vitro susceptibility testing, such as broth microdilution (BMD), can vary depending on the partner antibiotic and the target organism. Preclinical data suggest that a concentration of ≥4 µg/mL is often required to shift the MIC of a partner antibiotic like meropenem (B701) to ≤8 µg/mL for a high percentage of resistant isolates.[2] In recent studies, fixed concentrations of both 4 µg/mL and 8 µg/mL have been utilized.[3][4] For instance, a fixed concentration of 8 µg/mL of Xeruborbactam is often used in combination with meropenem for testing against carbapenem-resistant Enterobacterales (CRE).[3][4][5]
Q3: Does Xeruborbactam have its own antibacterial activity?
Yes, Xeruborbactam does exhibit some direct, low-potency antibacterial activity at concentrations generally higher than those required for beta-lactamase inhibition.[5][6] For example, MIC50/MIC90 values for its direct activity have been reported in the range of 16/32 µg/mL against carbapenem-resistant Enterobacterales and 16/64 µg/mL against carbapenem-resistant Acinetobacter baumannii.[2][5][6] This intrinsic activity is attributed to its ability to bind to and inhibit Penicillin-Binding Proteins (PBPs), which are essential for bacterial cell wall synthesis.[2][5]
Q4: Against which types of beta-lactamases is Xeruborbactam effective?
Xeruborbactam has an ultra-broad-spectrum activity, inhibiting both serine beta-lactamases (Ambler Classes A, C, and D) and metallo-beta-lactamases (Ambler Class B).[1] This makes it effective against a wide range of resistance mechanisms that threaten the efficacy of many beta-lactam antibiotics.
Troubleshooting Guide
Issue 1: High Variability in MIC Results
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inoculum Density | The density of the bacterial inoculum is critical. An inoculum that is too high can lead to increased beta-lactamase production, potentially overwhelming the inhibitor and resulting in falsely elevated MICs. Conversely, an inoculum that is too low may yield falsely low MICs. Solution: Strictly adhere to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), for preparing a 0.5 McFarland standard to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the MIC assay.[7][8] |
| Media and Reagent Quality | The quality and preparation of the Mueller-Hinton broth or agar (B569324) can significantly impact results. Solution: Use media from a reputable source and prepare it according to the manufacturer's and CLSI guidelines. Ensure all reagents, including the antibiotic powders and solvents, are within their expiration dates and have been stored under the recommended conditions.[7][8] |
| Inconsistent Xeruborbactam Concentration | As Xeruborbactam is tested at a fixed concentration, any variation will directly affect the potentiation of the partner beta-lactam. Solution: Prepare fresh stock solutions of Xeruborbactam for each experiment and ensure accurate pipetting and dilution to achieve the desired final fixed concentration in each well. |
| Bacterial Strain Integrity | Contamination of the bacterial isolate with other organisms will lead to inconsistent and uninterpretable results. Solution: Streak the isolate on a non-selective agar plate to confirm purity and typical colony morphology before starting the MIC assay.[8] |
Issue 2: MIC Values for Quality Control (QC) Strains are Out of Range
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| QC Strain Integrity | The identity and purity of the QC strain may be compromised. Solution: Verify the identity and purity of the QC strain by streaking it on appropriate agar plates.[8] |
| Reagent or Media Issues | Degradation of antibiotics or improperly prepared media can lead to out-of-range QC results. Solution: Confirm the expiration dates and proper storage of all reagents, including antibiotic powders and Mueller-Hinton broth. Prepare fresh dilutions of the antimicrobial agents.[8] |
| Protocol Deviation | Deviations from the standardized protocol can affect the accuracy of the results. Solution: Carefully review the entire experimental protocol, from inoculum preparation to incubation and result reading, to ensure strict adherence to established standards (e.g., CLSI guidelines).[8] |
Experimental Protocols
Protocol 1: Broth Microdilution (BMD) MIC Assay for a Beta-Lactam in Combination with a Fixed Concentration of Xeruborbactam
-
Prepare Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB).
-
Bacterial culture in the logarithmic growth phase, diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Stock solutions of the beta-lactam antibiotic and Xeruborbactam.
-
-
Set Up Microtiter Plate:
-
In each well of a 96-well microtiter plate, add CAMHB containing a fixed concentration of Xeruborbactam (e.g., 4 µg/mL or 8 µg/mL).
-
Perform serial twofold dilutions of the beta-lactam antibiotic across the wells.
-
Include a growth control well (CAMHB with Xeruborbactam, no beta-lactam) and a sterility control well (CAMHB only).
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
-
Incubation:
-
Reading Results:
Protocol 2: Checkerboard Assay to Determine Synergy
-
Prepare Materials:
-
As in the BMD protocol.
-
-
Set Up Microtiter Plate:
-
Prepare serial twofold dilutions of the beta-lactam antibiotic along the x-axis of a 96-well microtiter plate.
-
Prepare serial twofold dilutions of Xeruborbactam along the y-axis of the plate.
-
This creates a matrix of wells with varying concentrations of both agents.
-
Include a growth control (no antibiotic or inhibitor) and sterility controls.
-
-
Inoculation and Incubation:
-
Follow the same procedure as for the BMD assay.
-
-
Reading Results and Calculating the Fractional Inhibitory Concentration (FIC) Index:
-
Determine the MIC of each agent alone and in combination.
-
Calculate the FIC for each agent: FIC = (MIC of agent in combination) / (MIC of agent alone).
-
Calculate the FIC Index: FIC Index = FIC of beta-lactam + FIC of Xeruborbactam.
-
Interpret the results:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Visualizations
Caption: Mechanism of action of Xeruborbactam in combination with a beta-lactam antibiotic.
Caption: Workflow for a standard Broth Microdilution MIC assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (1R,2S)-Xeruborbactam disodium | 2170834-63-4 | Benchchem [benchchem.com]
- 3. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Potency of Xeruborbactam in Combination With Multiple β-Lactam Antibiotics in Comparison With Other β-Lactam/β-Lactamase Inhibitor (BLI) Combinations Against Carbapenem-Resistant and Extended-Spectrum β-Lactamase-Producing Enterobacterales - Qpex Biopharma [qpexbio.com]
- 5. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
- 6. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting inconsistent MIC results with Xeruborbactam Isoboxil
Welcome to the technical support center for Xeruborbactam Isoboxil. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during in vitro susceptibility testing.
Frequently Asked Questions (FAQs) - Troubleshooting Inconsistent MIC Results
Q1: We are observing significant variability in our Minimum Inhibitory Concentration (MIC) results for this compound combinations with our test organisms. What are the primary potential causes?
A1: Inconsistent MIC results with this compound can stem from several factors throughout the experimental workflow. The most common areas to investigate are:
-
Reagent Preparation and Storage: The stability of this compound and the partner β-lactam is critical. Improper storage or handling of stock solutions can lead to degradation and loss of potency. The free form of Xeruborbactam can be prone to instability; using a stable salt form like Xeruborbactam disodium (B8443419) is advisable.[1]
-
Inoculum Preparation: The density of the bacterial inoculum must be precise. An inoculum that is too dense can result in falsely elevated MICs, while a sparse inoculum may lead to artificially low MICs. Strict adherence to standardized protocols, such as achieving a 0.5 McFarland standard, is essential.[2]
-
Assay Conditions: Deviations from standard incubation parameters such as time, temperature, and atmospheric conditions can significantly impact bacterial growth and, consequently, MIC values.
-
Media Composition: The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is standard for susceptibility testing. Variations in cation concentration can affect the activity of some antimicrobial agents.
-
Bacterial Strain Integrity: The purity of the bacterial isolate is paramount. Contamination with other organisms will lead to uninterpreable results. It is also crucial to confirm the identity and expected resistance profile of your strains.
Q2: Our MIC values for quality control (QC) strains are consistently out of the acceptable range. What steps should we take?
A2: If your QC strain results fall outside the established acceptable range, all MIC results from that specific run should be considered invalid, as this indicates a systematic issue. Follow these troubleshooting steps:
-
Verify QC Strain: Streak the QC strain on a non-selective agar (B569324) plate to ensure purity and typical colony morphology.
-
Examine Reagents and Media: Check the expiration dates and storage conditions of all reagents, including this compound powder, solvents, the partner β-lactam, and the Mueller-Hinton broth.
-
Prepare Fresh Reagents: If there is any doubt about the integrity of the stored reagents, prepare fresh stock solutions and dilutions.
-
Review Protocol Adherence: Meticulously review your entire experimental protocol, from the initial inoculum preparation to the final reading of the results, to ensure it aligns with established standards (e.g., CLSI or EUCAST).[3][4]
-
Instrument Calibration: If using automated or semi-automated systems for MIC determination, ensure that the instruments are properly calibrated and maintained according to the manufacturer's guidelines.
Q3: We have confirmed our QC is in range, but we still see variability in MICs for our clinical isolates. What isolate-specific factors could be at play?
A3: Isolate-specific resistance mechanisms can significantly influence the activity of this compound and its partner β-lactam. These intrinsic factors can lead to variability in MICs:
-
Efflux Pumps: Overexpression of efflux pumps, such as AdeIJK in Acinetobacter baumannii and MexAB-OprM in Pseudomonas aeruginosa, can actively remove Xeruborbactam from the bacterial cell, leading to higher MIC values.[5][6]
-
Porin Mutations: Alterations or loss of outer membrane porins, like OmpK36 in Klebsiella pneumoniae, can restrict the entry of Xeruborbactam into the periplasmic space where it inhibits β-lactamases. This can result in a 2- to 4-fold increase in the MIC.[5][6]
-
Expression of Multiple β-Lactamases: The presence of multiple or highly expressed β-lactamases can overwhelm the inhibitory capacity of a fixed concentration of Xeruborbactam, leading to higher MICs for the partner β-lactam.
-
Penicillin-Binding Protein (PBP) Alterations: Since β-lactams exert their effect by binding to PBPs, mutations in these proteins can reduce the efficacy of the partner antibiotic, even in the presence of a β-lactamase inhibitor.[7]
Data Presentation: Troubleshooting Inconsistent MICs
The following table provides hypothetical examples of inconsistent MIC results for a β-lactam antibiotic in combination with a fixed concentration of this compound (4 µg/mL) against Klebsiella pneumoniae, and outlines potential causes and corrective actions.
| Observation | Organism | β-Lactam MIC (µg/mL) with Xeruborbactam (4 µg/mL) | Potential Cause(s) | Recommended Action |
| Higher than expected MIC | K. pneumoniae (QC Strain) | 8 (Expected: 1-4) | Inoculum too dense; Degraded Xeruborbactam stock solution. | Prepare fresh inoculum to 0.5 McFarland standard; Prepare fresh Xeruborbactam stock solution. |
| Lower than expected MIC | K. pneumoniae (QC Strain) | 0.5 (Expected: 1-4) | Inoculum too dilute; Error in serial dilution. | Prepare fresh inoculum to 0.5 McFarland standard; Review and repeat serial dilutions. |
| Inconsistent MICs across replicates | Clinical Isolate | 2, 8, 16 | Mixed culture (contamination); Inconsistent inoculum density in wells. | Streak isolate for purity; Ensure proper mixing and dispensing of inoculum. |
| High MIC in known susceptible strain | Clinical Isolate | 32 (Previously: 2) | Spontaneous mutation (e.g., porin loss); Contamination. | Re-sequence key resistance genes (e.g., ompK36); Re-streak for purity and re-test. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Product Handling: Allow the vial of this compound (or its disodium salt) powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Solvent Selection: Use a high-quality, sterile solvent as recommended by the manufacturer (e.g., DMSO for initial stock, then further dilution in sterile water or saline).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 1280 µg/mL) to minimize the volume of solvent added to the assay medium.
-
Dissolution: Aseptically add the calculated volume of solvent to the vial. Mix thoroughly by vortexing until the powder is completely dissolved. Gentle warming or sonication may be used if recommended by the manufacturer for the specific salt form.
-
Sterilization: If the solvent is not already sterile, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, polypropylene (B1209903) tube.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability. For short-term use, store at -20°C for up to one month.
Protocol 2: Broth Microdilution MIC Assay for this compound Combinations
This protocol is based on CLSI and EUCAST guidelines for broth microdilution.
-
Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Plate Preparation:
-
Aseptically dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
In the first column, add an additional 50 µL of the partner β-lactam stock solution at four times the desired starting concentration.
-
Perform 2-fold serial dilutions of the β-lactam across the plate by transferring 50 µL from one well to the next. Discard the final 50 µL from the last well.
-
Add a fixed concentration of this compound to each well (except for the growth control well) to achieve the desired final concentration (e.g., 4 µg/mL).
-
-
Inoculation: Add 50 µL of the prepared bacterial suspension to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
QC Strain: Include a row with a known QC strain (e.g., E. coli ATCC 25922) with established MIC ranges for the drug combination.
-
-
Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the β-lactam (in the presence of the fixed concentration of this compound) that completely inhibits visible growth of the organism.
Visualizations
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Mechanism of action for Xeruborbactam combinations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. EUCAST: MIC Determination [eucast.org]
- 4. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 5. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
- 7. benchchem.com [benchchem.com]
Xeruborbactam Isoboxil stability issues in aqueous solutions
Welcome to the technical support center for Xeruborbactam Isoboxil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions and to offer troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound is the isobutyryloxymethyl ester prodrug of Xeruborbactam, a potent, ultra-broad-spectrum boronic acid β-lactamase inhibitor. The prodrug is designed to enhance oral bioavailability. Like many ester prodrugs, this compound is susceptible to hydrolysis in aqueous environments, which converts it into the active drug, Xeruborbactam. While this conversion is necessary for its therapeutic effect in vivo, premature or uncontrolled hydrolysis during in vitro experiments can lead to inaccurate results. Therefore, understanding and managing its stability in aqueous solutions is critical for reliable experimental outcomes.
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the isobutyryloxymethyl ester bond. This reaction yields the active compound, Xeruborbactam, and isobutyryloxymethanol, which can further break down. This hydrolysis is a critical activation step in vivo but can be a source of instability in vitro. The rate of this hydrolysis is influenced by factors such as pH, temperature, and the presence of enzymes.
Q3: What are the recommended storage conditions for this compound?
A3: For solid (powder) this compound, storage at -20°C is recommended to ensure long-term stability. When preparing stock solutions, it is advisable to use anhydrous, aprotic solvents such as DMSO. These stock solutions should be stored in tightly sealed vials at -80°C for up to six months or at -20°C for shorter durations. It is best to prepare aqueous working solutions fresh on the day of the experiment.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: While specific pH-rate profile data for this compound is not publicly available, ester prodrugs typically exhibit pH-dependent hydrolysis. The rate of hydrolysis is often minimized at a slightly acidic pH (around 4-5) and increases in both acidic and, more significantly, in alkaline conditions. For in vitro assays, it is crucial to use buffered solutions and to be aware that the pH of your experimental medium can significantly impact the stability of the compound over the duration of the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in in vitro assays | Premature hydrolysis of this compound in aqueous media. | Prepare fresh aqueous working solutions for each experiment from a frozen, anhydrous stock. Minimize the time the compound spends in aqueous solution before use. Consider performing a time-course experiment to assess the stability of the compound in your specific assay buffer. |
| Lower than expected potency in cell-based assays | Degradation of the compound in the cell culture medium over the incubation period. | Reduce the incubation time if experimentally feasible. Prepare a higher initial concentration to compensate for expected degradation, based on preliminary stability tests in the assay medium. Ensure the pH of the medium is stable throughout the experiment. |
| Appearance of unexpected peaks in HPLC analysis | On-column hydrolysis during analysis. Boronic acid pinacol (B44631) esters and related compounds are known to be susceptible to hydrolysis on silica-based HPLC columns. | Use a non-aqueous, aprotic diluent for sample preparation. Employ a reversed-phase HPLC method with a column known for low silanol (B1196071) activity (e.g., Waters XTerra MS C18) and a mobile phase without a pH modifier, or a highly basic mobile phase (pH >10) with an ion-pairing reagent to stabilize the compound. |
| Difficulty in dissolving the compound | This compound may have limited aqueous solubility. | Prepare a high-concentration stock solution in an appropriate anhydrous organic solvent like DMSO. For aqueous working solutions, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <1%). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Aqueous Working Solution (e.g., 100 µM in Assay Buffer):
-
On the day of the experiment, thaw a single aliquot of the 10 mM DMSO stock solution.
-
Perform a serial dilution of the stock solution in your desired aqueous assay buffer to reach the final working concentration. For example, to make a 100 µM solution, you can perform a 1:100 dilution.
-
Use the aqueous working solution immediately after preparation.
-
Protocol 2: Stability-Indicating HPLC Method (Conceptual Framework)
This is a conceptual framework based on methods used for similar boronic acid ester compounds. Specific parameters would require validation for this compound.
-
Column: Waters XTerra MS C18 (4.6 x 250 mm, 5 µm) or equivalent column with low silanol activity.
-
Mobile Phase A: Acetonitrile (B52724)
-
Mobile Phase B: Water with 0.1% Formic Acid (use with caution, as acid can promote hydrolysis on some columns) OR a highly basic buffer (e.g., pH 12.4 with an ion-pairing reagent).
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase A.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (to be determined by UV scan of the compound).
-
Column Temperature: 35°C
-
Injection Volume: 2-5 µL
-
Diluent: A non-aqueous, aprotic solvent such as acetonitrile or a mixture of acetonitrile and isopropanol.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Recommended workflow for handling this compound.
Overcoming solubility problems of Xeruborbactam Isoboxil in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential in vitro solubility challenges with Xeruborbactam (B10854609) Isoboxil.
Frequently Asked Questions (FAQs)
Q1: What is Xeruborbactam Isoboxil and why might it have solubility issues?
A1: this compound is the isobutyryloxymethyl ester prodrug of Xeruborbactam, a broad-spectrum β-lactamase inhibitor.[1] Prodrugs are often designed to improve properties like oral bioavailability. However, the ester modification that enhances membrane permeability can also increase the lipophilicity of the molecule, potentially leading to lower aqueous solubility compared to the active parent drug, Xeruborbactam. Many new chemical entities are poorly soluble in aqueous media.[2][3]
Q2: What are the initial recommended solvents for preparing a stock solution of this compound?
A2: Based on information from chemical suppliers, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing stock solutions of this compound.[4][5] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO, which can then be diluted into your aqueous experimental medium.
Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer/medium. What should I do?
A3: This is a common issue for poorly soluble compounds. The final concentration of DMSO in your aqueous medium should be kept as low as possible (ideally ≤0.5%) to avoid solvent-induced artifacts in your experiment. If precipitation occurs, you should consider the troubleshooting steps outlined in the guide below, such as using a lower final concentration of the compound, employing co-solvents, or using surfactants. For cell-based assays, it's crucial to ensure the final DMSO concentration is not toxic to the cells.[6]
Q4: Can I use sonication or gentle heating to dissolve this compound?
A4: Yes, gentle warming (e.g., to 37°C) and sonication can be used to aid in the dissolution of this compound in the initial solvent.[6][7] However, it is crucial to ensure the compound is stable at the temperature used. After dissolution, allow the solution to return to room temperature to check for any precipitation.
Troubleshooting Guide for In Vitro Solubility Issues
This guide provides a systematic approach to address solubility challenges with this compound in your in vitro experiments.
Initial Observation: Precipitate Formation Upon Dilution
If you observe precipitation after diluting your this compound DMSO stock solution into an aqueous medium (e.g., PBS, cell culture media), follow these steps:
Step 1: Optimization of Solvent Concentration
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (e.g., <0.5%). High concentrations of organic solvents can cause compounds to precipitate out of solution when diluted into an aqueous environment.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium. This can sometimes help to keep the compound in solution.
Step 2: Employing Co-solvents and Surfactants
If optimizing the solvent concentration is insufficient, consider using co-solvents or surfactants. A common formulation for in vivo studies that can be adapted for in vitro use is a mixture of DMSO, PEG300, and a surfactant like Tween-80.[7]
-
Co-solvents: Polyethylene glycol 300 (PEG300) is a water-miscible co-solvent that can improve the solubility of lipophilic compounds.[7]
-
Surfactants: Non-ionic surfactants like Tween-80 or Triton X-100 can be used at low concentrations (e.g., 0.01-0.05%) to increase solubility, particularly for enzyme assays.[6] For cell-based assays, ensure the surfactant concentration is below its critical micelle concentration to avoid cell toxicity.[6]
Step 3: pH Adjustment
The solubility of a compound can be influenced by the pH of the solution, especially if the molecule has ionizable groups.[8][9]
-
Determine pKa: If the pKa of this compound is known or can be predicted, you can adjust the pH of your buffer to be at least 2 units away from the pKa to increase the proportion of the more soluble ionized form.
-
Empirical Testing: Empirically test the solubility of the compound in a range of buffered solutions with different pH values (e.g., pH 6.0, 7.4, 8.0) to determine the optimal pH for solubility.
Step 4: Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[8][10]
-
Types of Cyclodextrins: Beta-cyclodextrins, and more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Protocol: Prepare a solution of the cyclodextrin (B1172386) in your aqueous buffer first, and then add the this compound stock solution to the cyclodextrin solution.
Experimental Protocols
Protocol 1: Basic Solubilization in DMSO
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly.
-
If necessary, use a sonicator or a warm water bath (37°C) for short periods to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4][5]
Protocol 2: Solubilization using a Co-solvent/Surfactant System
This protocol is adapted from a general formulation for poorly soluble compounds.[7]
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mM).
-
In a separate tube, prepare the vehicle solution. For a final solution with 10% DMSO, 40% PEG300, and 5% Tween-80, the vehicle would be a mixture of PEG300 and Tween-80.
-
Add the DMSO stock solution to the vehicle.
-
Vortex thoroughly.
-
Add the aqueous buffer (e.g., saline or PBS) to reach the final desired concentrations of all components.
-
Vortex again until the solution is clear.
Quantitative Data Summary
| Solvent/Excipient | Type | Typical Starting Concentration in Final Assay | Notes |
| DMSO | Organic Solvent | ≤ 0.5% | Common initial solvent for stock solutions.[4][5] |
| PEG300 | Co-solvent | 1-10% | Can improve solubility of lipophilic compounds.[7] |
| Tween-80 | Surfactant | 0.01-0.1% | Forms micelles to encapsulate hydrophobic molecules.[7] |
| Triton X-100 | Surfactant | 0.01-0.05% | Useful for non-cell-based assays.[6] |
| HP-β-CD | Complexing Agent | 1-5% (w/v) | Forms inclusion complexes to enhance solubility.[8] |
Visual Guides
Troubleshooting Workflow for this compound Solubility
A step-by-step workflow for troubleshooting solubility issues.
Signaling Pathway of Solubility Enhancement Strategies
Mechanisms by which different strategies enhance solubility.
References
- 1. xeruborbactam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. longdom.org [longdom.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. This compound|2708983-65-5|COA [dcchemicals.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Xeruborbactam | TargetMol [targetmol.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Impact of Efflux Pumps on Xeruborbactam Isoboxil Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) regarding the impact of bacterial efflux pumps on the efficacy of Xeruborbactam (B10854609) Isoboxil.
Frequently Asked Questions (FAQs)
Q1: What is Xeruborbactam Isoboxil and how does it work?
A1: this compound is a prodrug of xeruborbactam, a novel, ultra-broad-spectrum beta-lactamase inhibitor. Xeruborbactam itself is a cyclic boronic acid derivative that potently inhibits a wide range of bacterial β-lactamases, including serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B). By inhibiting these enzymes, xeruborbactam restores the activity of β-lactam antibiotics against many resistant bacterial strains.
Q2: How do efflux pumps affect the efficacy of Xeruborbactam?
A2: Efflux pumps are transport proteins in bacterial cell membranes that can actively extrude various substances, including antibiotics and β-lactamase inhibitors. The impact of efflux pumps on Xeruborbactam's efficacy is species-dependent.
-
Enterobacterales (E. coli, K. pneumoniae): Inactivation or overexpression of the major AcrAB-TolC efflux pump in Escherichia coli and Klebsiella pneumoniae has been shown to not significantly affect the potency of Xeruborbactam.[1]
-
Acinetobacter baumannii: The AdeIJK efflux pump has a significant impact on Xeruborbactam's potency. Strains with a functional AdeIJK pump can exhibit a 4- to 16-fold higher Minimum Inhibitory Concentration (MIC) for Xeruborbactam compared to efflux-deficient strains.[1][2][3]
-
Pseudomonas aeruginosa: The MexAB-OprM efflux pump plays a crucial role in reducing the susceptibility to Xeruborbactam. Efflux-proficient strains can show a 4- to 16-fold increase in the MIC of Xeruborbactam.[1][2][3]
Q3: My MIC values for a β-lactam/Xeruborbactam combination are higher than expected. Could efflux pumps be the cause?
A3: Yes, particularly if you are working with A. baumannii or P. aeruginosa. An unexpected increase in MIC values could be due to the overexpression of the AdeIJK or MexAB-OprM efflux pumps, respectively. It is recommended to verify the efflux pump status of your bacterial strain.
Q4: How can I determine if efflux pumps in my bacterial strain are affecting Xeruborbactam's efficacy?
A4: You can perform several experiments to investigate the role of efflux pumps:
-
MIC Potentiation Assay with an Efflux Pump Inhibitor (EPI): Determine the MIC of the β-lactam/Xeruborbactam combination in the presence and absence of a known EPI, such as Phenylalanine-Arginine β-Naphthylamide (PAβN). A significant decrease (typically ≥4-fold) in the MIC in the presence of the EPI suggests the involvement of efflux pumps.
-
Comparison with Efflux Pump-Deficient Mutants: If available, compare the MIC of the drug combination against a wild-type strain and an isogenic mutant strain lacking the specific efflux pump gene(s) (e.g., ΔadeIJK in A. baumannii or ΔmexAB in P. aeruginosa). A significantly lower MIC in the mutant strain confirms the role of that efflux pump.
-
Gene Expression Analysis: Use quantitative real-time PCR (qPCR) to measure the expression levels of the relevant efflux pump genes in your test strain compared to a susceptible reference strain. Increased expression would indicate a potential role in reduced susceptibility.
-
Efflux Assays: Directly measure the efflux activity of your strain using a fluorescent substrate like ethidium (B1194527) bromide or Nile red.
Troubleshooting Guides
Troubleshooting Inconsistent MIC Results
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in MICs for the same isolate | Improper inoculum preparation, leading to variable cell density. | Strictly adhere to standardized protocols (e.g., CLSI guidelines) for preparing a 0.5 McFarland standard. Ensure consistent growth phase of the bacteria. |
| Inconsistent concentration of Xeruborbactam or the partner β-lactam. | Prepare fresh stock solutions and dilutions for each experiment. Verify the calculations for serial dilutions. | |
| Contamination of the bacterial culture. | Streak the isolate on a non-selective agar (B569324) plate to check for purity. Perform colony morphology and Gram stain checks. | |
| Degradation of Xeruborbactam or the partner β-lactam. | Store stock solutions at the recommended temperature and for the specified duration. Avoid repeated freeze-thaw cycles. Some β-lactams are unstable in solution; prepare fresh working solutions. | |
| QC strain MICs are out of the acceptable range | Systematic error in the assay. | Invalidate all results from that run. Verify the identity and purity of the QC strain. Check expiration dates and storage conditions of all reagents and media. Review the entire experimental protocol for any deviations from standard methods. |
Troubleshooting Efflux Pump Assays
| Issue | Potential Cause | Troubleshooting Steps |
| No difference in MIC with or without an EPI | The efflux pump is not a significant mechanism of resistance for this drug in this strain. | Confirm that the chosen EPI is effective against the suspected efflux pump in your bacterial species. |
| The concentration of the EPI is suboptimal. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI for your strain. | |
| The EPI itself has antibacterial activity at the concentration used. | Determine the MIC of the EPI alone to ensure the concentration used in the potentiation assay is sub-inhibitory. | |
| High background fluorescence in ethidium bromide accumulation assay | Autofluorescence of the bacterial cells or medium. | Run a control with cells and medium without ethidium bromide to measure background fluorescence and subtract it from the experimental values. |
| Incorrect excitation/emission wavelengths. | Ensure the fluorometer is set to the correct wavelengths for ethidium bromide (e.g., excitation ~525 nm, emission ~600 nm). | |
| No increase in fluorescence in efflux-deficient strain | The fluorescent substrate is not a substrate for the efflux pump being studied. | Use a different fluorescent substrate known to be extruded by the target efflux pump. |
| The cells are not energized. | Ensure that an energy source (e.g., glucose) is provided to the cells to power the efflux pumps. |
Quantitative Data Summary
Table 1: Impact of Efflux Pumps on Xeruborbactam MICs in A. baumannii and P. aeruginosa
| Bacterial Species | Efflux Pump | Strain Type | Xeruborbactam MIC (µg/mL) Fold-Increase | Reference |
| Acinetobacter baumannii | AdeIJK | Efflux-proficient vs. Efflux-deficient | 4- to 16-fold | [1][2][3] |
| Pseudomonas aeruginosa | MexAB-OprM | Efflux-proficient vs. Efflux-deficient | 4- to 16-fold | [1][2][3] |
Table 2: Intrinsic Activity of Xeruborbactam against Various Bacterial Species
| Bacterial Species/Group | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Carbapenem-resistant Enterobacterales | 357 | 16 | 32 | 2 to >64 | [1] |
| Escherichia coli | 334 | 8 | 16 | 2 to 32 | [1] |
| Klebsiella pneumoniae | 157 | 16 | 32 | 4 to 32 | [1] |
| Enterobacter cloacae species complex | 45 | 16 | 32 | 4 to 64 | [1] |
| Carbapenem-resistant Acinetobacter baumannii | 505 | 16 | 64 | 1 to >64 | [1] |
| Pseudomonas aeruginosa | 506 | >64 | >64 | 8 to >64 | [1] |
Detailed Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and partner β-lactam antibiotic
-
Bacterial strains (test strains and quality control strains, e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Drug Dilution:
-
Prepare stock solutions of this compound and the partner β-lactam in a suitable solvent.
-
Prepare a series of two-fold dilutions of the β-lactam antibiotic in CAMHB in the microtiter plate.
-
For combination testing, add a fixed concentration of Xeruborbactam (e.g., 4 or 8 µg/mL) to each well containing the serially diluted β-lactam.
-
-
Inoculation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (bacteria in CAMHB without antibiotics) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay
This assay measures the accumulation of the fluorescent dye EtBr, a substrate for many efflux pumps. Reduced accumulation indicates active efflux.
Materials:
-
Fluorometer or fluorescence plate reader
-
Black, clear-bottom 96-well plates
-
Bacterial strains (test and control strains)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Ethidium bromide (EtBr) stock solution
-
Glucose solution (as an energy source)
-
Efflux pump inhibitor (EPI) like PAβN (optional, as a positive control for efflux inhibition)
Procedure:
-
Cell Preparation:
-
Grow bacterial cells to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the bacterial suspension.
-
Add EtBr to a final concentration that is non-toxic but provides a measurable signal (e.g., 1-2 µg/mL).
-
For positive control wells, add the EPI.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorometer.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., excitation 525 nm, emission 600 nm) over time (e.g., every minute for 30-60 minutes).
-
After a baseline is established, add glucose to energize the pumps and continue monitoring fluorescence. A decrease or slower increase in fluorescence upon glucose addition indicates active efflux.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Compare the fluorescence curves of the wild-type strain, the efflux mutant (if available), and the wild-type strain with the EPI. Lower fluorescence levels in the wild-type compared to the mutant or the EPI-treated cells indicate active efflux.
-
Visualizations
Caption: General mechanism of an RND-type efflux pump extruding Xeruborbactam.
Caption: Experimental workflow for an MIC potentiation assay with an efflux pump inhibitor.
Caption: Logical troubleshooting flow for investigating high Xeruborbactam MICs.
References
- 1. The efflux inhibitor phenylalanine-arginine beta-naphthylamide (PAβN) permeabilizes the outer membrane of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria | PLOS One [journals.plos.org]
- 3. scispace.com [scispace.com]
Technical Support Center: Xeruborbactam Isoboxil and Bacterial Porin Mutations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xeruborbactam Isoboxil and investigating its activity against bacteria with porin mutations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the orally bioavailable prodrug of Xeruborbactam. Xeruborbactam is a potent, ultra-broad-spectrum boronic acid-based β-lactamase inhibitor.[1] It is designed to be co-administered with β-lactam antibiotics to protect them from degradation by a wide range of bacterial β-lactamases, including serine and metallo-β-lactamases.[1][2] By inhibiting these enzymes, Xeruborbactam restores the efficacy of the partner antibiotic against otherwise resistant bacteria.[3] Additionally, Xeruborbactam itself possesses some intrinsic antibacterial activity by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[4][5]
Q2: How does Xeruborbactam enter Gram-negative bacteria?
A2: Like many small hydrophilic molecules, Xeruborbactam is believed to primarily enter the periplasmic space of Gram-negative bacteria through outer membrane porin channels.[3][6] The major non-specific porins, such as OmpC and OmpF in Escherichia coli and their homologs in other species (e.g., OmpK35 and OmpK36 in Klebsiella pneumoniae), are the main gateways for the influx of β-lactams and their inhibitors.[6][7][8]
Q3: What is the general impact of porin mutations on bacterial susceptibility to β-lactam/β-lactamase inhibitor combinations?
A3: Porin mutations, which can include reduced expression (downregulation) or complete loss of the protein, are a common mechanism of antibiotic resistance in Gram-negative bacteria.[9] These mutations decrease the permeability of the outer membrane to hydrophilic antibiotics, including β-lactams and β-lactamase inhibitors.[7][9] This reduced influx can lead to a significant increase in the Minimum Inhibitory Concentration (MIC) of these drugs, as less of the compound reaches its periplasmic target (β-lactamases and PBPs). The impact is often more pronounced when combined with other resistance mechanisms like the expression of β-lactamases or efflux pumps.[9]
Q4: How do specific porin mutations affect the activity of Xeruborbactam?
A4: Studies have shown that mutations in major porins can decrease the susceptibility of bacteria to Xeruborbactam. In Klebsiella pneumoniae, the inactivation of OmpK36 alone or in combination with OmpK35 can result in a 2- to 4-fold increase in the MIC of Xeruborbactam.[4][5][10][11] The effect can be even greater when porin loss is combined with the overexpression of efflux pumps, leading to a 4-fold or higher increase in the MIC.[10][11] This indicates that reduced uptake due to porin deficiency is a significant resistance mechanism against Xeruborbactam.
Troubleshooting Guide
Problem 1: Increased MIC of a β-lactam/Xeruborbactam combination against a previously susceptible bacterial strain.
-
Possible Cause: The strain may have developed mutations in its porin-encoding genes, leading to reduced uptake of Xeruborbactam and/or the partner β-lactam.
-
Troubleshooting Steps:
-
Sequence Porin Genes: Isolate genomic DNA from the resistant strain and sequence the major porin genes (e.g., ompC and ompF in E. coli, ompK35 and ompK36 in K. pneumoniae). Compare the sequences to the wild-type strain to identify any insertions, deletions, or point mutations that could lead to a non-functional protein.
-
Analyze Porin Expression: Perform SDS-PAGE analysis of the outer membrane protein (OMP) fraction of the resistant and susceptible parent strains to visually inspect for the presence or absence of porin bands. A reduction or complete loss of bands corresponding to the molecular weight of major porins in the resistant strain is indicative of a porin-deficient mutant.
-
Perform Complementation Analysis: If a specific porin mutation is identified, introduce a functional copy of the wild-type porin gene on a plasmid into the resistant strain. A subsequent decrease in the MIC of the β-lactam/Xeruborbactam combination would confirm that the porin mutation is responsible for the observed resistance.[9]
-
Problem 2: Inconsistent results in antibiotic susceptibility testing (AST) with porin-deficient strains.
-
Possible Cause: Porin-deficient strains can sometimes exhibit slower growth rates or altered membrane physiology, which may affect the reproducibility of AST results. The choice of AST method can also influence the outcome.
-
Troubleshooting Steps:
-
Standardize Inoculum: Ensure a standardized inoculum is used for all experiments, as variations in bacterial density can affect MIC values, especially in strains with altered growth kinetics.
-
Broth Microdilution: Use the broth microdilution method as the gold standard for determining MICs, as it is generally more reproducible than disk diffusion for research purposes.
-
Growth Curve Analysis: Perform growth curve analysis on the porin-deficient and wild-type strains in the presence and absence of the antibiotic combination to better understand the impact of the mutation on bacterial fitness and drug efficacy over time.
-
Quantitative Data
Table 1: Impact of Porin and Efflux Pump Mutations on Xeruborbactam MIC in Klebsiella pneumoniae
| Strain Background | Relevant Genotype | Xeruborbactam MIC (µg/mL) | Fold-Increase in MIC (compared to Wild-Type) | Reference |
| Wild-Type | ompK35+/ompK36+ | 16 | 1x | [10][11] |
| Porin Mutant | ΔompK36 | 32 | 2x | [10][11] |
| Porin Double Mutant | ΔompK35/ΔompK36 | 32 | 2x | [10][11] |
| Porin/Efflux Mutant | ΔompK35/ΔompK36, AcrAB overexpression | 64 | 4x | [10][11] |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture grown to logarithmic phase
-
Stock solutions of this compound and partner β-lactam
-
-
Procedure:
-
Prepare serial two-fold dilutions of the antibiotic combination in CAMHB in the wells of a 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
Dilute the adjusted bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the drug combination that completely inhibits visible bacterial growth.[12]
-
2. Analysis of Outer Membrane Porin Expression by SDS-PAGE
-
Materials:
-
Bacterial cultures (wild-type and mutant strains)
-
Lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
Ultracentrifuge
-
Sarkosyl (N-lauroylsarcosine)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Coomassie Brilliant Blue or silver stain
-
-
Procedure:
-
Cell Lysis: Harvest bacterial cells from an overnight culture by centrifugation. Resuspend the pellet in lysis buffer and lyse the cells by sonication or French press.
-
Membrane Fractionation: Centrifuge the cell lysate at low speed to remove unbroken cells. Pellet the total membranes from the supernatant by ultracentrifugation.
-
Outer Membrane Isolation: Resuspend the total membrane pellet and selectively solubilize the inner membrane using a detergent like Sarkosyl. The insoluble outer membrane fraction can then be pelleted by ultracentrifugation.
-
Protein Quantification: Determine the protein concentration of the outer membrane fraction using a standard assay (e.g., BCA or Bradford).
-
SDS-PAGE: Mix the outer membrane protein samples with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.
-
Electrophoresis and Staining: Run the gel until the dye front reaches the bottom. Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands. Compare the banding patterns of the wild-type and mutant strains, looking for the absence or reduction in intensity of bands corresponding to the expected molecular weights of the porins.[13][14][15][16]
-
3. Creation of Porin Knockout Mutants by Homologous Recombination
This is a generalized workflow. Specific vectors and protocols may vary.
-
Materials:
-
Target bacterial strain
-
Suicide vector containing an antibiotic resistance cassette
-
Primers to amplify flanking regions of the target porin gene
-
Restriction enzymes and ligase
-
Competent cells for cloning and conjugation
-
-
Procedure:
-
Construct Design: Amplify the upstream and downstream flanking regions (homology arms) of the target porin gene by PCR.
-
Cloning: Clone the homology arms and an antibiotic resistance cassette into a suicide vector.
-
Transformation and Conjugation: Introduce the suicide vector construct into a donor E. coli strain and then transfer it to the target recipient bacterial strain via conjugation.
-
Selection of Single Crossovers: Select for recipient cells that have integrated the suicide vector into their chromosome by homologous recombination using an appropriate antibiotic.
-
Selection of Double Crossovers (Knockouts): Culture the single-crossover mutants under conditions that select for the loss of the vector backbone (e.g., sucrose (B13894) counter-selection for vectors containing sacB).
-
Verification: Screen the resulting colonies for the desired antibiotic resistance profile (gain of resistance from the cassette, loss of resistance from the vector). Confirm the gene knockout by PCR using primers flanking the target gene and by DNA sequencing.[17][18]
-
Visualizations
Caption: Uptake and mechanism of action of Xeruborbactam in Gram-negative bacteria.
Caption: Logical workflow illustrating the impact of porin mutations on Xeruborbactam susceptibility.
Caption: A troubleshooting workflow for investigating porin-mediated resistance to Xeruborbactam.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Portico [access.portico.org]
- 4. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
- 5. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Importance of Porins and β-Lactamase in Outer Membrane Vesicles on the Hydrolysis of β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of porin deficiency on the synergistic potential of colistin in combination with β-lactam/β-lactamase inhibitors against ESBL- and carbapenemase-producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Preparation of Bacterial Outer Membrane Vesicles for Characterisation of Periplasmic Proteins in Their Native Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SDS-PAGE Protocol | Rockland [rockland.com]
- 15. researchgate.net [researchgate.net]
- 16. The Analysis of Bacterial Proteins by SDS Polyacrylamide Gel Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
Spontaneous resistance development to Xeruborbactam Isoboxil combinations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating spontaneous resistance development to Xeruborbactam Isoboxil combinations. The following information is based on a hypothetical combination of this compound with a beta-lactam antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the general methodology for determining the frequency of spontaneous resistance to a this compound combination?
A1: The frequency of spontaneous resistance is typically determined by plating a high-density bacterial inoculum (e.g., 10¹⁰ CFU) onto agar (B569324) plates containing the antibiotic combination at a selective concentration, usually 4x to 8x the Minimum Inhibitory Concentration (MIC). The number of colonies that grow after a defined incubation period is then divided by the total number of viable cells plated to calculate the resistance frequency. A detailed protocol is provided in the "Experimental Protocols" section.
Q2: How is the Mutant Prevention Concentration (MPC) for a this compound combination determined?
A2: The MPC is the lowest concentration of an antimicrobial that prevents the growth of all single-step resistant mutants in a large bacterial population (>10¹⁰ CFU). To determine the MPC, a large inoculum is plated on a series of agar plates with increasing concentrations of the drug combination. The MPC is the lowest concentration at which no bacterial colonies are observed after 48-72 hours of incubation.
Q3: What are the potential molecular mechanisms driving spontaneous resistance to this compound combinations?
A3: Resistance to beta-lactam/beta-lactamase inhibitor combinations like a hypothetical this compound combination can arise from various mechanisms. These may include, but are not limited to:
-
Overexpression of efflux pumps that actively transport the drug out of the bacterial cell.
-
Modifications of the target protein (e.g., Penicillin-Binding Proteins) that reduce the binding affinity of the beta-lactam component.
-
Upregulation or mutations in the beta-lactamase enzyme that are no longer effectively inhibited by Xeruborbactam.
-
Alterations in outer membrane porins that restrict the entry of the drug into the cell.
Q4: How can the stability of a resistant phenotype be confirmed?
A4: To confirm the stability of a resistant phenotype, a resistant mutant should be subcultured for several consecutive days (e.g., 5-10 days) in an antibiotic-free medium. The MIC of the drug combination against the isolate is then re-determined after the final passage. If the MIC remains elevated, the resistance is considered stable. A significant decrease in the MIC suggests that the resistance mechanism may be unstable or associated with a fitness cost.
Troubleshooting Guides
Q1: I am not observing any resistant mutants in my spontaneous resistance study. What could be the reason?
A1:
-
Insufficient Inoculum: Ensure that a sufficiently large bacterial population (at least 10¹⁰ CFU) is plated. A lower inoculum size may not be large enough to contain pre-existing resistant mutants.
-
Incorrect Plating Concentration: The selective concentration of the drug combination might be too high. Consider using a lower concentration, such as 4x the MIC, to select for first-step mutants.
-
Drug Instability: Verify the stability of the this compound combination in the agar plates over the course of the experiment.
Q2: The frequency of resistance I am observing is unexpectedly high. What are the possible causes?
A2:
-
Heteroresistance: The initial bacterial population may contain a subpopulation of resistant cells. Consider performing population analysis profiles to investigate this possibility.
-
Contamination: Ensure the purity of the bacterial culture before starting the experiment.
-
Incorrect MIC Value: An erroneously low MIC value could lead to the use of a selective concentration that is too low, resulting in the growth of a larger number of colonies. Re-verify the MIC of the parental strain.
Q3: My resistant isolates have reverted to being susceptible after being stored and sub-cultured. Why is this happening?
A3:
-
Unstable Resistance Mechanism: The genetic change responsible for resistance may be unstable, such as the loss of a plasmid or a reversible gene amplification event.
-
Fitness Cost: The resistance mechanism may impose a significant fitness cost on the bacteria. In the absence of selective pressure (the antibiotic), the susceptible revertants may outcompete the resistant mutants.
Data Presentation
Table 1: Hypothetical MICs of a Beta-Lactam (BL) alone and in combination with this compound (XI)
| Bacterial Strain | Organism | BL MIC (µg/mL) | BL + XI MIC (µg/mL) |
| ATCC 25922 | Escherichia coli | 0.25 | 0.06 |
| ATCC 29212 | Enterococcus faecalis | 1 | 1 |
| Clinical Isolate E101 | E. coli (ESBL+) | 64 | 1 |
| Clinical Isolate K205 | Klebsiella pneumoniae | >256 | 4 |
| Clinical Isolate P309 | Pseudomonas aeruginosa | 16 | 8 |
Table 2: Hypothetical Spontaneous Resistance Frequencies and MPCs for Selected Strains
| Bacterial Strain | Drug Combination Concentration | Resistance Frequency | MPC (µg/mL) |
| Clinical Isolate E101 | 4x MIC (4 µg/mL) | 2.5 x 10⁻⁸ | 16 |
| Clinical Isolate K205 | 4x MIC (16 µg/mL) | 1.1 x 10⁻⁷ | 64 |
| Clinical Isolate P309 | 4x MIC (32 µg/mL) | 5.8 x 10⁻⁹ | >128 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare serial two-fold dilutions of the this compound combination in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the drug combination that completely inhibits visible bacterial growth.
Protocol 2: Determination of Spontaneous Resistance Frequency
-
Grow an overnight culture of the test organism in CAMHB.
-
Concentrate the overnight culture by centrifugation to achieve a high cell density (approximately 10¹⁰ CFU/mL).
-
Plate the concentrated inoculum onto Mueller-Hinton agar (MHA) plates containing the this compound combination at a concentration of 4x to 8x the MIC.
-
To determine the total viable count, plate serial dilutions of the inoculum onto antibiotic-free MHA plates.
-
Incubate all plates at 37°C for 48 hours.
-
Count the number of colonies on both the selective and non-selective plates.
-
Calculate the resistance frequency by dividing the number of resistant colonies by the total viable count.
Protocol 3: Determination of Mutant Prevention Concentration (MPC)
-
Prepare a series of MHA plates containing two-fold increasing concentrations of the this compound combination, typically starting from the MIC value.
-
Prepare a high-density bacterial inoculum of at least 10¹⁰ CFU.
-
Plate 100 µL of the concentrated inoculum onto each plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
The MPC is the lowest drug concentration at which no bacterial colonies are observed.
Visualizations
Caption: Experimental workflow for selection and characterization of resistant mutants.
Caption: Decision tree for troubleshooting a high frequency of resistance.
Caption: Hypothetical signaling pathway for efflux pump upregulation.
Improving the reproducibility of Xeruborbactam Isoboxil synergy assays
Technical Support Center: Xeruborbactam Isoboxil Synergy Assays
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to improve the reproducibility and accuracy of synergy assays involving this compound (XI), a novel beta-lactamase inhibitor. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during synergy testing.
Q1: Why are my Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration Index (FICI) values inconsistent across experiments?
A1: Inconsistency in synergy assay results is a common challenge and can originate from several factors.[1][2]
-
Inoculum Density: Variability in the starting bacterial concentration is a primary cause of inconsistent MIC values.[2][3] The "inoculum effect" is particularly pronounced for β-lactam antibiotics when tested against bacteria that produce β-lactamase enzymes.[3]
-
Solution: Strictly adhere to standardized inoculum preparation protocols, such as using a 0.5 McFarland turbidity standard, to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[2][4] Using a spectrophotometer to verify the suspension density can improve accuracy. The prepared inoculum should be used promptly, ideally within 15-30 minutes of preparation.[1]
-
-
Media Composition: The type and batch-to-batch variability of the culture medium can significantly impact antibiotic activity.[1][5] Divalent cation concentrations (Ca²⁺ and Mg²⁺), pH, and overall ionic strength can alter the apparent potency of the drugs.[6][7]
-
Pipetting and Dilution Errors: Small errors during the serial dilution of antibiotics can propagate across the plate, leading to significant inaccuracies in the final concentrations.[1][2]
-
Solution: Ensure pipettes are regularly calibrated. Use fresh, high-quality pipette tips for each dilution step to prevent drug carryover. For plate setup, using a multichannel pipette can enhance consistency.[1]
-
-
Drug Stability: this compound or the partner antibiotic may degrade in the assay medium during the 18-24 hour incubation at 37°C.[2]
-
Solution: Prepare fresh stock solutions for each experiment. If instability is suspected, perform control experiments to assess the drug's stability over the incubation period.
-
Q2: I am not observing synergy (FICI > 0.5), even though it is expected. What could be the cause?
A2: An unexpected lack of synergy can be frustrating. Here are several factors to investigate:
-
Incorrect MICs: The FICI calculation is entirely dependent on the accuracy of the MIC values for the individual drugs.[1] If the standalone MICs are incorrect, the resulting FICI will be misleading.
-
Solution: Re-determine the MIC for this compound and the partner antibiotic multiple times to establish a confident and reproducible value before proceeding with synergy plates.
-
-
Suboptimal Concentration Range: The concentrations tested in the checkerboard may not cover the specific range where the synergistic interaction occurs.[1]
-
Solution: Expand the range of dilutions tested for both drugs. Consider using smaller dilution steps (e.g., 1.5-fold instead of 2-fold) around the expected MIC to capture the interaction more precisely.
-
-
Mechanism of Resistance: The bacterial strain's resistance mechanism may not be susceptible to this specific combination. For example, if resistance is due to something other than a beta-lactamase that Xeruborbactam inhibits (e.g., drug efflux or target mutation), synergy will not be observed.
-
Solution: Characterize the resistance mechanism of the test strain. Ensure you are using appropriate quality control (QC) strains with known β-lactamase profiles (e.g., E. coli ATCC 35218, which produces a TEM-1 β-lactamase).[8]
-
-
FICI Interpretation: The standard cutoff for synergy is FICI ≤ 0.5. Values between 0.5 and 1.0 are typically considered additive and may still represent a beneficial interaction.[9][10]
-
Solution: Report the actual FICI values and consider the context. An additive result may still be clinically relevant. Always use the lowest calculated FICI from the wells that show clear growth inhibition.[9]
-
Q3: How should I interpret "skipped wells" or trailing endpoints in my checkerboard plate?
A3: These phenomena can complicate the visual determination of MICs.
-
Skipped Wells: This is when a well containing a higher drug concentration shows growth, while a well with a lower concentration does not. This can be caused by contamination, bacterial clumping leading to uneven inoculation, or the "Eagle effect" where an antibiotic can be less effective at very high concentrations.
-
Solution: Ensure the bacterial inoculum is a homogenous suspension.[2] When reading the plate, ignore isolated skipped wells and take the MIC as the lowest concentration that shows clear inhibition, provided there is a logical pattern of growth in subsequent wells.
-
-
Trailing Endpoints: This refers to reduced, but still visible, growth over a range of concentrations, making it difficult to determine a clear MIC. This can be due to the drug being bacteriostatic rather than bactericidal or media components interfering with drug activity.[1]
-
Solution: Standardize your reading method. Use a microplate reader to measure optical density (OD) for a more objective endpoint, or use a growth indicator dye like resazurin.[2] Reading the plates at a consistent time (e.g., exactly 18 or 24 hours) is critical.
-
Q4: My time-kill assay results do not correlate with my checkerboard (FICI) results. Why?
A4: Discrepancies between checkerboard (a static endpoint method) and time-kill (a dynamic method) assays are not uncommon.[2][11]
-
Different Endpoints: The checkerboard assay measures the inhibition of growth at a single time point (e.g., 24 hours), while the time-kill assay measures the rate of bacterial killing over time.[2][12] A combination could be synergistic in its killing rate but only additive in its ability to inhibit growth at 24 hours.
-
Solution: Understand that the two assays provide different types of information. Synergy in a time-kill assay (a ≥2-log10 decrease in CFU/mL) is a strong indicator of enhanced bactericidal activity, which may not always be reflected in a FICI of ≤0.5.[13][14] Both data points are valuable for characterizing the drug interaction.
-
-
Concentration Mismatch: The concentrations used in a time-kill assay are typically fixed (e.g., 0.5x MIC, 1x MIC), whereas the checkerboard explores a wide range of concentration combinations. The fixed concentrations chosen for the time-kill may not be the ones that produce the most potent synergy.
-
Solution: Use the checkerboard results to guide the selection of concentrations for the time-kill assay. Test the concentrations from the checkerboard well that produced the lowest FICI value.
-
Data Presentation: Quantitative Tables
Table 1: Example Checkerboard Assay Parameters for E. coli ATCC 35218
| Parameter | Value | CLSI/Standard Guideline |
| Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | CLSI M07 |
| Inoculum Density | 5 x 10^5 CFU/mL (range: 2-8 x 10^5) | CLSI M07 |
| Incubation | 35°C ± 2°C for 18-24 hours | CLSI M07 |
| Plate Format | 96-well microtiter plate | N/A |
| Final Well Volume | 200 µL | N/A |
Table 2: FICI Interpretation Standards
| FICI Value | Interpretation | Reference |
| ≤ 0.5 | Synergy | [9][10] |
| > 0.5 to ≤ 1.0 | Additive | [9][10] |
| > 1.0 to < 4.0 | No Interaction (Indifference) | [9][10] |
| ≥ 4.0 | Antagonism | [9][10] |
Table 3: Time-Kill Assay Interpretation Standards
| Outcome | Definition | Reference |
| Synergy | ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at 24h. | [13][14] |
| Indifference | < 2-log10 change in CFU/mL by the combination compared to the most active single agent. | [13][14] |
| Antagonism | ≥ 2-log10 increase in CFU/mL by the combination compared to the most active single agent. | [13][14] |
| Bactericidal Activity | ≥ 3-log10 reduction in CFU/mL from the initial inoculum. | [13] |
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
This protocol determines the in vitro interaction between this compound (XI) and a partner β-lactam antibiotic.[4][8]
-
Preparation of Antibiotics:
-
Prepare stock solutions of XI and the partner antibiotic in an appropriate solvent (e.g., DMSO, sterile water) at a concentration at least 10x higher than the highest concentration to be tested.
-
Create working solutions by diluting the stock solutions in CAMHB.
-
-
Inoculum Preparation:
-
From a fresh (18-24h) culture plate, select several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10^5 CFU/mL in the assay wells.
-
-
Plate Setup (96-well plate):
-
Dispense 50 µL of CAMHB into each well.
-
Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of the partner antibiotic. Add 100 µL of the antibiotic working solution to column 1, mix, and transfer 50 µL to column 2, and so on. Discard 50 µL from column 10.
-
Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of XI. Add 100 µL of the XI working solution to row A, mix, and transfer 50 µL to row B, and so on. Discard 50 µL from row G.
-
This creates a two-dimensional matrix of antibiotic concentrations.
-
Controls: Row H should contain only the serial dilutions of the partner antibiotic (to determine its MIC). Column 11 should contain only the serial dilutions of XI (to determine its MIC). Column 12, row H should be a growth control (media + inoculum), and column 12, row G a sterility control (media only).
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.[4]
-
-
Incubation:
-
Seal the plate (e.g., with a breathable film) and incubate at 35°C ± 2°C for 18-24 hours.[1]
-
-
Reading and Calculation:
-
After incubation, determine the MIC for each drug alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:
-
FIC (XI) = MIC of XI in combination / MIC of XI alone
-
FIC (Partner Drug) = MIC of Partner Drug in combination / MIC of Partner Drug alone
-
-
Calculate the FICI for each combination: FICI = FIC (XI) + FIC (Partner Drug).[9]
-
The lowest FICI value obtained is reported as the result for the combination.
-
Protocol 2: Time-Kill Analysis
This protocol assesses the bactericidal activity of the synergistic combination identified from the checkerboard assay.[4][15]
-
Inoculum Preparation:
-
Grow a bacterial culture in CAMHB to the mid-logarithmic growth phase.
-
Dilute the culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
-
Setup:
-
Prepare culture tubes or flasks for each condition:
-
Growth Control (no drug)
-
XI alone (at a selected concentration, e.g., 0.5x MIC)
-
Partner antibiotic alone (at a selected concentration, e.g., 0.5x MIC)
-
XI + Partner antibiotic in combination
-
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), draw an aliquot from each tube.[4]
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto non-selective agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubate the plates for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log10 CFU/mL versus time for each condition.
-
Interpret the results based on the definitions in Table 3.
-
Visualizations: Workflows and Mechanisms
Caption: Workflow for a standard checkerboard synergy assay.
Caption: Synergistic mechanism of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. benchchem.com [benchchem.com]
- 14. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
Factors influencing Xeruborbactam Isoboxil activity in different growth media
Welcome to the technical support center for Xeruborbactam (B10854609) Isoboxil. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the activity of Xeruborbactam Isoboxil in various growth media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Xeruborbactam is a potent, ultra-broad-spectrum boronic acid-based β-lactamase inhibitor (BLI). It is designed to be co-administered with β-lactam antibiotics to protect them from degradation by bacterial β-lactamase enzymes. Xeruborbactam itself has some intrinsic antibacterial activity at higher concentrations. Its primary mechanism of action is the inhibition of a wide range of serine and metallo-β-lactamases, thereby restoring the efficacy of partner β-lactam antibiotics against resistant bacteria.
Q2: What is the recommended growth medium for in vitro susceptibility testing of Xeruborbactam combinations?
A2: For standardized in vitro antimicrobial susceptibility testing (AST), it is recommended to use cation-adjusted Mueller-Hinton broth (CAMHB). This medium is specified by major standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results.
Q3: Can I use other growth media like Luria-Bertani (LB) or Tryptic Soy Broth (TSB) for my experiments?
A3: While experiments can be conducted in other media, it is important to be aware of potential variations in this compound's activity. Different media have varying compositions of divalent cations (e.g., Ca²⁺ and Mg²⁺), pH, and other components that can influence the stability and activity of β-lactamase inhibitors. For any non-standard media, it is crucial to perform appropriate validation and control experiments.
Q4: How does pH of the growth medium affect Xeruborbactam activity?
A4: The pH of the growth medium is a critical factor that can influence the stability and activity of β-lactamase inhibitors. Generally, a lower pH can lead to decreased stability and reduced inhibitory activity for some β-lactamase inhibitors. One study showed that Xeruborbactam's stability was assessed at a range of pH values from 1 to 13.[1] It is advisable to maintain the pH of the experimental medium within the recommended range for bacterial growth and antibiotic activity, typically around 7.2 to 7.4.
Q5: Do divalent cations in the growth medium impact Xeruborbactam's efficacy?
A5: Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), can affect the activity of certain antibiotics. While specific studies on the direct impact of varying divalent cation concentrations on Xeruborbactam activity are not widely available, it is known that these cations can influence the outer membrane permeability of Gram-negative bacteria and the activity of some enzymes. Standardized media like CAMHB have specified concentrations of these cations to ensure consistent results. Unsupplemented media may yield different MIC values.[2]
Troubleshooting Guide
Issue 1: Higher than expected Minimum Inhibitory Concentrations (MICs) are observed.
| Potential Cause | Troubleshooting Steps |
| Degradation of Xeruborbactam | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C for long-term storage). Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Inappropriate Growth Medium | Verify that you are using cation-adjusted Mueller-Hinton broth (CAMHB) for susceptibility testing. If using a different medium, be aware that its composition may alter the drug's activity. |
| Incorrect pH of the Medium | Check and adjust the pH of your growth medium to the recommended range (typically 7.2-7.4) before starting the experiment. |
| Bacterial Resistance Mechanisms | The bacterial strain may possess intrinsic resistance mechanisms such as efflux pumps (e.g., MexAB-OprM in P. aeruginosa, AdeIJK in A. baumannii) or porin mutations (e.g., OmpK35/36 in K. pneumoniae) that can reduce the intracellular concentration of Xeruborbactam.[3] |
Issue 2: Inconsistent or non-reproducible results between experiments.
| Potential Cause | Troubleshooting Steps |
| Variability in Inoculum Preparation | Standardize the bacterial inoculum density for each experiment. Use a spectrophotometer to adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. |
| Inconsistent Incubation Conditions | Ensure consistent incubation temperature, time, and atmospheric conditions (e.g., aerobic, anaerobic) for all experiments. |
| Media Batch-to-Batch Variation | If preparing your own media, ensure consistency in the preparation process. If using commercial media, be aware of potential lot-to-lot variations and consider testing a new batch if inconsistencies arise. |
Data Presentation
Table 1: In Vitro Activity of Meropenem in Combination with a Fixed Concentration of Xeruborbactam (8 µg/mL) against Carbapenem-Resistant Enterobacterales (CRE)
| Organism Subset | Partner Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| MBL-negative CRE | Meropenem-Xeruborbactam | ≤0.06 | 0.125 |
| MBL-positive CRE | Meropenem-Xeruborbactam | 0.25 | 1 |
| All CRE | Meropenem-Xeruborbactam | 0.125 | 0.5 |
Data sourced from a study on the in vitro potency of Xeruborbactam combinations.[4]
Table 2: Intrinsic Antibacterial Activity of Xeruborbactam against Carbapenem-Resistant Enterobacterales and Acinetobacter baumannii
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Carbapenem-Resistant Enterobacterales | 16 | 32 |
| Carbapenem-Resistant A. baumannii | 16 | 64 |
Data represents the direct antibacterial activity of Xeruborbactam alone.[5]
Experimental Protocols
1. Broth Microdilution MIC Assay for Xeruborbactam Combinations
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
This compound
-
Partner β-lactam antibiotic
-
96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
-
Procedure:
-
Prepare Antibiotic Solutions: Prepare stock solutions of Xeruborbactam and the partner β-lactam in a suitable solvent (e.g., DMSO, water). Further dilute the stock solutions in CAMHB to the desired concentrations. For combination testing, Xeruborbactam is typically used at a fixed concentration (e.g., 4 or 8 µg/mL).[6]
-
Prepare Microtiter Plates: Dispense 50 µL of CAMHB into each well of a 96-well plate. In the first column, add 50 µL of the highest concentration of the β-lactam antibiotic (with the fixed concentration of Xeruborbactam).
-
Serial Dilutions: Perform two-fold serial dilutions of the antibiotic across the plate by transferring 50 µL from one well to the next.
-
Prepare Bacterial Inoculum: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
2. Penicillin-Binding Protein (PBP) Binding Assay
-
Materials:
-
Bacterial membrane preparations
-
Xeruborbactam
-
Bocillin FL (fluorescent penicillin V)
-
Sodium phosphate (B84403) buffer (pH 7.0)
-
SDS-PAGE gels
-
Fluorescence imager
-
-
Procedure:
-
Incubation: Mix the bacterial membrane preparation with various concentrations of Xeruborbactam in sodium phosphate buffer. Incubate for a specific duration (e.g., 60 minutes at 30°C).[5]
-
Fluorescent Labeling: Add Bocillin FL to the mixture and incubate for a further period (e.g., 10 minutes at 30°C) to label the PBPs that are not bound by Xeruborbactam.[5]
-
SDS-PAGE: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the proteins by SDS-PAGE.
-
Imaging: Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
Analysis: The intensity of the fluorescent bands will decrease with increasing concentrations of Xeruborbactam, allowing for the determination of the IC₅₀ (the concentration of inhibitor required to inhibit 50% of PBP binding).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Divalent Cation Concentrations on the Antibiotic Susceptibilities of Nonfermenters Other than Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro to in vivo correlation challenges with Xeruborbactam Isoboxil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xeruborbactam (B10854609) Isoboxil. The information is designed to address specific issues that may be encountered during in vitro to in vivo correlation (IVIVC) studies.
Frequently Asked Questions (FAQs)
Q1: What is Xeruborbactam Isoboxil and its relationship to Xeruborbactam?
This compound (formerly QPX7831) is the isobutyryloxymethyl ester prodrug of Xeruborbactam (formerly QPX7728).[1] Prodrugs are inactive compounds that are converted into the active drug within the body through enzymatic or chemical reactions.[1] this compound was developed to improve the oral bioavailability of Xeruborbactam.[1] Xeruborbactam itself is a potent, broad-spectrum beta-lactamase inhibitor active against serine and metallo-beta-lactamases.[2][3][4]
Q2: Why is establishing an in vitro to in vivo correlation (IVIVC) for this compound challenging?
Establishing a reliable IVIVC for this compound can be challenging due to several factors inherent to it being an orally administered prodrug:
-
Complex Absorption and Conversion: The overall in vivo exposure of the active moiety, Xeruborbactam, is dependent on a multi-step process including dissolution of the prodrug, absorption across the intestinal membrane, and subsequent enzymatic conversion to the active form. Each of these steps can introduce variability.
-
Site of Conversion: The location and efficiency of the enzymatic conversion (e.g., in the gut wall, liver, or systemic circulation) can significantly impact the pharmacokinetic profile and may not be fully recapitulated by simple in vitro models.
-
Transporter Effects: Intestinal uptake and efflux transporters may play a role in the absorption of the prodrug, leading to potential non-linear pharmacokinetics and inter-individual variability.
-
Formulation Dependence: The in vivo performance of this compound is highly dependent on its formulation, which influences dissolution and presentation of the prodrug to the absorptive membrane.
Q3: What are the key pharmacokinetic parameters of Xeruborbactam following oral administration of the prodrug?
Phase 1 studies in healthy adult subjects have characterized the pharmacokinetics of Xeruborbactam after single ascending oral doses of this compound. The key parameters are summarized below.
Troubleshooting Guides
This section provides guidance on how to troubleshoot common discrepancies observed during IVIVC studies with this compound.
Issue 1: Lower than expected in vivo exposure (AUC and Cmax) despite satisfactory in vitro dissolution.
Possible Causes:
-
Poor Permeability: The prodrug may have poor intestinal permeability, which is not captured by dissolution testing alone.
-
Intestinal Efflux: this compound may be a substrate for efflux transporters (e.g., P-glycoprotein) in the gastrointestinal tract, limiting its absorption.
-
Pre-systemic Metabolism: The prodrug may be metabolized to inactive forms in the gut wall or liver before reaching systemic circulation.
-
Incomplete Prodrug Conversion: The enzymatic conversion to active Xeruborbactam may be inefficient in vivo.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Potency of Xeruborbactam in Combination With Multiple β-Lactam Antibiotics in Comparison With Other β-Lactam/β-Lactamase Inhibitor (BLI) Combinations Against Carbapenem-Resistant and Extended-Spectrum β-Lactamase-Producing Enterobacterales - Qpex Biopharma [qpexbio.com]
- 4. Broad spectrum of β-lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem against carbapenemase-producing Enterobacterales, including strains resistant to new β-lactam/β-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Boronates: Xeruborbactam Isoboxil vs. Taniborbactam in the Fight Against Gram-Negative Resistance
A detailed in-vitro comparison for researchers, scientists, and drug development professionals.
The relentless rise of antimicrobial resistance, particularly among Gram-negative bacteria, necessitates the development of novel therapeutic strategies. Beta-lactamase inhibitors (BLIs) that can overcome a broad spectrum of resistance mechanisms are crucial components of this effort. This guide provides an in-depth, objective comparison of the in-vitro efficacy of two promising investigational cyclic boronate-based BLIs: xeruborbactam (B10854609) isoboxil and taniborbactam (B611149).
Both xeruborbactam and taniborbactam have demonstrated the ability to inhibit both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs), a significant advantage over many currently approved BLIs.[1][2] This guide synthesizes available in-vitro data to illuminate the comparative strengths and spectrum of activity of these two next-generation inhibitors.
Quantitative Efficacy Overview
The following tables summarize the in-vitro activity of xeruborbactam and taniborbactam in combination with various β-lactam antibiotics against key Gram-negative pathogens and their inhibitory activity against a range of β-lactamase enzymes.
Table 1: Comparative In-Vitro Activity against Enterobacterales
| Organism/Resistance Phenotype | Antibiotic Combination | Xeruborbactam MIC₉₀ (µg/mL) | Taniborbactam MIC₉₀ (µg/mL) |
| Carbapenem-Resistant Enterobacterales (CRE) | Meropenem-Xeruborbactam | 1 | - |
| MBL-producing CRE | Meropenem-Xeruborbactam | 1 | - |
| MBL-negative CRE | Meropenem-Xeruborbactam | 0.125 | - |
| CRE | Cefepime-Taniborbactam | - | 16 |
| ESBL-producing Enterobacterales | Cefepime-Taniborbactam | - | 0.25 |
| Overall Enterobacterales | Cefepime-Taniborbactam | - | 0.25 |
Note: Data for xeruborbactam is primarily presented in combination with meropenem, while taniborbactam data is with cefepime, reflecting their respective clinical development partners. Direct head-to-head MIC comparisons with the same partner antibiotic across a broad panel of isolates are limited in the public domain.
A study directly comparing meropenem-xeruborbactam and cefepime-taniborbactam against MBL-producing CRE found meropenem-xeruborbactam to be at least 16-fold more potent, with an MIC₉₀ of 1 µg/mL compared to 16 µg/mL for cefepime-taniborbactam.[3]
Table 2: Comparative In-Vitro Activity against Pseudomonas aeruginosa
| Organism/Resistance Phenotype | Antibiotic Combination | Xeruborbactam MIC₉₀ (µg/mL) | Taniborbactam MIC₉₀ (µg/mL) |
| Overall P. aeruginosa | Cefepime-Taniborbactam | - | 8 |
| Meropenem-resistant P. aeruginosa | Cefepime-Taniborbactam | - | ≥85% inhibition at ≤16 µg/mL |
Xeruborbactam's activity against P. aeruginosa is impacted by the MexAB-OprM efflux pump, which can reduce its effectiveness in this species.[4]
Table 3: Comparative Inhibitory Activity against Purified β-Lactamases (IC₅₀/Kᵢ Values in µM)
| β-Lactamase | Ambler Class | Xeruborbactam (Kᵢ) | Taniborbactam (Kᵢ) |
| KPC-2 | A | Potent (nM range) | 0.004 |
| CTX-M-15 | A | Potent (nM range) | 0.017 |
| SHV-5 | A | - | 0.003 |
| P99 AmpC | C | - | 0.002 |
| OXA-48 | D | Potent | 0.35 |
| NDM-1 | B | Potent | 0.081 |
| VIM-2 | B | Potent | 0.019 |
| IMP-1 | B | 0.24 | >30 |
| NDM-9 | B | Inhibits | Resistant |
Note: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) are measures of inhibitor potency. Lower values indicate greater potency.
Biochemical assays reveal that xeruborbactam has a broader spectrum of MBL inhibition, notably including IMP-type enzymes and NDM-9, which are resistant to taniborbactam.[2][5] Xeruborbactam also demonstrates potent activity against Class D carbapenemases.[6]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide, based on established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Inoculum Preparation: Bacterial colonies are suspended in a saline or broth solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] This suspension is then diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of a microtiter plate.[7]
-
Antimicrobial Preparation: Stock solutions of the β-lactam antibiotic and the β-lactamase inhibitor (xeruborbactam or taniborbactam) are prepared. Serial twofold dilutions of the β-lactam are made in Mueller-Hinton broth, either alone or in combination with a fixed concentration of the BLI (e.g., 4 or 8 µg/mL).[2][8]
-
Inoculation and Incubation: The prepared bacterial suspension is added to the wells containing the antimicrobial dilutions. The microtiter plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
This procedure is consistent with the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) documents M07 and M100.[9][10]
Enzyme Inhibition Assay (IC₅₀/Kᵢ Determination)
Objective: To measure the potency of a β-lactamase inhibitor against a specific β-lactamase enzyme.
Methodology:
-
Enzyme and Inhibitor Preparation: Purified β-lactamase enzyme is mixed with varying concentrations of the inhibitor (xeruborbactam or taniborbactam) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).[11]
-
Pre-incubation: The enzyme-inhibitor mixture is pre-incubated for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.[11][12]
-
Substrate Addition: A chromogenic substrate, such as nitrocefin (B1678963), is added to the mixture.[13] The hydrolysis of the substrate by the uninhibited enzyme results in a color change that can be measured spectrophotometrically.[13]
-
Kinetic Measurement: The rate of substrate hydrolysis is monitored over time by measuring the change in absorbance at a specific wavelength (e.g., 490 nm for nitrocefin).[11]
-
Data Analysis: The initial reaction rates are calculated. The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.[11][12] The Kᵢ value can be calculated from the IC₅₀ value using specific kinetic models.[11]
Mechanism of Action
Both xeruborbactam and taniborbactam are cyclic boronate compounds that act as reversible covalent inhibitors of serine-β-lactamases and competitive inhibitors of metallo-β-lactamases.[1][7] They function by mimicking the transition state of the β-lactam hydrolysis reaction, thereby binding to the active site of the β-lactamase and preventing it from inactivating the partner β-lactam antibiotic.[14][15]
Conclusion
Both xeruborbactam and taniborbactam represent significant advancements in the field of β-lactamase inhibitors, offering potent, broad-spectrum activity against both serine- and metallo-β-lactamases.
-
Taniborbactam , in combination with cefepime, has demonstrated robust in-vitro activity against a wide range of Enterobacterales and P. aeruginosa, including many resistant phenotypes.[16][17]
-
Xeruborbactam exhibits a wider spectrum of MBL inhibition in biochemical assays, notably against IMP-type enzymes and NDM-9, which are not inhibited by taniborbactam.[2][5] When combined with meropenem, it shows superior potency against MBL-producing CRE compared to cefepime-taniborbactam.[3] However, its efficacy against P. aeruginosa can be compromised by efflux mechanisms.[4]
The choice between these inhibitors in future clinical applications may depend on the specific β-lactamase enzymes prevalent in a given geographical region or clinical setting, as well as the specific pathogen being targeted. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy and safety of these promising agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. iacld.com [iacld.com]
- 11. Determination of IC50 and Ki values of beta-lactamase inhibition by BLI with nitrocefin or imipenem as a substrate. [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 14. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Activity of Cefepime-Taniborbactam and Comparators against Clinical Isolates of Gram-Negative Bacilli from 2018 to 2020: Results from the Global Evaluation of Antimicrobial Resistance via Surveillance (GEARS) Program - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacytimes.com [pharmacytimes.com]
Comparative Stability of Beta-Lactamase Inhibitors in Solution: A Guide for Researchers
A detailed analysis of the solution stability of key beta-lactamase inhibitors (BLIs), including Xeruborbactam, Avibactam, Vaborbactam, and Relebactam. This guide provides a comparative summary of their stability profiles, experimental protocols for assessment, and visual diagrams of key processes to inform drug development and research professionals.
The increasing prevalence of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria, has underscored the critical role of β-lactamase inhibitors (BLIs) in modern medicine. The efficacy of a BLI, when combined with a β-lactam antibiotic, is contingent not only on its inhibitory activity but also on its chemical stability in solution, which can impact storage, administration, and ultimately, therapeutic outcomes. This guide provides a comparative overview of the solution stability of Xeruborbactam and other prominent BLIs.
A Note on Xeruborbactam Isoboxil
It is important to note that publicly available scientific literature does not currently contain specific quantitative data on the chemical stability of This compound in solution. This compound, also referred to as its isobutyryloxymethyl prodrug, is designed for oral administration, after which it is converted in the body to the active moiety, Xeruborbactam[1][2][3][4][5]. The free form of Xeruborbactam is known to be prone to instability, with the disodium (B8443419) salt being a more stable form[6]. The stability profile of the Isoboxil prodrug would be distinct from the active Xeruborbactam molecule. This guide will therefore focus on the available stability data for the active forms of the compared BLIs.
Comparative Solution Stability of Beta-Lactamase Inhibitors
The stability of BLIs in aqueous solutions is a critical parameter for their pharmaceutical development and clinical use. Degradation can be influenced by factors such as pH, temperature, and the composition of the solution. The following tables summarize the available quantitative and qualitative stability data for several key BLIs.
| Beta-Lactamase Inhibitor | Solution/Medium | Temperature | Stability Data |
| Avibactam | Cation-Adjusted Mueller Hinton Broth (pH 7.25) | 36°C | Degradation Half-Life: >120 hours[7] |
| Purified Water (neutral pH) | 25°C | Degradation Half-Life: >200 hours[7][8] | |
| Vaborbactam | Polyvinyl Chloride (PVC) Infusion Bags (in 0.9% NaCl) | Room Temperature (~24°C) | Stable for 12 hours (≥90% of original concentration)[6][9] |
| Polyvinyl Chloride (PVC) Infusion Bags (in 0.9% NaCl) | Refrigerated (~4°C) | Stable for 120 hours (≥90% of original concentration)[6][9] | |
| Relebactam | Co-formulated with Imipenem/Cilastatin in infusion bag | Room Temperature | Stable for at least 2 hours[8] |
| Co-formulated with Imipenem/Cilastatin in infusion bag | Refrigerated (2°C to 8°C) | Stable for at least 24 hours[8] | |
| Co-formulated with Imipenem/Cilastatin in PVC bags | Refrigerated | Stable for 108 hours[10][11] | |
| Co-formulated with Imipenem/Cilastatin in PVC bags | Room Temperature | Stable for 12 hours[10][11] |
Experimental Protocols
The determination of BLI stability in solution is typically performed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods can separate the parent drug from its degradation products and allow for accurate quantification over time.
General Protocol for Determining BLI Stability using LC-MS/MS
This protocol is based on a comprehensive stability analysis of various β-lactams and β-lactamase inhibitors[7].
1. Preparation of Stock Solutions and Standards:
-
Prepare a concentrated stock solution of the BLI in a suitable solvent (e.g., ultrapure water, DMSO).
-
Prepare a series of calibration standards by diluting the stock solution in the desired test medium (e.g., purified water, buffer of a specific pH, or microbiological broth).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
2. Stability Study Setup:
-
Aliquots of the BLI solution at a defined concentration are prepared in the test medium.
-
Samples are stored under controlled temperature conditions (e.g., -20°C, 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), samples are withdrawn.
3. Sample Preparation for Analysis:
-
To stop further degradation, samples may be immediately frozen at a low temperature (e.g., -80°C) or mixed with an organic solvent like methanol (B129727) or acetonitrile (B52724).
-
An internal standard is added to each sample, standard, and QC to account for variability in extraction and instrument response.
-
Samples are centrifuged to precipitate any proteins or particulate matter.
-
The supernatant is transferred to autosampler vials for analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Separation: A suitable HPLC or UPLC column (e.g., a C18 column) is used to separate the BLI from its degradation products and matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid) is typically employed.
-
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a mass spectrometer. The instrument is operated in a specific mode (e.g., multiple reaction monitoring - MRM) to detect and quantify the parent BLI and its internal standard based on their specific mass-to-charge ratios.
5. Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards.
-
The concentration of the BLI in the stability samples is determined from the calibration curve.
-
The percentage of the initial concentration remaining at each time point is calculated.
-
The degradation half-life (t½) can be calculated assuming first-order kinetics.
Visualizing Key Concepts and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for determining the solution stability of a beta-lactamase inhibitor.
Caption: Conceptual diagram of the in vivo conversion of the this compound prodrug to its active form.
References
- 1. Pharmacokinetics, Safety, and Tolerability of Single and Multiple Doses of Relebactam, a β-Lactamase Inhibitor, in Combination with Imipenem and Cilastatin in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xeruborbactam + Ceftibuten - Qpex Biopharma [qpexbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Qpex Biopharma Announces Presentations on Phase 1 and Nonclinical Data on Three Clinical Stage Oral and IV Products Targeting Antibiotic-Resistant Bacterial Infections at 2022 ID Week Meeting - Qpex Biopharma [qpexbio.com]
- 5. PK & Safety Study of Xeruborbactam Oral Prodrug Combined With Ceftibuten in Participants With Renal Impairment [ctv.veeva.com]
- 6. Assessment of Meropenem and Vaborbactam Room Temperature and Refrigerated Stability in Polyvinyl Chloride Bags and Elastomeric Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relebactam | C12H20N4O6S | CID 44129647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vaborbactam | C12H16BNO5S | CID 56649692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Potentiation of β-Lactam Antibiotics by Xeruborbactam Isoboxil: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multi-drug resistant (MDR) bacteria, particularly those producing β-lactamase enzymes, poses a significant threat to global health. Xeruborbactam, a novel broad-spectrum β-lactamase inhibitor, offers a promising strategy to restore the efficacy of existing β-lactam antibiotics. This guide provides a comparative analysis of the potentiation of different β-lactams by Xeruborbactam, supported by experimental data, to inform research and development efforts in antimicrobial chemotherapy. Xeruborbactam is administered intravenously, while its orally bioavailable prodrug is Xeruborbactam Isoboxil.
Mechanism of Action: A Dual Approach
Xeruborbactam exhibits a dual mechanism of action to combat bacterial resistance. Primarily, it is a potent inhibitor of a wide range of β-lactamase enzymes, including both serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B).[1] By inactivating these enzymes, Xeruborbactam protects β-lactam antibiotics from degradation, allowing them to reach their target, the penicillin-binding proteins (PBPs), and exert their bactericidal effect.
Furthermore, Xeruborbactam possesses intrinsic antibacterial activity by binding to and inhibiting bacterial PBPs.[2][3] This direct action on the bacterial cell wall synthesis machinery contributes to its overall efficacy and can enhance the potency of partner β-lactam antibiotics, even in the absence of β-lactamase production.[3]
References
Xeruborbactam Isoboxil: A Comparative Analysis of Cross-Resistance in Multi-Drug Resistant Strains
For Immediate Release
A comprehensive analysis of available in-vitro data reveals that xeruborbactam (B10854609), a novel broad-spectrum β-lactamase inhibitor, demonstrates significant potency against a wide array of multi-drug resistant (MDR) bacterial strains, including those resistant to currently available β-lactam/β-lactamase inhibitor combinations. This guide provides a comparative overview of xeruborbactam's efficacy, detailing its performance against challenging pathogens and outlining the experimental methodologies that underpin these findings.
Xeruborbactam is a cyclic boronate inhibitor active against both serine and metallo-β-lactamases (MBLs), addressing a critical gap in the current antibiotic armamentarium.[1][2][3] When combined with various β-lactam antibiotics, xeruborbactam restores their activity against bacteria that have developed resistance through the production of these enzymes.[1][3][4][5]
Comparative Efficacy Against Multi-Drug Resistant Enterobacterales
In head-to-head in-vitro studies, combinations including xeruborbactam have shown superior activity against carbapenem-resistant Enterobacterales (CRE) compared to other β-lactamase inhibitor combinations. Notably, meropenem-xeruborbactam has demonstrated potent activity against MBL-producing CRE, a group of pathogens for which treatment options are severely limited.[1][5]
| Combination Agent | Organism Category | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Meropenem-Xeruborbactam (8 µg/mL) | MBL-negative CRE | ≤0.06 | 0.125 |
| Meropenem-Xeruborbactam (8 µg/mL) | MBL-positive CRE | 0.25 | 1 |
| Cefepime-Taniborbactam | MBL-positive CRE | 2 | 16 |
| Meropenem-Vaborbactam | MBL-negative CRE | 0.25 | 1 |
| Imipenem-Relebactam | MBL-negative CRE | 0.5 | 2 |
| Ceftazidime-Avibactam | MBL-negative CRE | 0.5 | 2 |
Data compiled from studies on recent clinical isolates of carbapenem-resistant Enterobacterales.[1][5]
Xeruborbactam also significantly enhances the potency of other β-lactam antibiotics, such as cefepime, ceftolozane, ceftriaxone, aztreonam, piperacillin, and ertapenem, against Enterobacterales carrying various class A, C, and D extended-spectrum β-lactamases (ESBLs) and carbapenemases.[1][3][5]
Activity Against Other Challenging Pathogens
Beyond Enterobacterales, xeruborbactam combinations have shown promise against other difficult-to-treat gram-negative bacteria.
-
Pseudomonas aeruginosa : While xeruborbactam's intrinsic activity against P. aeruginosa is modest, its combination with β-lactams can overcome some resistance mechanisms.[4][6] However, efflux pumps like MexAB-OprM can impact the efficacy of xeruborbactam-based combinations in this pathogen.[7]
-
Acinetobacter baumannii : Meropenem-xeruborbactam is active in vitro against MBL-producing A. baumannii.[8] Xeruborbactam also possesses direct, albeit low-potency, antibacterial activity against carbapenem-resistant A. baumannii (CRAB).[4][6][9]
Mechanism of Action and Resistance
Xeruborbactam's primary mechanism is the inhibition of β-lactamase enzymes.[2] It also exhibits intrinsic antibacterial activity by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[6][8][9] This dual mechanism may contribute to its potentiation of β-lactam antibiotics beyond just β-lactamase inhibition.[4][6]
Resistance to xeruborbactam combinations can be influenced by factors such as efflux pump overexpression, as seen in P. aeruginosa.[7] However, mutations selected at twice the minimum inhibitory concentration (MIC) in K. pneumoniae did not affect the potentiation of antibiotic activity through β-lactamase inhibition.[6]
Experimental Protocols
The data presented in this guide are derived from studies employing standardized antimicrobial susceptibility testing methods.
Minimal Inhibitory Concentration (MIC) Testing:
-
Bacterial Isolates : A diverse panel of recent, well-characterized clinical isolates of Enterobacterales, P. aeruginosa, and A. baumannii with defined resistance mechanisms (e.g., production of KPC, NDM, VIM, IMP, OXA-type β-lactamases) were used.
-
Culture Media : Mueller-Hinton broth or agar (B569324) was utilized for bacterial growth and susceptibility testing.
-
Antimicrobial Agents : Xeruborbactam was tested at a fixed concentration (commonly 4 or 8 µg/mL) in combination with serial dilutions of various β-lactam antibiotics. Comparator agents were tested according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation : Bacterial suspensions were prepared and adjusted to a 0.5 McFarland standard, resulting in a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation : Microdilution plates or agar plates were incubated at 35-37°C for 18-24 hours.
-
MIC Determination : The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth. MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of the isolates, respectively, were then calculated.
β-Lactamase Inhibition Assays:
-
Enzyme Purification : Recombinant β-lactamase enzymes (e.g., KPC-2, CTX-M-15, NDM-1, VIM-1) were purified.
-
Inhibitor Potency (Kᵢ determination) : The apparent inhibition constant (Kᵢ app) was determined by measuring the rate of hydrolysis of a chromogenic substrate (e.g., nitrocefin) by the purified enzyme in the presence of varying concentrations of the inhibitor (xeruborbactam and comparators).
-
Data Analysis : Kinetic parameters were calculated using appropriate enzyme kinetic models to determine the inhibitory potency of each compound against specific β-lactamases.
Visualizing the Impact of Xeruborbactam
The following diagrams illustrate the mechanism of β-lactamase inhibition and a typical workflow for evaluating cross-resistance.
Caption: Mechanism of β-lactamase inhibition by Xeruborbactam.
References
- 1. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Potency of Xeruborbactam in Combination With Multiple β-Lactam Antibiotics in Comparison With Other β-Lactam/β-Lactamase Inhibitor (BLI) Combinations Against Carbapenem-Resistant and Extended-Spectrum β-Lactamase-Producing Enterobacterales - Qpex Biopharma [qpexbio.com]
- 6. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
- 7. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (1R,2S)-Xeruborbactam disodium | 2170834-63-4 | Benchchem [benchchem.com]
A Head-to-Head Battle of β-Lactamase Inhibitors: Xeruborbactam Versus Avibactam
In the ongoing fight against antimicrobial resistance, the development of novel β-lactamase inhibitors is paramount. This guide provides a detailed comparison of two such agents: xeruborbactam (B10854609), a new-generation broad-spectrum inhibitor, and avibactam (B1665839), a well-established diazabicyclooctane. We delve into their spectrum of activity, supported by in vitro data, and outline the experimental methodologies used to generate these findings.
Executive Summary
Xeruborbactam emerges as a β-lactamase inhibitor with a significantly broader spectrum of activity compared to avibactam. The key differentiator is xeruborbactam's potent inhibition of both serine-β-lactamases (Classes A, C, and D) and, crucially, metallo-β-lactamases (MBLs, Class B).[1][2][3] Avibactam, while a powerful inhibitor of serine β-lactamases, lacks clinically relevant activity against MBLs.[4][5][6] This distinction positions xeruborbactam, particularly in combination with a carbapenem (B1253116) like meropenem (B701), as a promising therapeutic option against a wider range of multidrug-resistant Gram-negative bacteria, including difficult-to-treat carbapenem-resistant Enterobacterales (CRE) that produce MBLs.[7][8]
Comparative Spectrum of Activity
The in vitro activity of xeruborbactam and avibactam, in combination with partner β-lactams, has been evaluated against a wide array of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a quantitative comparison of their efficacy.
Table 1: In Vitro Activity against Enterobacterales
| Organism/Enzyme Class | Drug Combination | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Carbapenem-Resistant Enterobacterales (CRE) | Meropenem-Xeruborbactam | ≤0.06 | ≤0.06 | [7][8] |
| KPC-producing Klebsiella pneumoniae | Ceftazidime-Avibactam | - | - | [5] |
| OXA-48-producing CRE | Ceftazidime-Avibactam | - | - | [5] |
| Metallo-β-Lactamase (MBL)-producing Enterobacterales | Meropenem-Xeruborbactam | - | 1 | [9] |
| Metallo-β-Lactamase (MBL)-producing Enterobacterales | Ceftazidime-Avibactam | >32 | >32 | [10] |
| ESBL-producing Escherichia coli | Ceftazidime-Avibactam | - | - | [11] |
Note: Direct comparative MIC50/90 values from a single study for all combinations were not always available. Data is aggregated from multiple sources to illustrate the general activity profile.
Table 2: In Vitro Activity against Pseudomonas aeruginosa and Acinetobacter baumannii
| Organism | Drug Combination | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Pseudomonas aeruginosa | Ceftazidime-Avibactam | 1 | 4 | [11] |
| Carbapenem-Resistant Acinetobacter baumannii | Xeruborbactam (alone) | 16 | 64 | [1][12] |
| Acinetobacter spp. | Ceftazidime-Avibactam | 16 | >32 | [13] |
Mechanism of Action and Resistance
Xeruborbactam, a cyclic boronate, possesses a unique mechanism that allows it to inhibit a wide range of serine and metallo-β-lactamases.[1] Avibactam, a diazabicyclooctane, is a potent inhibitor of Ambler class A, C, and some class D serine β-lactamases.[14][15] However, it does not inhibit class B MBLs.[4][5]
Resistance to ceftazidime-avibactam has been observed and is often associated with mutations in the β-lactamase enzyme itself, such as in the KPC-3 gene, which can prevent avibactam from effectively binding.[5][16] Other resistance mechanisms include porin loss and upregulation of efflux pumps.[17][18] While resistance to xeruborbactam is still being studied, its broader inhibitory profile may present a higher barrier to the development of resistance.
Intrinsic Activity
An interesting feature of xeruborbactam is its modest intrinsic antibacterial activity against some Gram-negative bacteria, even in the absence of a partner β-lactam.[1][12] This is a property that avibactam largely lacks.[1]
Experimental Methodologies
The data presented in this guide is primarily derived from in vitro susceptibility testing studies. A common and standardized method used in these studies is the broth microdilution method , performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Protocol for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Bacterial isolates are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar) for 18-24 hours.
-
Colonies are suspended in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The inoculum is further diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Solutions:
-
Stock solutions of the antimicrobial agents (e.g., meropenem, ceftazidime (B193861), xeruborbactam, avibactam) are prepared.
-
Serial twofold dilutions of the β-lactam antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
The β-lactamase inhibitor (xeruborbactam or avibactam) is added to each dilution at a fixed concentration (e.g., 4 µg/mL or 8 µg/mL).
-
-
Inoculation and Incubation:
-
The prepared bacterial inoculum is added to the wells of a microtiter plate containing the antimicrobial dilutions.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Visualizing the Spectrum of Inhibition
The following diagram illustrates the differential inhibition of β-lactamase classes by xeruborbactam and avibactam.
Caption: Differential inhibition of β-lactamase classes.
Conclusion
Xeruborbactam represents a significant advancement in the field of β-lactamase inhibitors, offering a broader spectrum of activity that includes the challenging metallo-β-lactamases. This positions xeruborbactam-based combinations as a potentially more versatile and powerful tool against multidrug-resistant Gram-negative pathogens compared to avibactam-based therapies. Continued clinical development and real-world data will be crucial in defining the precise role of xeruborbactam in the clinical setting. However, the in vitro data clearly indicates a superior and more comprehensive inhibitory profile for xeruborbactam.
References
- 1. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Portico [access.portico.org]
- 4. Interaction of Avibactam with Class B Metallo-β-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. contagionlive.com [contagionlive.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Broad spectrum of β-lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem against carbapenemase-producing Enterobacterales, including strains resistant to new β-lactam/β-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (1R,2S)-Xeruborbactam disodium | 2170834-63-4 | Benchchem [benchchem.com]
- 10. Antimicrobial Susceptibility of Ceftazidime-Avibactam in Clinical Isolates of Carbapenemase-Producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceftazidime-Avibactam Antimicrobial Activity and Spectrum When Tested Against Gram-negative Organisms From Pediatric Patients: Results From the INFORM Surveillance Program (United States, 2011-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of ceftazidime/avibactam resistance in drug-naïve bacteraemic Enterobacterales strains without metallo-beta-lactamase production: Associated with ceftazidime impedance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Multifactorial resistance mechanisms associated with resistance to ceftazidime-avibactam in clinical Pseudomonas aeruginosa isolates from Switzerland [frontiersin.org]
Xeruborbactam Isoboxil Demonstrates Potent In Vitro Activity Against NDM-Producing Isolates
A comprehensive analysis of recent studies highlights the robust performance of Xeruborbactam (B10854609) Isoboxil in combination with beta-lactam antibiotics against challenging New Delhi metallo-beta-lactamase (NDM)-producing bacterial isolates. This guide provides a detailed comparison with other beta-lactamase inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Xeruborbactam (formerly QPX7728) is a novel, broad-spectrum cyclic boronate beta-lactamase inhibitor with potent activity against both serine- and metallo-beta-lactamases (MBLs)[1][2]. When paired with a beta-lactam antibiotic such as meropenem (B701), Xeruborbactam restores its efficacy against carbapenem-resistant Enterobacterales (CRE), including those producing the highly problematic NDM carbapenemase[3][4].
Comparative In Vitro Performance
Recent in vitro studies have consistently demonstrated the superiority of Xeruborbactam-containing combinations against NDM-producing isolates when compared to other available and investigational beta-lactamase inhibitors.
A key advantage of Xeruborbactam is its broad coverage of MBLs, including variants that confer resistance to other inhibitors. For instance, Xeruborbactam has shown potent activity against NDM-9, a variant that is not effectively inhibited by taniborbactam[5][6][7].
The combination of meropenem and Xeruborbactam (MEM-XER) has been shown to be significantly more potent than cefepime-taniborbactam (FEP-TAN) against MBL-producing CRE. In one study, MEM-XER exhibited an MIC90 of 1 µg/mL, which was at least 16-fold more potent than FEP-TAN (MIC90 of 16 µg/mL) against a panel of MBL-producing CRE isolates[1][8]. Furthermore, over 90% of CRE isolates, including both MBL-positive and MBL-negative strains, had MEM-XER MIC values of ≤8 µg/mL[1][8].
The enhanced potency of Xeruborbactam extends to combinations with other beta-lactams as well, including cefepime, ceftolozane, ceftriaxone, aztreonam, piperacillin, and ertapenem[1][8].
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentration (MIC) data from comparative studies, illustrating the in vitro efficacy of Xeruborbactam combinations against NDM-producing Enterobacterales.
Table 1: Comparative MIC Values (µg/mL) of Meropenem-Xeruborbactam and Cefepime-Taniborbactam against NDM-Producing Enterobacterales
| Organism/Enzyme | Meropenem Alone | Meropenem-Xeruborbactam (8 µg/mL) | Cefepime Alone | Cefepime-Taniborbactam (4 µg/mL) |
| NDM-1-producing E. coli | >64 | 0.06 - 8 | >64 | 0.5 - >64 |
| NDM-9-producing E. coli | >64 | ≤0.06 - 1 | >64 | 32 - >64 |
| NDM-producing K. pneumoniae | 16 - >64 | ≤0.06 - 8 | 32 - >64 | 1 - >64 |
Data compiled from multiple sources, specific values may vary based on the isolate's genetic background[5].
Table 2: MIC50 and MIC90 Values (µg/mL) for Meropenem-Xeruborbactam against a Collection of Carbapenemase-Producing Enterobacterales
| Isolate Collection | Meropenem-Xeruborbactam MIC50 | Meropenem-Xeruborbactam MIC90 |
| 300 Clinical Strains | ≤0.06 | ≤0.06 |
| MBL-producing isolates | ≤0.06 | 4 |
Data from a study evaluating 300 diverse clinical Enterobacterales isolates[4].
Experimental Protocols
The in vitro data presented were primarily generated using the following standardized methodology:
Antimicrobial Susceptibility Testing
-
Method: Broth microdilution was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M07[5].
-
Inoculum: Bacterial isolates were grown on appropriate agar (B569324) plates, and colonies were used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.
-
Incubation: The microdilution plates were incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Bacterial Isolates
A diverse panel of clinical and laboratory-engineered bacterial strains was utilized in these studies. This included:
-
Isogenic E. coli strains expressing various beta-lactamases, including different NDM variants, under both wild-type and low-permeability conditions[4].
-
A broad collection of recent, genetically diverse clinical isolates of Enterobacterales known to produce NDM and other carbapenemases[4].
-
Isolates with well-characterized resistance mechanisms, such as porin mutations or efflux pump overexpression, in addition to carbapenemase production[5][9].
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the in vitro performance of Xeruborbactam Isoboxil.
References
- 1. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro potency of xeruborbactam in combination with multiple β-lactam antibiotics in comparison with other β-lactam/β-lactamase inhibitor (BLI) combinations against carbapenem-resistant and extended-spectrum β-lactamase-producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Broad spectrum of β-lactamase coverage and potent antimicrobial activity of xeruborbactam in combination with meropenem against carbapenemase-producing Enterobacterales, including strains resistant to new β-lactam/β-lactamase inhibitor combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New boronate drugs and evolving NDM-mediated beta-lactam resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative inhibitory activities of the broad-spectrum β-lactamase inhibitor xeruborbactam in comparison with taniborbactam against metallo-β-lactamases produced in Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Boronate Drugs and Evolving NDM-Mediated Beta-Lactam Resistance - Qpex Biopharma [qpexbio.com]
- 8. In Vitro Potency of Xeruborbactam in Combination With Multiple β-Lactam Antibiotics in Comparison With Other β-Lactam/β-Lactamase Inhibitor (BLI) Combinations Against Carbapenem-Resistant and Extended-Spectrum β-Lactamase-Producing Enterobacterales - Qpex Biopharma [qpexbio.com]
- 9. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
Xeruborbactam Isoboxil: A Comparative Analysis of its Efficacy Against KPC-Producing Klebsiella pneumoniae
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Xeruborbactam (B10854609) Isoboxil, a novel broad-spectrum β-lactamase inhibitor, against Klebsiella pneumoniae carbapenemase (KPC)-producing Klebsiella pneumoniae. The analysis is supported by experimental data from recent studies, with a focus on quantitative comparisons with other β-lactam/β-lactamase inhibitor combinations.
Executive Summary
Carbapenem-resistant Enterobacterales (CRE), particularly KPC-producing Klebsiella pneumoniae, pose a significant threat to global health. Xeruborbactam, a cyclic boronate compound, demonstrates potent inhibitory activity against a wide range of serine and metallo-β-lactamases, including KPC enzymes.[1][2][3] When combined with β-lactam antibiotics such as meropenem (B701), xeruborbactam restores their activity against many carbapenem-resistant strains.[4][5] In vitro studies consistently show that the combination of meropenem and xeruborbactam exhibits superior or comparable potency against KPC-producing K. pneumoniae when compared to other commercially available and investigational β-lactam/β-lactamase inhibitor combinations.
In Vitro Efficacy: Comparative Minimum Inhibitory Concentration (MIC) Data
The in vitro potency of xeruborbactam in combination with meropenem against KPC-producing K. pneumoniae has been extensively evaluated. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, comparing meropenem-xeruborbactam with other clinically relevant antibiotic combinations.
Table 1: Comparative MIC50/MIC90 Values (µg/mL) of Meropenem-Xeruborbactam and Comparator Agents against KPC-Producing Klebsiella pneumoniae
| Antibiotic Combination | Meropenem-Xeruborbactam (8 µg/mL) | Meropenem-Vaborbactam | Imipenem-Relebactam | Cefepime-Taniborbactam |
| MIC50 | ≤0.06 | 0.25 | 0.5 | 1 |
| MIC90 | ≤0.06 - 0.125 | 1 | 2 | 16 |
Note: Data compiled from multiple sources.[4][5][6] MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: MIC Range of Meropenem-Xeruborbactam against KPC-Producing K. pneumoniae with Resistance to Other β-Lactam/β-Lactamase Inhibitor Combinations
| Isolate Phenotype | Meropenem-Xeruborbactam (8 µg/mL) MIC Range (µg/mL) |
| KPC variants resistant to ceftazidime-avibactam | ≤0.06–0.25 |
| MBL-producing with additional chromosomal alterations | ≤0.06–4 |
Note: This table highlights the retained activity of meropenem-xeruborbactam against strains that have developed resistance to other inhibitors.[4][5]
Mechanism of Action and Resistance
Xeruborbactam's efficacy stems from its dual-action mechanism. Primarily, it is a potent inhibitor of a broad spectrum of β-lactamases, including Ambler class A (like KPC), C, and D serine-β-lactamases, as well as class B metallo-β-lactamases.[1][2][3] This inhibition restores the activity of partner β-lactams. Additionally, xeruborbactam exhibits intrinsic antibacterial activity by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1][7]
Resistance to carbapenems in K. pneumoniae is multifactorial. The primary mechanism in KPC-producing strains is the enzymatic degradation of the antibiotic by the KPC β-lactamase. Other contributing factors include mutations in the genes encoding for outer membrane porins (OmpK35 and OmpK36), which reduce drug influx, and the overexpression of efflux pumps that actively remove the antibiotic from the cell.
Caption: Mechanism of meropenem action and KPC resistance in K. pneumoniae, and the inhibitory effects of xeruborbactam.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of efficacy studies. Below are representative protocols for key experiments cited in the evaluation of xeruborbactam.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: KPC-producing K. pneumoniae isolates are grown overnight on blood agar (B569324) plates at 35-37°C.
-
Inoculum Preparation: A bacterial suspension is prepared in sterile saline or Mueller-Hinton broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Preparation: Stock solutions of the antimicrobial agents are prepared and serially diluted in cation-adjusted MHB in 96-well microtiter plates. For combination testing, xeruborbactam is added at a fixed concentration (e.g., 8 µg/mL).
-
Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Assay
This assay assesses the bactericidal activity of the antimicrobial agents over time.
-
Inoculum Preparation: A starting inoculum of approximately 5 x 105 to 1 x 106 CFU/mL is prepared in cation-adjusted MHB.
-
Antibiotic Concentrations: The antibiotics are tested at concentrations corresponding to multiples of their MICs (e.g., 1x, 2x, 4x MIC).
-
Sampling: Aliquots are removed from the test tubes at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Count: The samples are serially diluted in sterile saline and plated on nutrient agar plates. After incubation at 35°C for 18-24 hours, the colonies are counted to determine the CFU/mL at each time point.
-
Data Analysis: The change in log10 CFU/mL over time is plotted. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Murine Pneumonia Model
This in vivo model evaluates the efficacy of the antimicrobial agents in a live animal infection model.
-
Animal Model: Female BALB/c or C3H/HeN mice (6-8 weeks old) are often used. Mice may be rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) to establish a more severe infection.
-
Bacterial Inoculum: KPC-producing K. pneumoniae is grown to the mid-logarithmic phase and diluted to the desired concentration (e.g., 1-5 x 106 CFU in 50 µL).
-
Infection: Mice are anesthetized, and the bacterial suspension is administered via intratracheal or intranasal instillation to induce pneumonia.
-
Treatment: Antibiotic therapy is initiated at a specified time post-infection (e.g., 2 hours). The drugs are administered via a clinically relevant route, such as subcutaneous or intravenous injection, at doses that simulate human pharmacokinetic profiles.
-
Endpoints: At a predetermined time after treatment (e.g., 24 hours), mice are euthanized. The lungs are aseptically removed, homogenized, and serially diluted for CFU enumeration to determine the bacterial burden. Survival rates over a longer period can also be monitored.
Experimental and Logical Workflows
The evaluation of a new antibiotic combination like meropenem-xeruborbactam follows a structured workflow from in vitro characterization to in vivo efficacy studies.
Caption: A typical workflow for the preclinical and clinical development of a new antibiotic combination.
Conclusion
Xeruborbactam, in combination with meropenem, demonstrates potent in vitro activity against KPC-producing Klebsiella pneumoniae, including strains resistant to other β-lactam/β-lactamase inhibitor combinations. Its dual mechanism of action, involving both β-lactamase inhibition and direct antibacterial activity, makes it a promising candidate for treating infections caused by these challenging multidrug-resistant pathogens. Further in vivo and clinical studies are essential to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. amr-accelerator.eu [amr-accelerator.eu]
- 3. benchchem.com [benchchem.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. zenodo.org [zenodo.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
Xeruborbactam Isoboxil Demonstrates Potent Activity Against OXA-Type Carbapenemases: A Comparative Guide
For Immediate Release
[City, State] – December 6, 2025 – In the ongoing battle against antimicrobial resistance, the emergence and spread of OXA-type carbapenemases present a formidable challenge to clinicians and researchers. A comprehensive assessment of the novel β-lactamase inhibitor, Xeruborbactam Isoboxil, reveals its potent and broad-spectrum activity against these challenging enzymes, offering a promising new therapeutic avenue. This guide provides a detailed comparison of Xeruborbactam's efficacy with other β-lactamase inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Xeruborbactam, a cyclic boronate compound, in combination with β-lactam antibiotics, has shown remarkable ability to restore the activity of these agents against bacteria producing a variety of β-lactamases, including the clinically significant OXA (oxacillinase) family of carbapenemases. These enzymes, particularly prevalent in Acinetobacter baumannii and Enterobacterales, are notorious for their ability to hydrolyze carbapenems, often considered last-resort antibiotics.
Comparative In Vitro Activity of Xeruborbactam and Comparators
The in vitro efficacy of Xeruborbactam, primarily in combination with meropenem, has been rigorously evaluated against a panel of clinical isolates expressing various OXA-type carbapenemases. The data, summarized in the tables below, highlight the potent activity of the meropenem-xeruborbactam combination, often surpassing that of other commercially available and investigational β-lactamase inhibitor combinations.
Table 1: Comparative MIC₅₀/MIC₉₀ (µg/mL) of Meropenem in Combination with Various β-Lactamase Inhibitors Against OXA-48-Producing Enterobacterales
| Organism/Enzyme | Meropenem Alone | Meropenem-Xeruborbactam (8 µg/mL) | Meropenem-Vaborbactam | Imipenem-Relebactam | Ceftazidime-Avibactam |
| OXA-48-producing Enterobacterales (n=407) | 2/8 | ≤0.06/≤0.06[1] | 2/8 | 2/4 | 0.5/2 |
Data compiled from multiple sources. Comparator data from a study with a large collection of OXA-48-like-producing Enterobacterales.
Table 2: Apparent Inhibition Constant (Kᵢ app) of Xeruborbactam and Other Inhibitors Against Purified OXA-Type Carbapenemases
| β-Lactamase Inhibitor | OXA-23 (nM) | OXA-48 (nM) |
| Xeruborbactam | ~100-fold more potent than durlobactam | <1 (sub-nanomolar) [2] |
| Durlobactam | - | <1 (sub-nanomolar) |
| Taniborbactam | No useful activity | 6-36 |
| Avibactam | Useful activity | 6-36 |
| Relebactam | No useful activity | No useful activity |
| Vaborbactam | No useful activity | No useful activity |
Kᵢ app values represent the concentration of the inhibitor required to inhibit the enzyme by 50% and are a measure of binding affinity.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution
The minimum inhibitory concentrations (MICs) of β-lactam antibiotics in combination with Xeruborbactam and other inhibitors are determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Preparation of Reagents:
-
Prepare stock solutions of the β-lactam antibiotic and the β-lactamase inhibitor in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide).
-
Prepare two-fold serial dilutions of the β-lactam antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
For combination testing, add a fixed concentration of the β-lactamase inhibitor (e.g., 4 or 8 µg/mL of Xeruborbactam) to each well containing the serially diluted β-lactam.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum suspension from a fresh (18-24 hour) culture on a non-selective agar (B569324) plate.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Enzyme Inhibition Assays: Determination of Kᵢ and IC₅₀
The inhibitory activity of Xeruborbactam against purified OXA-type carbapenemases is quantified by determining the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).
-
Enzyme and Substrate Preparation:
-
Purify the target OXA-type carbapenemase from an overexpressing recombinant strain.
-
Prepare a stock solution of a suitable chromogenic substrate, such as nitrocefin, in an appropriate buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).
-
-
IC₅₀ Determination:
-
In a 96-well plate, add a constant concentration of the purified enzyme to a series of wells containing increasing concentrations of the inhibitor (Xeruborbactam).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate (nitrocefin).
-
Monitor the rate of substrate hydrolysis by measuring the change in absorbance at a specific wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
The IC₅₀ value is determined by fitting the dose-response curve using a suitable nonlinear regression model.
-
-
Kᵢ Determination:
-
To determine the Kᵢ, which represents the dissociation constant of the enzyme-inhibitor complex, perform kinetic measurements at various substrate and inhibitor concentrations.
-
Measure the initial reaction velocities at different substrate concentrations in the presence of several fixed concentrations of the inhibitor.
-
Analyze the data using graphical methods (e.g., Lineweaver-Burk or Dixon plots) or by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed inhibition) using specialized software.
-
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Mechanism of Action of Xeruborbactam in combination with a β-lactam antibiotic.
Conclusion
The available data strongly support the potent activity of this compound in combination with β-lactam antibiotics against clinical isolates producing OXA-type carbapenemases. Its superior inhibitory profile against key enzymes like OXA-48 and OXA-23, as demonstrated by low MIC and Kᵢ values, positions it as a promising candidate for treating infections caused by these highly resistant pathogens. Further clinical development and in vivo studies are warranted to fully elucidate the therapeutic potential of Xeruborbactam-based combinations. This guide provides a foundational resource for the scientific community to build upon in the collective effort to combat antimicrobial resistance.
References
A Comparative Analysis of Xeruborbactam Isoboxil and Other Emerging β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance, particularly through the production of β-lactamase enzymes, presents a significant challenge to global health. In response, a new generation of β-lactamase inhibitors (BLIs) is emerging to restore the efficacy of β-lactam antibiotics. This guide provides a comprehensive benchmark of Xeruborbactam Isoboxil against other key emerging BLIs, offering a comparative analysis of their inhibitory profiles, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
Xeruborbactam (formerly QPX7728) is a novel, ultra-broad-spectrum boronic acid-based β-lactamase inhibitor.[1][2] It demonstrates potent inhibition against a wide range of β-lactamases, including both serine-β-lactamases (Ambler classes A, C, and D) and metallo-β-lactamases (Ambler class B).[3][4] This broad activity profile distinguishes it from many other recently developed inhibitors. This guide will compare Xeruborbactam with other notable emerging BLIs:
-
Taniborbactam: A boronic acid-based inhibitor with a broad spectrum of activity against both serine- and metallo-β-lactamases.[5]
-
Durlobactam: A diazabicyclooctane (DBO) inhibitor with potent activity against Ambler class A, C, and D β-lactamases.[6]
-
Relebactam: A DBO inhibitor effective against class A and C β-lactamases.[7]
-
Vaborbactam: A cyclic boronic acid inhibitor primarily targeting class A and C serine β-lactamases, with particularly strong activity against Klebsiella pneumoniae carbapenemase (KPC).
-
Zidebactam: A DBO with a dual mechanism of action, functioning as both a β-lactamase inhibitor (against class A and C enzymes) and a penicillin-binding protein 2 (PBP2) inhibitor.
Comparative In Vitro Inhibitory Activity
The inhibitory potency of these compounds against various β-lactamase enzymes is a critical determinant of their potential clinical utility. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for Xeruborbactam and its comparators against a panel of clinically relevant β-lactamases.
Table 1: Comparative IC50 Values (nM) of β-Lactamase Inhibitors
| β-Lactamase | Xeruborbactam | Taniborbactam | Durlobactam | Relebactam | Vaborbactam | Zidebactam |
| Class A | ||||||
| KPC-2 | 1-2 | 30 | Potent | Potent | Potent | Potent |
| CTX-M-15 | Potent | Potent | Potent | 230-910 | Potent | Potent |
| SHV-12 | Potent | Potent | Potent | Potent | Potent | Potent |
| Class B | ||||||
| NDM-1 | 4-7 | Potent | No Activity | No Activity | No Activity | No Activity |
| VIM-1 | ~30 | 20 | No Activity | No Activity | No Activity | No Activity |
| IMP-1 | 240 | No Activity | No Activity | No Activity | No Activity | No Activity |
| Class C | ||||||
| AmpC (P99) | 8 | 32 | 0.17 | Potent | Potent | Potent |
| Class D | ||||||
| OXA-48 | Potent | 42 | Potent | No Activity | No Activity | Potent |
| OXA-23 | Potent | No Activity | Potent | No Activity | No Activity | Potent |
Note: "Potent" indicates reported strong inhibitory activity where specific IC50 values were not available in the compiled sources. Data is aggregated from multiple sources and experimental conditions may vary.[3][6][8][9][10]
Table 2: Comparative Ki Values (nM) of β-Lactamase Inhibitors
| β-Lactamase | Xeruborbactam | Taniborbactam |
| Class B | ||
| NDM-1 | 4-7 | 81 |
| VIM-1 | ~30 | 19 |
| IMP-1 | 240 | >30,000 |
Note: Data is aggregated from multiple sources and experimental conditions may vary.[3][11]
Mechanisms of Action
The emerging β-lactamase inhibitors employ distinct chemical scaffolds to neutralize β-lactamases. Understanding these mechanisms is crucial for predicting their spectrum of activity and potential for resistance development.
Boronic Acid-Based Inhibitors (Xeruborbactam, Taniborbactam, Vaborbactam)
Boronic acid inhibitors act as transition-state analogs. The boron atom forms a reversible covalent bond with the active site serine of serine-β-lactamases, mimicking the tetrahedral intermediate formed during β-lactam hydrolysis.[12][13] For metallo-β-lactamases, which utilize zinc ions for catalysis, boronic acid inhibitors act as competitive inhibitors by chelating the zinc ions in the active site.[9]
Mechanism of Boronic Acid Inhibitors
Diazabicyclooctane (DBO) Inhibitors (Durlobactam, Relebactam, Zidebactam)
DBO inhibitors also form a reversible covalent bond with the active site serine of serine-β-lactamases.[6] Their bicyclic core structure is key to their inhibitory activity. Zidebactam possesses a unique dual-action mechanism, not only inhibiting β-lactamases but also binding to PBP2, which enhances the activity of partner β-lactams.
Mechanism of DBO Inhibitors
Experimental Protocols
Standardized methodologies are essential for the accurate and reproducible assessment of β-lactamase inhibitor efficacy.
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
Protocol:
-
Enzyme and Inhibitor Preparation: Purified β-lactamase enzymes are diluted to a working concentration in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.0). A serial dilution of the inhibitor is prepared in the same buffer.
-
Pre-incubation: The enzyme and inhibitor are mixed and pre-incubated for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C) to allow for binding.
-
Substrate Addition: A chromogenic substrate, such as nitrocefin, is added to initiate the reaction. For metallo-β-lactamases, a substrate like imipenem (B608078) may be used.
-
Kinetic Measurement: The rate of substrate hydrolysis is monitored spectrophotometrically by measuring the change in absorbance over time.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The IC50 value is determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol (Broth Microdilution):
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: A serial two-fold dilution of the β-lactam antibiotic is prepared in the wells of a microtiter plate. A fixed concentration of the β-lactamase inhibitor is added to each well.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at a specified temperature (e.g., 35°C) for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic, in the presence of the inhibitor, that shows no visible bacterial growth.
Experimental Workflow
The discovery and development of new β-lactamase inhibitors follow a structured workflow, from initial screening to preclinical evaluation.
BLI Discovery & Development Workflow
Conclusion
This compound demonstrates a promising and exceptionally broad spectrum of activity against all four Ambler classes of β-lactamases, a characteristic that sets it apart from many other emerging inhibitors. Its potent inhibition of both serine- and metallo-β-lactamases suggests it could become a valuable component of combination therapies for treating infections caused by multidrug-resistant Gram-negative bacteria. Further clinical evaluation is necessary to fully elucidate its therapeutic potential. The comparative data and standardized protocols presented in this guide are intended to aid researchers and drug development professionals in the ongoing effort to combat antimicrobial resistance.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taniborbactam - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02490C [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. usiena-air.unisi.it [usiena-air.unisi.it]
- 10. frontiersin.org [frontiersin.org]
- 11. journals.asm.org [journals.asm.org]
- 12. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Xeruborbactam Isoboxil: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Xeruborbactam Isoboxil, a novel beta-lactamase inhibitor, is critical for maintaining laboratory safety and environmental protection. While specific disposal protocols for this compound are not yet widely documented, adherence to established principles of pharmaceutical and chemical waste management provides a robust framework for its handling. This guide offers procedural steps and key considerations for researchers, scientists, and drug development professionals.
Core Principles of Pharmaceutical Waste Disposal
The disposal of any pharmaceutical compound, including this compound, is governed by stringent regulations to prevent environmental contamination and ensure public health. In the United States, the Environmental Protection Agency (EPA) outlines these regulations under the Resource Conservation and Recovery Act (RCRA)[1][2]. Improper disposal, such as flushing down the drain, can introduce active pharmaceutical ingredients into waterways, potentially harming aquatic life and contributing to antibiotic resistance[3].
It is crucial to recognize that pharmaceutical waste is categorized based on its characteristics, such as being hazardous or non-hazardous[2]. Hazardous waste may be toxic, corrosive, reactive, or ignitable[2][4]. The specific classification of this compound as hazardous waste is not yet detailed in available safety data sheets[5]. In the absence of specific data, it is prudent to handle it with caution and consult with your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling Precautions
Prior to disposal, proper handling of this compound is paramount to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Wear suitable protective clothing, including lab coats.
-
Use chemical-impermeable gloves.
-
Avoid contact with skin and eyes. In case of contact, rinse the affected area with plenty of water[5].
Ventilation and Handling:
-
Handle the compound in a well-ventilated area[5].
-
Avoid the formation of dust and aerosols[5].
-
Use non-sparking tools to prevent ignition sources[5].
Storage:
-
Store containers tightly closed in a dry, cool, and well-ventilated place[5].
-
Keep away from incompatible materials and foodstuff containers[5].
Step-by-Step Disposal and Decontamination Procedures
Given the limited specific data on this compound, a conservative approach to disposal is recommended. The following workflow provides a logical sequence for decision-making.
Caption: Disposal Decision Workflow for this compound.
Detailed Procedural Steps:
-
Consult Safety Data Sheet (SDS) and Institutional Policy: Always begin by reviewing the most current SDS for this compound and your organization's specific EHS procedures for pharmaceutical waste[5]. The SDS, while currently limited, should be the first point of reference for any available hazard information.
-
Segregation of Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
Hazardous vs. Non-Hazardous Waste Determination:
-
If classified as hazardous: The waste must be collected in a designated, properly labeled hazardous waste container. The disposal must be managed by a certified hazardous waste vendor in accordance with EPA and local regulations[6].
-
If classified as non-hazardous: Follow your institution's protocol for non-hazardous chemical or pharmaceutical waste. This may involve collection for incineration or other approved disposal methods. Avoid disposing of it in regular trash unless specifically cleared by EHS.
-
-
Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so[5].
-
Evacuate personnel from the immediate area and ensure adequate ventilation[5].
-
Remove all sources of ignition[5].
-
Use personal protective equipment during cleanup[5].
-
Do not let the chemical enter drains; discharge into the environment must be avoided[5].
-
-
Decontamination of Labware: Glassware and equipment that have come into contact with this compound should be decontaminated. The specific deactivating agent would depend on the chemical properties of the compound. In the absence of specific information, a thorough cleaning with an appropriate solvent followed by multiple rinses may be necessary. Consult with your EHS office for recommended procedures.
Key Considerations for Beta-Lactamase Inhibitors
This compound belongs to the class of beta-lactamase inhibitors[7]. While these compounds themselves may have weak antimicrobial activity, their purpose is to protect beta-lactam antibiotics from degradation by bacterial enzymes[8][9]. The environmental impact of releasing such compounds is a growing concern, as it could potentially influence microbial ecosystems[3]. Therefore, a conservative and compliant disposal approach is essential.
Disclaimer: The information provided here is based on general principles of laboratory safety and pharmaceutical waste management. Specific institutional and local regulations must be followed. Always consult with your institution's Environmental Health and Safety department for guidance on the proper disposal of any chemical, including this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. danielshealth.com [danielshealth.com]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. targetmol.com [targetmol.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 9. What are β-lactamase inhibitor and how do you quickly get the latest development progress? [synapse.patsnap.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
